molecular formula C24H16O13 B8271611 Diphlorethohydroxycarmalol CAS No. 138529-04-1

Diphlorethohydroxycarmalol

Katalognummer: B8271611
CAS-Nummer: 138529-04-1
Molekulargewicht: 512.4 g/mol
InChI-Schlüssel: FGIOHPMUNJGQTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diphlorethohydroxycarmalol has been reported in Ishige okamurae and Carpophyllum maschalocarpum with data available.
carmalol derivative from a brown Alga, Ishige okamurae with inhibitory activity on HIV-1 reverse transcriptase and integrase;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

138529-04-1

Molekularformel

C24H16O13

Molekulargewicht

512.4 g/mol

IUPAC-Name

7-(3,5-dihydroxyphenoxy)-3-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,2,6,8-tetrol

InChI

InChI=1S/C24H16O13/c25-8-1-9(26)3-11(2-8)34-22-14(30)6-16-24(20(22)33)37-17-7-15(18(31)19(32)23(17)36-16)35-21-12(28)4-10(27)5-13(21)29/h1-7,25-33H

InChI-Schlüssel

FGIOHPMUNJGQTO-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1O)OC2=C(C3=C(C=C2O)OC4=C(C(=C(C=C4O3)OC5=C(C=C(C=C5O)O)O)O)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery of Diphlorethohydroxycarmalol (DPHC) from Ishige okamurae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diphlorethohydroxycarmalol (DPHC), a phlorotannin found in the brown alga Ishige okamurae, has emerged as a compound of significant interest in the scientific community.[1][2][3] This technical guide provides a comprehensive overview of the discovery of DPHC, detailing its isolation, structural elucidation, and multifaceted biological activities. The document presents detailed experimental protocols, quantitative data on its bioactivities, and visual representations of the key signaling pathways it modulates. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Ishige okamurae, an edible brown alga prevalent in the coastal regions of East Asia, has been a subject of scientific investigation due to its rich composition of bioactive compounds.[4] Among these, phlorotannins, which are exclusive to brown algae, have demonstrated a wide array of beneficial biological effects, including antioxidant, anti-inflammatory, and anti-diabetic properties.[1][3] this compound (DPHC) is a prominent phlorotannin isolated from I. okamurae and has been the focus of numerous studies for its potent therapeutic potential.[2][4]

Isolation and Purification of DPHC

The isolation of DPHC from Ishige okamurae has been achieved through various chromatographic techniques. Below are detailed protocols for both a traditional and a more recent, streamlined method.

Traditional Chromatographic Method

This method involves a multi-step process of solvent extraction and column chromatography.

Experimental Protocol:

  • Sample Preparation: The collected Ishige okamurae is washed, dried, and ground into a fine powder.

  • Extraction: The powdered alga is extracted with 80% aqueous methanol, followed by filtration. The filtrate is then evaporated to obtain a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned sequentially with different organic solvents of increasing polarity, typically ethyl acetate. The ethyl acetate fraction, which is rich in polyphenolic compounds, is collected.[1]

  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

  • Sephadex LH-20 Column Chromatography: The fractions showing potent activity are further purified using a Sephadex LH-20 column, with methanol as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of DPHC is achieved through preparative reverse-phase HPLC.

Centrifugal Partition Chromatography (CPC) Method

A more efficient, single-step isolation of DPHC has been developed using centrifugal partition chromatography.[5]

Experimental Protocol:

  • Sample Preparation and Extraction: Similar to the traditional method, a crude extract from the powdered alga is obtained and partitioned to yield an ethyl acetate fraction.

  • CPC System: A preparative CPC system is employed for the separation.

  • Solvent System: An optimized two-phase solvent system of n-hexane/ethyl acetate/methanol/water (0.5:10:4:6, v/v/v/v) is used.[5]

  • Isolation: The ethyl acetate fraction is dissolved in the solvent mixture and injected into the CPC system. The fractions are collected and analyzed, yielding highly pure DPHC. This method successfully isolated 39 mg of DPHC from 500 mg of the ethyl acetate fraction.[5]

Structural Elucidation

The chemical structure of DPHC was determined using spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Experimental Protocol:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the purified compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR and ¹³C-NMR spectra are acquired to identify the types and connectivity of protons and carbons in the molecule.

    • Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the detailed bonding framework and finalize the structure of this compound.

The elucidated structure reveals a complex polyphenolic compound with multiple hydroxyl groups, which contribute to its potent biological activities.

Biological Activities of DPHC

DPHC exhibits a broad spectrum of biological activities, which have been quantified in numerous studies.

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological effects of DPHC.

Table 1: Antioxidant and Enzyme Inhibitory Activities of DPHC

ActivityAssayIC₅₀ ValueReference
DPPH Radical ScavengingElectron Spin Resonance (ESR)3.41 µM[1]
Alkyl Radical ScavengingElectron Spin Resonance (ESR)4.92 µM[1]
α-glucosidase Inhibition0.16 mM[6]
α-amylase Inhibition0.53 mM[6]

Table 2: Cellular Effects of DPHC

Cell LineEffectConcentrationResultReference
EA.hy926Vasodilation (NO Production)60 µMSignificant increase[7]
C2C12 myotubesAnti-inflammatoryDown-regulated pro-inflammatory cytokines[2]
3T3-L1 preadipocytesInduction of ApoptosisDose-dependentIncreased apoptotic cells[8]
Human Dermal Papilla CellsWnt/β-catenin activationUpregulated p-GSK3β and β-catenin
HUVECsProtection against high glucoseInhibited ROS and NO production[9]

Signaling Pathways Modulated by DPHC

DPHC exerts its biological effects by modulating several key intracellular signaling pathways.

PI3K/Akt/eNOS Pathway in Vasodilation

DPHC promotes the production of nitric oxide (NO), a key vasodilator, in endothelial cells through the activation of the PI3K/Akt/eNOS signaling pathway.

PI3K_Akt_eNOS_Pathway DPHC DPHC VEGFR2 VEGFR2 DPHC->VEGFR2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt phosphorylates eNOS eNOS Akt->eNOS phosphorylates NO NO (Vasodilation) eNOS->NO

Caption: DPHC-mediated activation of the PI3K/Akt/eNOS pathway leading to vasodilation.

NF-κB and MAPK Pathways in Inflammation

DPHC has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are crucial in the expression of pro-inflammatory mediators.

NFkB_MAPK_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_inhibition DPHC Inhibition Stimulus TNF-α IKK IKK Stimulus->IKK MAPKs MAPKs (JNK, p38) Stimulus->MAPKs DPHC DPHC DPHC->IKK DPHC->MAPKs IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates MAPKs->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression

Caption: DPHC inhibits inflammatory responses by blocking the NF-κB and MAPK signaling pathways.

Conclusion

This compound, a major phenolic compound from the brown alga Ishige okamurae, represents a promising natural product with a wide range of therapeutic applications. This guide has provided a detailed overview of the methodologies for its discovery, isolation, and characterization, along with a summary of its quantified biological activities and the molecular pathways it influences. The continued investigation of DPHC is warranted to fully explore its potential in the development of novel pharmaceuticals for various health conditions, including cardiovascular and inflammatory diseases.

References

Diphlorethohydroxycarmalol (DPHC): A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphlorethohydroxycarmalol (DPHC) is a phlorotannin, a class of polyphenolic compounds, isolated from the edible marine brown alga Ishige okamurae. Phlorotannins are known for their diverse biological activities, and DPHC is no exception, demonstrating a wide range of therapeutic potential. This technical guide provides an in-depth overview of the biological activities of DPHC, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Key Biological Activities of this compound (DPHC)

DPHC exhibits a multitude of biological effects, including anti-inflammatory, vasodilatory, hepatoprotective, and cytoprotective properties. These activities are underpinned by its ability to modulate various cellular signaling pathways.

Anti-inflammatory Activity

DPHC has demonstrated significant anti-inflammatory effects across various in vitro and in vivo models. Its primary mechanisms involve the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Effects

Model SystemTreatmentTargetObservationReference
LPS-induced RAW 264.7 macrophagesDPHCNitric Oxide (NO) ProductionMarkedly attenuated
Pro-inflammatory Cytokines (IL-6)Inhibited production
TNF-α-stimulated C2C12 myotubesDPHC (12.5 µg/mL)p-p65 NF-κB protein expressionDecreased to not expressed
MuRF-1 protein expressionInhibited by 0.60-fold
MAFbx/Atrogin-1 protein expressionInhibited by 0.56-fold
Palmitate-induced HepG2 cells & ZebrafishDPHCPro-inflammatory Cytokines (IL-1, IL-6, TNF-α, COX-2)Significantly reduced expression
Fine Particulate Matter (PM₂.₅)-exposed Human KeratinocytesDPHCReactive Oxygen Species (ROS)Blocked generation
Vasodilatory Effects

DPHC promotes endothelium-dependent vasodilation by enhancing the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system. This effect is mediated through the activation of specific signaling cascades in endothelial cells.

Quantitative Data on Vasodilatory Effects

Model SystemTreatmentTargetObservationReference
EA.hy926 endothelial cellsDPHC (6, 20, 60, 100 μM)NO ProductionDose-dependent increase
DPHC (60 μM)Intracellular Calcium ([Ca²⁺]cytol)Increased levels
DPHC (60 μM)eNOS phosphorylationIncreased expression
Hepatoprotective Effects against Lipogenesis

DPHC has shown protective effects against non-alcoholic fatty liver disease (NAFLD) by attenuating palmitate-induced lipotoxicity in liver cells. It achieves this by inhibiting the expression of genes involved in lipid synthesis and activating key metabolic regulators.

Quantitative Data on Hepatoprotective Effects

Model SystemTreatmentTargetObservationReference
Palmitate-induced HepG2 cellsDPHC (40 µM)Triglyceride content & lipid accumulationRepressed
SREBP-1, C/EBPβ, ChREBP, FAS mRNA & protein expressionPrevented increase
Phosphorylated AMPK & SIRT1 protein levelsRescued reduction
Protective Effects Against Skin Damage

DPHC demonstrates cytoprotective effects against skin damage induced by environmental stressors like fine particulate matter (PM₂.₅). Its antioxidant properties and ability to modulate stress-related signaling pathways are central to this protective action.

Quantitative Data on Skin Protection

Model SystemTreatmentTargetObservationReference
PM₂.₅-treated HaCaT keratinocytesDPHCROS generationInhibited
DNA damage, ER stress, autophagyProtected against
Phosphorylation of ERK, p38, JNKReversed increase

Modulation of Cellular Signaling Pathways

The biological activities of DPHC are a consequence of its interaction with several critical intracellular signaling pathways.

NF-κB and MAPK Signaling Pathways

DPHC consistently demonstrates an inhibitory effect on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response. In models of inflammation, stimuli like TNF-α or PM₂.₅ activate these pathways, leading to the expression of pro-inflammatory genes and proteins. DPHC intervenes by preventing the phosphorylation and activation of key components of these cascades, such as IκBα, p65 (a subunit of NF-κB), JNK, and p38. This leads to the downregulation of inflammatory cytokines and muscle atrophy-related proteins like MuRF-1 and MAFbx.

G cluster_stimulus Inflammatory Stimulus cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_response Cellular Response Stimulus TNF-α / PM₂.₅ p38 p-p38 Stimulus->p38 JNK p-JNK Stimulus->JNK ERK p-ERK Stimulus->ERK IkB p-IκBα Stimulus->IkB Response Inflammation Muscle Atrophy (MuRF-1, MAFbx) p38->Response JNK->Response ERK->Response p65 p-p65 IkB->p65 p65->Response DPHC DPHC DPHC->p38 DPHC->JNK DPHC->ERK DPHC->p65

Caption: DPHC inhibits inflammatory responses via the NF-κB and MAPK pathways.

PI3K/Akt/eNOS Signaling Pathway

The vasodilatory effect of DPHC is mediated by the PI3K/Akt/eNOS pathway. DPHC is hypothesized to activate endothelial receptors like the Acetylcholine Receptor (AchR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This activation triggers an increase in cytosolic calcium levels ([Ca²⁺]cytol), which in turn stimulates the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) cascade. Activated Akt then phosphorylates endothelial Nitric Oxide Synthase (eNOS), leading to the production of NO, which ultimately results in vasodilation.

G cluster_receptor Receptor Activation cluster_calcium Calcium Signaling cluster_pi3k PI3K/Akt Pathway cluster_enos eNOS Activation DPHC DPHC Receptors AchR / VEGFR2 DPHC->Receptors Calcium ↑ [Ca²⁺]cytol Receptors->Calcium PI3K PI3K Calcium->PI3K Akt p-Akt PI3K->Akt eNOS p-eNOS Akt->eNOS NO ↑ NO Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: DPHC promotes vasodilation through the PI3K/Akt/eNOS signaling pathway.

AMPK/SIRT1 Signaling Pathway

In the context of hepatic lipogenesis, DPHC exerts its protective effects by activating the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway. Palmitate treatment, a model for lipotoxicity, reduces the levels of phosphorylated AMPK and SIRT1. DPHC pretreatment rescues this reduction. The activation of the AMPK/SIRT1 axis is crucial for regulating lipid metabolism, as it inhibits the expression of key lipogenic transcription factors like SREBP-1c, ChREBP, and C/EBPβ, thereby preventing fat accumulation in hepatocytes.

G cluster_ampk AMPK/SIRT1 Pathway cluster_lipogenesis Lipogenesis Genes Palmitate Palmitate (Lipotoxicity) AMPK p-AMPK Palmitate->AMPK SIRT1 SIRT1 Palmitate->SIRT1 LipogenicGenes SREBP-1c ChREBP C/EBPβ Palmitate->LipogenicGenes DPHC DPHC DPHC->AMPK DPHC->SIRT1 AMPK->LipogenicGenes SIRT1->LipogenicGenes FattyLiver Lipid Accumulation (Fatty Liver) LipogenicGenes->FattyLiver

Caption: DPHC prevents lipogenesis via activation of the AMPK/SIRT1 pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on DPHC.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of DPHC on various cell lines.

  • Cell Seeding: Seed cells (e.g., EA.hy926, HepG2, HaCaT) in a 96-well plate at a density of 1 × 10⁵ cells/well. Incubate at 37°C and 5% CO₂ for 24 hours.

  • Treatment: Treat the cells with various concentrations of DPHC (e.g., 0, 2.5, 5, 6, 10, 20, 40, 60, 100 μM) for another 24 hours.

  • MTT Addition: Add 100 μL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (2 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 μL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Nitric Oxide (NO) Production Assay

This assay quantifies the production of NO, a key indicator of inflammatory response and endothelial function.

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 or EA.hy926) and treat with DPHC and/or an inducing agent (e.g., LPS for inflammation, or DPHC alone for vasodilation studies).

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: After cell or tissue treatment, lyse the samples in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates at 12,000 rpm for 20 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel (typically 8-12%).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose (NC) or polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, p-Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensity using image analysis software (e.g., ImageJ).

In Vivo Zebrafish Models

Zebrafish are frequently used to evaluate the in vivo effects of DPHC due to their rapid development and optical transparency.

  • Animal Maintenance: Maintain adult zebrafish and embryos in standard egg water (60 mg sea salt per liter of reverse osmosis water).

  • Treatment Administration:

    • Vasodilation/Angiogenesis: Treat larvae at 3 days post-fertilization (dpf) with DPHC (e.g., 0.06, 0.2, 0.6 μM) added to the egg water.

    • Inflammation/Muscle Atrophy: Induce pathology using agents like TNF-α, followed by co-treatment with DPHC.

  • Endpoint Analysis:

    • Vascular Imaging: Photograph anesthetized larvae using a fluorescence microscope to visualize blood vessels. Quantify fluorescence intensity.

    • Behavioral Analysis: Assess swimming performance (distance, frequency) using tracking software.

    • Biochemical Analysis: Collect larvae for protein extraction and subsequent Western blot analysis or for gene expression studies.

    • Histology: Fix, section, and stain tissues (e.g., muscle) for morphological analysis.

Conclusion

This compound, a phlorotannin from Ishige okamurae, is a multifaceted bioactive compound with significant therapeutic potential. Its well-documented anti-inflammatory, vasodilatory, hepatoprotective, and cytoprotective activities are rooted in its ability to modulate key cellular signaling pathways, including NF-κB, MAPK, PI3K/Akt/eNOS, and AMPK/SIRT1. The comprehensive data and protocols presented in this guide underscore the potential of DPHC as a lead compound for the development of novel therapeutics for a range of disorders, from inflammatory conditions and cardiovascular diseases to metabolic and skin-related ailments. Further research, particularly in preclinical and clinical settings, is warranted to fully elucidate its therapeutic utility.

Diphlorethohydroxycarmalol (DPHC): A Potent TNF-α Inhibitor for Inflammatory Myopathy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the brown alga Ishige okamurae, has emerged as a promising natural compound with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of DPHC's function as a Tumor Necrosis Factor-alpha (TNF-α) inhibitor, with a particular focus on its potential therapeutic application in inflammatory myopathy. Through a detailed examination of its mechanism of action, supported by quantitative data and experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information necessary to advance the study and application of DPHC.

Mechanism of Action: Inhibition of the NF-κB and MAPK Signaling Pathways

TNF-α is a pleiotropic cytokine that plays a central role in orchestrating inflammatory responses. In skeletal muscle, elevated levels of TNF-α can trigger a signaling cascade that leads to muscle atrophy and inflammation. DPHC exerts its anti-inflammatory effects by effectively targeting key nodes within the TNF-α signaling pathway, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Upon binding to its receptor, TNFR1, TNF-α initiates a series of events that lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like IL-1β and IL-6, as well as muscle-specific E3 ubiquitin ligases, MuRF-1 and MAFbx/Atrogin-1, which are critical mediators of muscle protein degradation.

DPHC has been shown to intervene in this process by down-regulating the phosphorylation of both IκBα and the p65 subunit of NF-κB.[1] This inhibition prevents the degradation of IκBα and sequesters NF-κB in the cytoplasm, thereby blocking the transcription of its target genes. Furthermore, while TNF-α itself may not consistently stimulate the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK in C2C12 cells, DPHC has been observed to suppress the phosphorylation of these MAPKs, suggesting a broader anti-inflammatory action.[1]

Quantitative Data on the Inhibitory Effects of DPHC

The efficacy of this compound (DPHC) in mitigating TNF-α-induced inflammatory responses has been quantified through various in vitro studies. The following tables summarize the key quantitative findings from research conducted on C2C12 myotubes, a common cell line model for studying muscle biology.

Table 1: Dose-Dependent Inhibition of Nitric Oxide (NO) Production by DPHC in TNF-α-Stimulated C2C12 Myotubes
DPHC Concentration (µg/mL)Inhibition of NO Production (%)
1.5614.97%
3.12521.09%
6.2525.85%
12.525.85%

Data presented as the percentage of inhibition relative to TNF-α-stimulated cells without DPHC treatment.[1]

Table 2: Effect of DPHC on the Protein Expression of Key Molecules in the TNF-α Signaling Pathway in C2C12 Myotubes
ProteinTreatmentFold Change vs. Non-Treated Control
p-IκBα TNF-α1.58
TNF-α + DPHC (6.25 µg/mL)0.62
TNF-α + DPHC (12.5 µg/mL)0.42
p-p65 NF-κB TNF-α1.53
TNF-α + DPHC (12.5 µg/mL)Significantly Suppressed
MuRF-1 TNF-α1.40
TNF-α + DPHC (12.5 µg/mL)0.60
MAFbx/Atrogin-1 TNF-α1.15
TNF-α + DPHC (12.5 µg/mL)0.56

Fold change is relative to the protein expression in non-treated C2C12 cells.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of DPHC as a TNF-α inhibitor.

Cell Culture and Induction of Inflammatory Myopathy in C2C12 Myotubes
  • Cell Line: Mouse myoblast cell line C2C12.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation: To induce differentiation into myotubes, C2C12 myoblasts are grown to approximately 80-90% confluency and then the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum). The cells are allowed to differentiate for 5-7 days.[3][4]

  • Induction of Inflammation: Differentiated C2C12 myotubes are pre-treated with various concentrations of DPHC for a specified period (e.g., 1 hour). Subsequently, inflammation is induced by treating the cells with recombinant mouse TNF-α (e.g., 10-100 ng/mL) for a designated time (e.g., 24-72 hours).[4]

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a Bradford or BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-IκBα, IκBα, p-p65, p65, MuRF-1, MAFbx, p-JNK, JNK, p-p38, p38, and a loading control like β-actin or GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ).

RNA Isolation and Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
  • RNA Isolation: Total RNA is extracted from the treated C2C12 myotubes using a TRIzol-based method or a commercial RNA isolation kit.[5]

  • RNA Quantification and Quality Control: The concentration and purity of the isolated RNA are determined using a spectrophotometer. The integrity of the RNA can be assessed by gel electrophoresis.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA (e.g., 1-5 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.[5][6]

  • PCR Amplification: The resulting cDNA is used as a template for PCR amplification using gene-specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[6]

  • Analysis: The PCR products are separated by agarose gel electrophoresis and visualized with a DNA stain. For quantitative real-time PCR (qPCR), a fluorescent dye (e.g., SYBR Green) is used, and the relative mRNA expression levels are calculated using the ΔΔCt method.[7]

Visualizations

Signaling Pathway of DPHC's TNF-α Inhibition

DPHC_TNFa_Inhibition cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 IKK IKK Complex TNFR1->IKK Activates MAPK MAPK (JNK, p38) TNFR1->MAPK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB (Active) Proteasome Proteasome p_IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, MuRF-1, MAFbx) NFkB->Gene_Expression Induces Transcription DPHC DPHC DPHC->IKK Inhibits DPHC->MAPK Inhibits p_MAPK p-MAPK MAPK->p_MAPK DPHC_Workflow Start Start Cell_Culture C2C12 Myoblast Culture Start->Cell_Culture Differentiation Differentiation into Myotubes Cell_Culture->Differentiation Treatment DPHC Pre-treatment Differentiation->Treatment Inflammation TNF-α Stimulation Treatment->Inflammation Endpoint Endpoint Analysis Inflammation->Endpoint Western_Blot Western Blot (p-IκBα, p-NF-κB, etc.) Endpoint->Western_Blot RT_PCR RT-PCR (TNF-α, IL-1β, IL-6 mRNA) Endpoint->RT_PCR NO_Assay Nitric Oxide Assay Endpoint->NO_Assay End End Western_Blot->End RT_PCR->End NO_Assay->End DPHC_Mechanism DPHC This compound (DPHC) Inhibition Inhibition of NF-κB & MAPK Pathways DPHC->Inhibition Reduced_Transcription Reduced Transcription of Pro-inflammatory & Atrophy Genes Inhibition->Reduced_Transcription Reduced_Inflammation Decreased Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) Reduced_Transcription->Reduced_Inflammation Reduced_Atrophy Decreased Muscle Atrophy (Reduced MuRF-1, MAFbx) Reduced_Transcription->Reduced_Atrophy Therapeutic_Effect Therapeutic Potential for Inflammatory Myopathy Reduced_Inflammation->Therapeutic_Effect Reduced_Atrophy->Therapeutic_Effect

References

A Technical Guide to the Anti-Inflammatory Properties of Diphlorethohydroxycarmalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the brown alga Ishige okamurae, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific evidence supporting the anti-inflammatory effects of DPHC. It details the compound's mechanisms of action, summarizing key quantitative data from in vitro and in vivo studies. This document also outlines the experimental protocols used in these studies and presents visual representations of the signaling pathways modulated by DPHC to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic inflammation is implicated in a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a significant focus of pharmaceutical research. Marine-derived natural products, such as phlorotannins from brown algae, are a rich source of bioactive compounds with therapeutic potential.[1][2] this compound (DPHC) has been identified as a key bioactive compound in Ishige okamurae with various biological activities, including antioxidant, anti-diabetic, and anti-obesity effects.[3][4] This guide focuses specifically on its well-documented anti-inflammatory properties.

In Vitro Anti-Inflammatory Activity

DPHC has demonstrated significant anti-inflammatory effects in a variety of cell-based assays. These studies have been crucial in elucidating the molecular mechanisms underlying its activity.

Inhibition of Inflammatory Mediators in Macrophages

In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, DPHC has been shown to inhibit the production of key inflammatory mediators. Extracts from Ishige okamurae, rich in DPHC, dramatically inhibited nitric oxide (NO) production without exhibiting cytotoxicity.[1][5] DPHC treatment also markedly attenuated the expression of inducible nitric oxide synthase (iNOS), prostaglandin E2 (PGE2), and pro-inflammatory cytokines.[6]

Effects on Keratinocytes and Hepatocytes

The anti-inflammatory potential of DPHC extends to other cell types. In human keratinocytes, DPHC has shown protective effects against inflammation-induced damage.[3][6] Furthermore, in a model of palmitate-induced hepatic lipogenesis and inflammation in HepG2 cells, DPHC demonstrated protective effects, suggesting its potential in addressing inflammation associated with non-alcoholic fatty liver disease (NAFLD).[3] Pretreatment with 40 μM DPHC significantly blocked the cytotoxic effect of palmitate in these cells.[3]

Modulation of Inflammatory Myopathy in Muscle Cells

In a model of inflammatory myopathy using TNF-α-stimulated C2C12 myotubes, DPHC was found to down-regulate the mRNA expression levels of pro-inflammatory cytokines.[1][5] It also suppressed the expression of Muscle RING-finger protein (MuRF)-1 and Muscle Atrophy F-box (MAFbx)/Atrogin-1, key proteins involved in muscle atrophy, via the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][5][7]

In Vivo Anti-Inflammatory Activity

The anti-inflammatory effects of DPHC observed in vitro have been corroborated by in vivo studies, primarily utilizing zebrafish and mouse models.

Zebrafish Models

In zebrafish embryos stimulated with pro-inflammatory agents, DPHC treatment has been shown to decrease the production of NO and reactive oxygen species (ROS), while also preventing cell death associated with inflammation.[6] Zebrafish have also been used to demonstrate the protective effects of DPHC against palmitate-induced liver inflammation, where it significantly reduced the expression of pro-inflammatory cytokines.[3]

Murine Models

Oral administration of DPHC to high-fat diet-induced obese mice led to a reduction in systemic inflammation.[4] DPHC treatment decreased the levels of serum inflammatory markers and reduced hepatic lipid accumulation by downregulating the expression of lipogenesis-related enzymes.[4] In a dexamethasone-induced muscle atrophy model, DPHC administration reversed the downregulation of the PI3K/Akt signaling pathway and the upregulation of muscle-specific E3 ubiquitin ligases, atrogin-1 and MuRF-1, thereby mitigating muscle atrophy.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the anti-inflammatory effects of DPHC.

Table 1: In Vitro Anti-Inflammatory Effects of DPHC

Cell LineStimulantDPHC ConcentrationMeasured ParameterResultReference
RAW 264.7LPSNot specifiedNO productionDramatic inhibition[1][5]
HepG2Palmitate (0.4 mM)40 µMCytotoxicitySignificant blockage[3]
C2C12TNF-α6.25 µg/mLp-p65 NF-κB protein expression0.51-fold decrease[7]
C2C12TNF-α12.5 µg/mLp-p65 NF-κB protein expressionNot expressed[7]
C2C12TNF-α12.5 µg/mLMuRF-1 protein expression0.60-fold decrease[7]
C2C12TNF-α12.5 µg/mLMAFbx/Atrogin-1 protein expression0.56-fold decrease[7]

Table 2: In Vivo Anti-Inflammatory Effects of DPHC

Animal ModelConditionDPHC DosageMeasured ParameterResultReference
ZebrafishPalmitate-induced inflammation40 µM (in water)Pro-inflammatory cytokine expressionSignificant reduction[3]
C57BL/6J MiceHigh-fat diet-induced obesity25 and 50 mg/kg/day (oral)Adiposity and body weight gainSignificant and dose-dependent reduction[4]
MiceDexamethasone-induced muscle atrophyNot specifiedPI3K and Akt mRNA levelsRestoration of reduced levels[8]

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies. For complete details, please refer to the original publications.

Cell Culture and Treatment
  • RAW 264.7 Macrophages: Cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For experiments, cells were pre-treated with DPHC for a specified duration before stimulation with LPS.

  • HepG2 Hepatocytes: Cells were maintained in DMEM with 10% FBS. To induce lipotoxicity, cells were treated with palmitate. In protection assays, cells were pre-incubated with DPHC prior to palmitate exposure.[3]

  • C2C12 Myotubes: Myoblasts were cultured and differentiated into myotubes. For inflammatory stimulation, myotubes were treated with TNF-α. DPHC was added to the culture medium before or concurrently with TNF-α.[1][7]

In Vivo Animal Studies
  • Zebrafish Model: Zebrafish embryos were maintained in embryo medium. For anti-inflammatory assays, embryos were exposed to inflammatory stimuli in the presence or absence of DPHC in the medium.[3][6]

  • Mouse Models: C57BL/6J mice were used for high-fat diet-induced obesity studies. DPHC was administered via oral gavage. For dexamethasone-induced muscle atrophy, mice were treated with dexamethasone with or without DPHC administration.[4][8]

Biochemical Assays
  • Nitric Oxide (NO) Assay: NO production was measured in cell culture supernatants using the Griess reagent.

  • Western Blotting: Protein expression levels of key signaling molecules (e.g., NF-κB, MAPKs, Akt, MuRF-1) were determined by Western blot analysis using specific antibodies.

  • RT-PCR: mRNA expression levels of pro-inflammatory cytokines and other target genes were quantified using real-time reverse transcription polymerase chain reaction.

Signaling Pathways and Visualizations

DPHC exerts its anti-inflammatory effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

NF-κB and MAPK Signaling Pathways in Inflammatory Myopathy

// Nodes TNF_alpha [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFR [label="TNFR", fillcolor="#F1F3F4", fontcolor="#202124"]; DPHC [label="this compound\n(DPHC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; I_kappa_B [label="IκB", fillcolor="#F1F3F4", fontcolor="#202124"]; NF_kappa_B [label="NF-κB\n(p65/p50)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPKs [label="MAPKs\n(JNK, p38)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pro_inflammatory_Cytokines [label="Pro-inflammatory\nCytokines", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; MuRF1_MAFbx [label="MuRF-1/MAFbx", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges TNF_alpha -> TNFR; TNFR -> IKK [label="activates"]; TNFR -> MAPKs [label="activates"]; IKK -> I_kappa_B [label="phosphorylates"]; I_kappa_B -> NF_kappa_B [style=invis]; NF_kappa_B -> Nucleus [label="translocates to"]; DPHC -> IKK [label="inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; DPHC -> MAPKs [label="inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Nucleus -> Pro_inflammatory_Cytokines [label="upregulates transcription"]; Nucleus -> MuRF1_MAFbx [label="upregulates transcription"]; } DPHC inhibition of TNF-α induced inflammatory pathways in muscle cells.

AMPK/SIRT1 Signaling Pathway in Hepatic Inflammation

// Nodes Palmitate [label="Palmitate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DPHC [label="this compound\n(DPHC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#FBBC05", fontcolor="#202124"]; SIRT1 [label="SIRT1", fillcolor="#FBBC05", fontcolor="#202124"]; SREBP_1 [label="SREBP-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipogenesis [label="Lipogenesis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Palmitate -> AMPK [label="inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; DPHC -> AMPK [label="activates", color="#34A853", fontcolor="#34A853"]; AMPK -> SIRT1 [label="activates"]; SIRT1 -> SREBP_1 [label="inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; SREBP_1 -> Lipogenesis [label="promotes"]; Palmitate -> Inflammation [label="promotes"]; DPHC -> Inflammation [label="inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } DPHC modulation of AMPK/SIRT1 pathway in hepatocytes.

PI3K/Akt Signaling Pathway in Muscle Atrophy

// Nodes Dexamethasone [label="Dexamethasone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DPHC [label="this compound\n(DPHC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; FoxO3a [label="FoxO3a", fillcolor="#F1F3F4", fontcolor="#202124"]; Atrogin1_MuRF1 [label="Atrogin-1/MuRF1", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Degradation [label="Protein Degradation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Dexamethasone -> PI3K [label="inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; DPHC -> PI3K [label="activates", color="#34A853", fontcolor="#34A853"]; PI3K -> Akt [label="activates"]; Akt -> FoxO3a [label="inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Akt -> Protein_Synthesis [label="promotes"]; FoxO3a -> Atrogin1_MuRF1 [label="upregulates"]; Atrogin1_MuRF1 -> Protein_Degradation [label="promotes"]; } DPHC's role in the PI3K/Akt pathway in muscle atrophy.

Conclusion

This compound has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo models. Its ability to modulate key inflammatory pathways, including NF-κB, MAPKs, and AMPK/SIRT1, underscores its potential as a therapeutic agent for a variety of inflammatory conditions. The data presented in this technical guide provide a solid foundation for further research and development of DPHC as a novel anti-inflammatory drug. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in more complex disease models, to fully elucidate its therapeutic potential.

References

The Antioxidant Potential of Diphlorethohydroxycarmalol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the brown alga Ishige okamurae, has emerged as a compound of significant interest due to its potent antioxidant properties and broad range of biological activities. This technical guide provides an in-depth overview of the antioxidant potential of DPHC, presenting key quantitative data, detailed experimental methodologies for antioxidant assessment, and an exploration of the signaling pathways modulated by this marine-derived polyphenol. The information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Phlorotannins, a class of polyphenolic compounds found exclusively in brown algae, are renowned for their potent antioxidant activities. This compound (DPHC) is a prominent member of this class, and its unique structure contributes to its remarkable free radical scavenging capabilities. This document consolidates the current scientific knowledge on the antioxidant potential of DPHC.

Quantitative Antioxidant Activity

The antioxidant efficacy of a compound is often quantified by its ability to scavenge stable free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay.

Table 1: In Vitro Radical Scavenging Activity of this compound (DPHC)

Assay TypeRadical SpeciesIC50 of DPHC (µM)Reference CompoundIC50 of ReferenceSource
DPPH Radical Scavenging Assay1,1-diphenyl-2-picrylhydrazyl3.41Ascorbic AcidMore effective than Ascorbic Acid--INVALID-LINK--
Alkyl Radical Scavenging AssayAlkyl Radical4.92Ascorbic AcidMore effective than Ascorbic Acid--INVALID-LINK--

Note: The study by Heo et al. (2008) stated that DPHC was more effective than ascorbic acid but did not provide a specific IC50 value for ascorbic acid in their study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized yet detailed protocols for the key antioxidant assays cited in the literature for DPHC.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant.

Materials:

  • This compound (DPHC) sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Spectrophotometer

  • Microplate reader (optional)

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have a deep violet color.

  • Sample Preparation: Prepare a series of dilutions of the DPHC sample in the same solvent used for the DPPH solution.

  • Reaction Mixture: In a test tube or a microplate well, mix a specific volume of the DPPH solution with a specific volume of the DPHC sample at different concentrations. A control is prepared by mixing the DPPH solution with the solvent instead of the sample.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of DPHC. The IC50 value is the concentration of DPHC that causes 50% inhibition of the DPPH radical.

Alkyl Radical Scavenging Assay (Electron Spin Resonance - ESR Spectroscopy)

ESR spectroscopy is a highly sensitive method for detecting and characterizing free radicals. The alkyl radical scavenging activity of DPHC is determined by its ability to reduce the signal intensity of a spin-trapped alkyl radical.

Materials:

  • This compound (DPHC) sample

  • AIBN (2,2'-azobis(2-amidinopropane) dihydrochloride) as an alkyl radical generator

  • DMPO (5,5-dimethyl-1-pyrroline N-oxide) as a spin-trapping agent

  • Phosphate buffer saline (PBS)

  • Electron Spin Resonance (ESR) spectrometer

Procedure:

  • Reaction Mixture Preparation: In a test tube, prepare a reaction mixture containing AIBN, DMPO, and the DPHC sample at various concentrations in PBS.

  • Radical Generation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time to generate alkyl radicals from the thermal decomposition of AIBN. These radicals are then trapped by DMPO to form a stable spin adduct.

  • ESR Measurement: Transfer the reaction mixture to a quartz capillary tube and place it in the cavity of the ESR spectrometer.

  • Signal Detection: Record the ESR spectrum. The intensity of the signal from the DMPO-alkyl radical adduct is proportional to the amount of alkyl radicals present.

  • Scavenging Activity Assessment: The reduction in the ESR signal intensity in the presence of DPHC compared to a control (without DPHC) indicates the alkyl radical scavenging activity.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of signal reduction against the concentration of DPHC and identifying the concentration that causes a 50% reduction in the ESR signal.

Modulation of Signaling Pathways

The antioxidant activity of DPHC extends beyond direct radical scavenging and involves the modulation of various intracellular signaling pathways. These pathways are integral to cellular responses to oxidative stress, inflammation, and cell survival.

PI3K/Akt/eNOS Pathway

DPHC has been shown to promote the production of nitric oxide (NO), a key vasodilator, through the activation of the PI3K/Akt/eNOS signaling pathway in endothelial cells. This suggests a role for DPHC in maintaining vascular health.

PI3K_Akt_eNOS_Pathway DPHC This compound PI3K PI3K DPHC->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/ Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Promotes

Caption: DPHC-mediated activation of the PI3K/Akt/eNOS pathway leading to vasodilation.

Wnt/β-catenin Pathway

In the context of hair growth, DPHC has been found to activate the Wnt/β-catenin signaling pathway in human dermal papilla cells. This pathway is crucial for hair follicle development and cycling.

Wnt_beta_catenin_Pathway DPHC This compound GSK3b GSK-3β DPHC->GSK3b Inhibits (Phosphorylation) beta_catenin β-catenin GSK3b->beta_catenin Normally Promotes Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to Nucleus and Binds Gene_Expression Target Gene Expression (Hair Growth) TCF_LEF->Gene_Expression Activates

Caption: DPHC's role in activating the Wnt/β-catenin pathway for hair growth promotion.

NF-κB and MAPK Signaling Pathways

DPHC exhibits anti-inflammatory properties by suppressing the activation of NF-κB and mitogen-activated protein kinases (MAPKs), such as JNK and p38. These pathways are central to the inflammatory response.

NFkB_MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK MAPKK MAPKKs Inflammatory_Stimuli->MAPKK DPHC This compound DPHC->IKK Inhibits DPHC->MAPKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Promotes Transcription MAPK MAPKs (JNK, p38) MAPKK->MAPK Activates AP1 AP-1 MAPK->AP1 Activates AP1->Inflammatory_Genes Promotes Transcription

Caption: DPHC's inhibitory effect on the NF-κB and MAPK inflammatory pathways.

AMPK/SIRT1 Signaling Pathway

In the context of metabolic health, DPHC has been shown to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway. This pathway plays a critical role in regulating cellular energy homeostasis and lipid metabolism.

AMPK_SIRT1_Pathway DPHC This compound AMPK AMPK DPHC->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes PGC1a PGC-1α SIRT1->PGC1a Deacetylates/ Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes

Caption: Activation of the AMPK/SIRT1 pathway by DPHC, promoting metabolic health.

Conclusion

This compound demonstrates significant antioxidant potential, evidenced by its potent in vitro radical scavenging activities. Its multifaceted mechanism of action, which includes not only direct neutralization of free radicals but also the modulation of key cellular signaling pathways, underscores its therapeutic promise. The data and experimental frameworks presented in this guide offer a solid foundation for further research into the development of DPHC as a novel agent for the prevention and treatment of oxidative stress-related diseases. Future studies should focus on elucidating its in vivo efficacy, bioavailability, and safety profile to fully realize its potential in clinical applications.

Diphlorethohydroxycarmalol (DPHC): A Technical Guide for Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the marine brown alga Ishige okamurae, has emerged as a promising natural compound in the field of diabetes research. Its multifaceted mechanism of action targets several key pathways implicated in the pathophysiology of diabetes. DPHC has demonstrated potent inhibitory effects on carbohydrate-digesting enzymes, α-glucosidase and α-amylase, thereby reducing postprandial hyperglycemia. Furthermore, it enhances glucose uptake in skeletal muscle through a calcium-dependent mechanism that activates the AMPK signaling pathway, leading to the translocation of GLUT4 transporters. This guide provides a comprehensive overview of DPHC, including its mechanisms of action, quantitative efficacy, detailed experimental protocols, and visual representations of its signaling pathways to support further research and development in diabetology.

Introduction to this compound (DPHC)

This compound (DPHC) is a type of phlorotannin, a class of polyphenolic compounds found in brown algae.[1][2] It is prominently isolated from Ishige okamurae, an edible brown alga found in the subtidal regions of Jeju Island, South Korea.[3] DPHC has garnered significant scientific interest for its diverse bioactivities, including antioxidant, anti-inflammatory, and notably, anti-diabetic properties.[3][4] Research indicates that DPHC may alleviate impaired glucose tolerance and protect against diabetes-related pathologies through multiple mechanisms, making it a valuable candidate for the development of novel anti-diabetic therapeutics.[1][3][5]

Core Mechanisms of Action in Diabetes

DPHC exerts its anti-diabetic effects through several distinct yet complementary mechanisms.

Inhibition of Carbohydrate-Digesting Enzymes

A primary mechanism by which DPHC helps control blood glucose is by inhibiting key enzymes responsible for carbohydrate digestion: α-glucosidase and α-amylase.[6][7] By slowing the breakdown of complex carbohydrates into absorbable monosaccharides, DPHC helps to lower postprandial blood glucose spikes, a critical factor in managing type 2 diabetes.[7] Studies have shown that DPHC exhibits more potent inhibitory activity against these enzymes than acarbose, a commercially available anti-diabetic drug.[7]

Enhancement of Glucose Uptake in Skeletal Muscle

Skeletal muscle is a primary site for glucose disposal, and its uptake of glucose is crucial for maintaining glucose homeostasis.[2] DPHC has been shown to stimulate glucose transport in skeletal muscle cells through an insulin-independent pathway.[1][2] This action is mediated by an increase in cytosolic calcium (Ca2+) levels, which subsequently activates the 5' AMP-activated protein kinase (AMPK) pathway.[1][8] AMPK activation is a key cellular energy sensor that, once activated, promotes the translocation of Glucose Transporter Type 4 (GLUT4) to the plasma membrane, thereby facilitating glucose entry into the muscle cells.[1][9] This Ca2+/AMPK/GLUT4 signaling cascade is a critical component of DPHC's anti-diabetic profile.[1][8]

Anti-Angiogenic Effects in Hyperglycemic Conditions

Diabetes is often associated with vascular complications arising from abnormal angiogenesis (the formation of new blood vessels).[3][5] High glucose levels can induce excessive angiogenesis, contributing to pathologies such as diabetic retinopathy. DPHC has been found to inhibit high glucose-induced angiogenesis in human vascular endothelial cells and in zebrafish embryos.[3][5] This effect is achieved by suppressing the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and its downstream signaling molecules, including AKT, ERK, and JNK.[3][5]

Other Potential Mechanisms
  • Vasodilatory Effects: DPHC promotes the production of nitric oxide (NO), a key vasodilator, in endothelial cells. This action is mediated by increased intracellular calcium and the PI3K/Akt/eNOS signaling pathway, suggesting a potential benefit in mitigating cardiovascular complications associated with diabetes.[10]

  • Anti-inflammatory Action: Chronic inflammation is a known contributor to insulin resistance. DPHC has been shown to down-regulate the expression of pro-inflammatory cytokines and suppress key proteins involved in muscle atrophy in TNF-α-stimulated muscle cells, indicating a potential role in combating inflammation-associated myopathy in diabetes.[11]

  • Protection Against Oxidative Stress: In human umbilical vein endothelial cells (HUVECs), DPHC has been shown to protect against high glucose-induced oxidative stress by inhibiting lipid peroxidation and the over-expression of iNOS and COX-2 proteins.[12]

Quantitative Data Summary

The following tables summarize the quantitative findings from various in vitro and in vivo studies on DPHC.

ParameterEnzyme/TargetIC50 Value / EffectModel SystemReference
Enzyme Inhibition
IC50α-glucosidase0.16 mMIn vitro enzyme assay[6][7]
IC50α-amylase0.53 mMIn vitro enzyme assay[6][7]
In Vivo Efficacy
Area Under Curve (AUC)Blood GlucoseReduced from 2210 to 2022 mmol x min/l (at 100 mg/kg)Streptozotocin-induced diabetic mice[6][7]
GLUT4 TranslocationMuscle GLUT4 IntensityIncreased to 0.87-fold (control=1.0, alloxan=0.5)Alloxan-induced hyperglycemic zebrafish[1][2]
Anti-Angiogenesis
Cell ViabilityEA.hy926 cells (30mM Glc)Reduced from 124.3% to 86.8% (at 100 µM DPHC)In vitro cell proliferation (MTT assay)[3][13]
Tube FormationEA.hy926 cells (30mM Glc)Angiogenic score reduced from 7.28x10^5 to 2.5x10^5 (at 100 µM DPHC)In vitro Matrigel assay[13]
Vessel FormationZebrafish Embryos (High Glc)Fluorescence intensity reduced from 157.9% to 122.3% (at 2 µM DPHC)In vivo zebrafish angiogenesis model[3]

Key Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-diabetic properties of DPHC.

α-Glucosidase and α-Amylase Inhibition Assay
  • Objective: To determine the in vitro inhibitory effect of DPHC on carbohydrate-digesting enzymes.

  • Protocol (α-Glucosidase):

    • Prepare a reaction mixture containing phosphate buffer, α-glucosidase enzyme solution, and varying concentrations of DPHC or acarbose (positive control).

    • Pre-incubate the mixture.

    • Initiate the reaction by adding p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

    • Incubate the reaction at 37°C.

    • Stop the reaction by adding sodium carbonate.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.[14]

  • Protocol (α-Amylase):

    • Prepare a reaction mixture containing phosphate buffer, α-amylase enzyme solution, and varying concentrations of DPHC.

    • Pre-incubate the mixture.

    • Add a starch solution as the substrate and incubate.

    • Add dinitrosalicylic acid (DNS) color reagent and heat the mixture in a boiling water bath.

    • Cool the mixture to room temperature and measure the absorbance at 540 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.[15]

In Vivo Hyperglycemic Zebrafish Model
  • Objective: To evaluate the blood glucose-lowering effect and mechanism of DPHC in a live animal model.

  • Protocol:

    • Induce hyperglycemia in adult zebrafish by intraperitoneal injection of alloxan.[1]

    • After 48 hours, confirm hyperglycemia by measuring blood glucose levels.

    • Administer DPHC (or metformin as a positive control) to the hyperglycemic fish via injection.

    • Monitor blood glucose levels at specified time points post-administration.

    • For mechanistic studies, sacrifice the fish, and dissect skeletal muscle tissue.

    • Perform immunofluorescence staining on muscle tissue sections using an anti-GLUT4 antibody to visualize and quantify GLUT4 translocation to the cell membrane.[1][2]

    • Perform Western blot analysis on muscle tissue lysates to assess the phosphorylation status of AMPK and other signaling proteins.[1]

Cell-Based Glucose Uptake Assay
  • Objective: To measure the effect of DPHC on glucose transport into skeletal muscle cells.

  • Protocol:

    • Culture C2C12 or L6 myoblasts and differentiate them into myotubes.

    • Starve the myotubes in a serum-free medium.

    • Treat the cells with various concentrations of DPHC for a specified duration.

    • Incubate the cells with 2-deoxy-D-[3H]glucose (a radiolabeled glucose analog) for a short period.

    • Wash the cells with ice-cold PBS to remove excess radiolabeled glucose.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Normalize the glucose uptake to the total protein content of the cell lysate.

High Glucose-Induced Angiogenesis Assays
  • Objective: To assess the inhibitory effect of DPHC on angiogenesis under hyperglycemic conditions.

  • Protocols:

    • Cell Proliferation (MTT Assay): Culture EA.hy926 endothelial cells in a high-glucose (e.g., 30 mM) medium with or without DPHC. After incubation, add MTT reagent. The formation of formazan crystals, proportional to the number of viable cells, is measured spectrophotometrically.[13]

    • Tube Formation Assay: Coat a 96-well plate with Matrigel. Seed EA.hy926 cells onto the Matrigel in a high-glucose medium with or without DPHC. After incubation, visualize the formation of capillary-like tube structures under a microscope and quantify using an angiogenic score.[13]

    • Western Blotting: Treat EA.hy926 cells with high glucose and DPHC. Lyse the cells and perform Western blot analysis to detect the expression and phosphorylation levels of VEGFR-2 and downstream signaling proteins (e.g., p-AKT, p-ERK).[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways influenced by DPHC and typical experimental workflows.

DPHC_Glucose_Uptake DPHC This compound (DPHC) SR Sarcoplasmic Reticulum (SR) DPHC->SR Induces Ca²⁺ release Ca_Influx ↑ Cytosolic Ca²⁺ AMPK AMPK (Inactive) Ca_Influx->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK GLUT4_Vesicles Intracellular GLUT4 Vesicles pAMPK->GLUT4_Vesicles Promotes GLUT4_Membrane GLUT4 Translocation to Plasma Membrane GLUT4_Vesicles->GLUT4_Membrane Glucose_Uptake ↑ Glucose Uptake into Muscle Cell GLUT4_Membrane->Glucose_Uptake SR->Ca_Influx DPHC_Anti_Angiogenesis High_Glucose High Glucose VEGFR2 VEGFR-2 High_Glucose->VEGFR2 Upregulates pVEGFR2 p-VEGFR-2 (Active) VEGFR2->pVEGFR2 Phosphorylation Downstream Downstream Signaling (AKT, ERK, JNK) pVEGFR2->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis DPHC This compound (DPHC) DPHC->pVEGFR2 Inhibits In_Vitro_Workflow start Start: Isolate DPHC from Ishige okamurae enzyme_assay Enzyme Inhibition Assays (α-glucosidase, α-amylase) start->enzyme_assay cell_culture Cell Culture (e.g., C2C12 Myotubes) start->cell_culture data_analysis Data Analysis & Interpretation enzyme_assay->data_analysis dphc_treatment Treat Cells with DPHC cell_culture->dphc_treatment glucose_uptake Glucose Uptake Assay (2-Deoxyglucose) dphc_treatment->glucose_uptake western_blot Western Blot Analysis (p-AMPK, GLUT4, etc.) dphc_treatment->western_blot glucose_uptake->data_analysis western_blot->data_analysis end End: In Vitro Efficacy Determined data_analysis->end

References

The Vasodilatory Effects of Diphlorethohydroxycarmalol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the brown alga Ishige okamurae, has emerged as a promising natural compound with significant vasodilatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying DPHC-induced vasodilation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. The primary mechanism of action involves the enhancement of endothelial nitric oxide (NO) production through a complex signaling cascade that includes the activation of key cell surface receptors and intracellular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, cardiovascular research, and drug development.

Core Mechanism of Action: Endothelium-Dependent Vasodilation

This compound (DPHC) exerts its vasodilatory effects primarily by stimulating the production of nitric oxide (NO) in vascular endothelial cells.[1][2][3] NO, a potent vasodilator, diffuses to adjacent vascular smooth muscle cells, leading to their relaxation and a subsequent increase in blood vessel diameter. The vasodilatory action of DPHC is endothelium-dependent, highlighting the crucial role of the endothelial cell layer in mediating its effects.

The molecular mechanism is initiated by DPHC's influence on calcium signaling within endothelial cells.[1][2][3] Specifically, DPHC modulates the activity of the Acetylcholine Receptor (AchR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] This modulation leads to an increase in intracellular calcium levels, a critical step for the activation of endothelial nitric oxide synthase (eNOS).

Furthermore, DPHC activates the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[1][2] The activation of Akt leads to the phosphorylation and subsequent activation of eNOS, further amplifying NO production. Therefore, DPHC employs a dual mechanism to enhance eNOS activity: one mediated by calcium signaling and the other by the PI3K/Akt pathway, both converging to increase the synthesis of NO and promote vasodilation.

Quantitative Data on Vasodilatory Effects

The vasodilatory potential of DPHC has been quantified through various in vitro and in vivo experimental models. The following tables summarize the key quantitative findings from published research.

Table 1: In Vitro Nitric Oxide (NO) Production in EA.hy926 Endothelial Cells
DPHC Concentration (μM)NO Production (Fold Change vs. Control)Statistical Significance (p-value)
15~1.2< 0.05
30~1.4< 0.01
60~1.6< 0.001

Data extracted from time-course and dose-response experiments. The fold change is an approximation based on graphical data from the source study.[2]

Table 2: In Vivo Vasodilation in Tg(flk:EGFP) Transgenic Zebrafish Model
DPHC Concentration (μM)Whole-Body Fluorescence Intensity (Arbitrary Units)Statistical Significance (p-value)
0 (Control)Baseline-
0.06No significant changeNot significant
0.2No significant changeNot significant
0.6Significant increase< 0.05

Fluorescence intensity is a surrogate measure of vasodilation, where an increase in intensity corresponds to an increase in vessel diameter.[2]

Signaling Pathways and Experimental Workflows

DPHC-Induced Vasodilation Signaling Pathway

The following diagram illustrates the signaling cascade initiated by DPHC in vascular endothelial cells, leading to vasodilation.

DPHC_Vasodilation_Pathway DPHC This compound (DPHC) AchR Acetylcholine Receptor (AchR) DPHC->AchR VEGFR2 VEGF Receptor 2 (VEGFR2) DPHC->VEGFR2 Ca_Influx Increased Intracellular Ca²⁺ AchR->Ca_Influx Activates VEGFR2->Ca_Influx Activates PI3K PI3K VEGFR2->PI3K Activates eNOS_Ca eNOS Ca_Influx->eNOS_Ca Activates Akt Akt PI3K->Akt Activates eNOS_Akt eNOS Akt->eNOS_Akt Phosphorylates & Activates NO_Production Nitric Oxide (NO) Production eNOS_Ca->NO_Production eNOS_Akt->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation

DPHC signaling cascade in endothelial cells.
Experimental Workflow for In Vitro and In Vivo Analysis

The logical flow of experiments to elucidate the vasodilatory effects of DPHC is depicted below.

Experimental_Workflow Start Start: Isolate DPHC from Ishige okamurae In_Vitro In Vitro Studies (EA.hy926 Endothelial Cells) Start->In_Vitro In_Vivo In Vivo Studies (Tg(flk:EGFP) Zebrafish) Start->In_Vivo NO_Assay Nitric Oxide (NO) Production Assay In_Vitro->NO_Assay Ca_Assay Intracellular Ca²⁺ Measurement In_Vitro->Ca_Assay Western_Blot Western Blot Analysis (PI3K/Akt/eNOS pathway) In_Vitro->Western_Blot Conclusion Conclusion: DPHC induces vasodilation via Ca²⁺ and PI3K/Akt/eNOS pathways NO_Assay->Conclusion Ca_Assay->Conclusion Western_Blot->Conclusion Zebrafish_Assay Vasodilation Assay (Vessel Diameter Measurement) In_Vivo->Zebrafish_Assay Zebrafish_Assay->Conclusion

Logical flow of DPHC vasodilation research.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of DPHC's vasodilatory effects.

Cell Culture
  • Cell Line: EA.hy926, a human umbilical vein endothelial cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Nitric Oxide (NO) Production Assay
  • Principle: Measurement of nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • Seed EA.hy926 cells in a 24-well plate and grow to confluence.

    • Treat cells with varying concentrations of DPHC for the desired time periods.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate the mixture at room temperature to allow for color development (azo dye formation).

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Intracellular Calcium (Ca²⁺) Measurement
  • Principle: Use of a fluorescent calcium indicator that exhibits an increase in fluorescence intensity upon binding to free Ca²⁺.

  • Procedure:

    • Culture EA.hy926 cells on glass-bottom dishes.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye.

    • Wash the cells to remove excess dye.

    • Mount the dish on a confocal microscope equipped with an environmental chamber to maintain physiological conditions.

    • Acquire baseline fluorescence images.

    • Add DPHC to the cells and continuously record the changes in fluorescence intensity over time.

    • To investigate the involvement of specific receptors, pre-incubate the cells with antagonists such as atropine (for AchR) or SU5416 (for VEGFR2) before adding DPHC.

Western Blot Analysis for PI3K/Akt/eNOS Pathway
  • Principle: Separation of proteins by size using gel electrophoresis, followed by transfer to a membrane and detection of specific proteins using antibodies.

  • Procedure:

    • Treat EA.hy926 cells with DPHC for the specified duration.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and eNOS. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels.

In Vivo Vasodilation Assay in Zebrafish
  • Animal Model: Tg(flk:EGFP) transgenic zebrafish, in which vascular endothelial cells express enhanced green fluorescent protein (EGFP).

  • Procedure:

    • Raise zebrafish embryos in egg water.

    • At 3 days post-fertilization (dpf), transfer the larvae to a 24-well plate.

    • Treat the larvae with different concentrations of DPHC.

    • At 7 dpf, anesthetize the larvae and mount them on a microscope slide.

    • Capture fluorescence images of the vasculature, particularly the dorsal aorta, using a fluorescence microscope.

    • Measure the diameter of the blood vessels using image analysis software. An increase in vessel diameter in DPHC-treated larvae compared to the control group indicates vasodilation.

    • Whole-body fluorescence intensity can also be quantified as a surrogate measure of overall vascular changes.[2]

Conclusion and Future Directions

This compound demonstrates significant potential as a novel vasodilatory agent. Its multifaceted mechanism of action, involving the modulation of key endothelial receptors and the activation of the PI3K/Akt/eNOS signaling pathway, provides a strong foundation for its further investigation. The quantitative data from both in vitro and in vivo studies consistently support its efficacy in promoting vasodilation.

For drug development professionals, DPHC represents a promising lead compound for the development of new therapies for cardiovascular diseases characterized by endothelial dysfunction and impaired vasodilation, such as hypertension. Future research should focus on preclinical studies in mammalian models to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety and efficacy. Further optimization of the molecular structure of DPHC could also lead to the development of more potent and selective analogs. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these future research and development endeavors.

References

Diphlorethohydroxycarmalol (DPHC): A Technical Guide on the Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphlorethohydroxycarmalol (DPHC) is a phlorotannin, a type of polyphenolic compound, isolated from the edible brown alga Ishige okamurae.[1][2] Emerging research has identified DPHC as a potent bioactive molecule with a diverse range of pharmacological activities. Its mechanisms of action are multifaceted, involving the modulation of several key cellular signaling pathways. This technical guide provides an in-depth overview of the core mechanisms through which DPHC exerts its therapeutic effects, including its vasodilatory, anti-inflammatory, anti-obesity, hepatoprotective, and anti-androgenetic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling cascades involved.

Vasodilatory Effects via PI3K/Akt/eNOS Pathway

DPHC promotes endothelium-dependent vasodilation by stimulating nitric oxide (NO) production.[3] This action is primarily mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/endothelial Nitric Oxide Synthase (eNOS) signaling pathway, triggered by an increase in intracellular calcium levels.[3][4]

Signaling Pathway

DPHC initiates vasodilation by activating Acetylcholine Receptors (AchR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][4] This activation leads to an increase in cytosolic calcium ([Ca²⁺]cytol), which subsequently stimulates the PI3K/Akt pathway, leading to the phosphorylation and activation of eNOS. Activated eNOS synthesizes NO, a potent vasodilator.[3]

G DPHC This compound (DPHC) AchR Acetylcholine Receptor (AchR) DPHC->AchR activates VEGFR2 Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) DPHC->VEGFR2 activates Ca2_increase Increase in Cytosolic Ca²⁺ AchR->Ca2_increase VEGFR2->Ca2_increase PI3K PI3K Ca2_increase->PI3K stimulates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates/ activates NO_production Nitric Oxide (NO) Production eNOS->NO_production Vasodilation Vasodilation NO_production->Vasodilation

Caption: DPHC-induced vasodilation signaling pathway. (Max Width: 760px)
Quantitative Data

ParameterCell LineDPHC ConcentrationResultReference
NO Production EA.hy9266 µMDose-dependent increase[3]
20 µMDose-dependent increase[3]
60 µMHighest NO production[3]
100 µMHighest NO production[3]
Cell Viability EA.hy9266, 20, 60 µMNo toxicity[2]
100 µMSlight decrease[2]
Vasodilation Zebrafish0.6 µMSignificant vasodilation[2]
Experimental Protocols

1.3.1. Cell Viability (MTT Assay) [2]

  • EA.hy926 cells are seeded at a density of 1 × 10⁵ cells/well in a 96-well plate and incubated for 24 hours at 37°C.

  • Cells are then treated with various concentrations of DPHC (e.g., 6, 20, 60, 100 µM) for another 24 hours.

  • 100 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (2 mg/mL) is added to each well, and the plate is incubated for 2 hours.

  • The medium is replaced with 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader to determine cell viability.

1.3.2. Nitric Oxide (NO) Production Measurement [3]

  • EA.hy926 cells are cultured and treated with different concentrations of DPHC for specified time periods.

  • The concentration of NO in the culture supernatant is measured using a commercially available NO detection kit, often based on the Griess reaction.

  • Fluorescence intensity is measured to quantify the amount of NO produced.

1.3.3. Western Blot Analysis [2]

  • Cells are treated with DPHC, harvested, and lysed to extract total proteins.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-PI3K, p-Akt, p-eNOS).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using image analysis software like ImageJ.

Anti-Inflammatory and Anti-Myopathy Effects

DPHC exhibits significant anti-inflammatory properties, particularly in the context of inflammatory myopathy and hepatic inflammation. It acts by inhibiting key inflammatory signaling pathways and down-regulating the expression of pro-inflammatory mediators.[1][5][6]

Signaling Pathway

In TNF-α-stimulated muscle cells, DPHC suppresses the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6] This leads to a reduction in the expression of pro-inflammatory cytokines and muscle atrophy-related proteins, such as Muscle RING-finger protein-1 (MuRF-1) and Muscle Atrophy F-box (MAFbx)/Atrogin-1.[5][7]

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway TNFa TNF-α IkBa p-IκB-α TNFa->IkBa JNK p-JNK TNFa->JNK p38 p-p38 TNFa->p38 DPHC This compound (DPHC) p65 p-p65 NF-κB DPHC->p65 DPHC->JNK DPHC->p38 Cytokines Pro-inflammatory Cytokines (e.g., IL-1, IL-6, COX-2) p65->Cytokines Atrophy Muscle Atrophy Proteins (MuRF-1, MAFbx/Atrogin-1) p65->Atrophy IkBa->p65 JNK->Atrophy p38->Atrophy Inflammation Inflammation & Muscle Atrophy Cytokines->Inflammation Atrophy->Inflammation

Caption: DPHC's anti-inflammatory and anti-myopathy pathways. (Max Width: 760px)
Quantitative Data

ParameterCell/Animal ModelTreatmentDPHC Conc.ResultReference
NO Production RAW 264.7 cellsLPS-inducedVariousDramatic inhibition[5][6]
NO Production C2C12 myotubesTNF-α-induced12.5 µg/mLSignificant inhibition (to ~74%)[7]
p-p65 NF-κB C2C12 myotubesTNF-α-induced12.5 µg/mLExpression suppressed[7]
MuRF-1 C2C12 myotubesTNF-α-induced12.5 µg/mLInhibited to 0.60-fold[7]
MAFbx/Atrogin-1 C2C12 myotubesTNF-α-induced12.5 µg/mLInhibited to 0.56-fold[7]
Pro-inflammatory Zebrafish liverPalmitate-inducedN/ASignificant reduction[1]
Cytokines
Experimental Protocols

2.3.1. Induction of Inflammation in C2C12 Myotubes [5][6]

  • C2C12 myoblasts are cultured and differentiated into myotubes.

  • Myotubes are pre-treated with various concentrations of DPHC for a specified time (e.g., 1 hour).

  • Inflammation is induced by adding TNF-α to the culture medium.

  • Cells are then harvested for subsequent analysis of protein expression (Western Blot) or gene expression (qRT-PCR).

2.3.2. Quantitative Real-Time PCR (qRT-PCR) [8]

  • Total RNA is extracted from treated cells or tissues using a suitable reagent (e.g., RNiso).

  • RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.

  • qRT-PCR is performed using specific primers for target genes (e.g., MuRF-1, MAFbx, pro-inflammatory cytokines) and a housekeeping gene for normalization.

  • The relative expression levels of the target genes are calculated using the comparative Ct (ΔΔCt) method.

Hepatoprotective and Anti-Lipogenesis Effects

DPHC protects against palmitate-induced lipotoxicity in the liver by inhibiting lipogenesis and inflammation.[1] This effect is mediated through the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.

Signaling Pathway

Palmitate, a saturated fatty acid, induces hepatic lipogenesis and reduces the phosphorylation of AMPK and the expression of SIRT1. DPHC counteracts this by upregulating the phosphorylation of AMPK and SIRT1 expression. Activated AMPK inhibits the expression of key lipogenic transcription factors like Sterol Regulatory Element-Binding Protein-1 (SREBP-1c), Carbohydrate-Responsive Element-Binding Protein (ChREBP), and CCAAT/enhancer-binding protein β (C/EBPβ), which in turn downregulates their target gene, Fatty Acid Synthase (FAS), reducing lipid accumulation.[1]

G Palmitate Palmitate AMPK p-AMPK Palmitate->AMPK SIRT1 SIRT1 Palmitate->SIRT1 SREBP1c SREBP-1c Palmitate->SREBP1c ChREBP ChREBP Palmitate->ChREBP CEBPb C/EBPβ Palmitate->CEBPb DPHC This compound (DPHC) DPHC->AMPK DPHC->SIRT1 AMPK->SREBP1c SIRT1->SREBP1c FAS FAS SREBP1c->FAS ChREBP->FAS Lipid_Accumulation Hepatic Lipid Accumulation & Inflammation FAS->Lipid_Accumulation

Caption: DPHC's hepatoprotective and anti-lipogenesis pathway. (Max Width: 760px)
Quantitative Data

ParameterCell/Animal ModelTreatmentDPHC Conc.ResultReference
Triglyceride Content HepG2 cells0.4 mM Palmitate40 µMSignificant reduction[1]
Lipid Accumulation HepG2 cells0.4 mM Palmitate40 µMReduced lipid droplets[1]
p-AMPK Protein HepG2 cells0.4 mM Palmitate40 µMRescued reduction[1]
SIRT1 Protein HepG2 cells0.4 mM Palmitate40 µMRescued reduction[1]
Experimental Protocols

3.3.1. Palmitate-Induced Lipotoxicity Model in HepG2 Cells [1]

  • HepG2 cells are cultured to an appropriate confluency.

  • Cells are pre-incubated with or without DPHC (e.g., 40 µM) for 1 hour.

  • Cells are then further incubated with or without palmitate (e.g., 0.4 mM) for 24 hours to induce lipotoxicity.

  • Following treatment, cells are used for various assays such as cytotoxicity, triglyceride measurement, and Western blotting.

3.3.2. Oil Red O Staining [1]

  • Treated HepG2 cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin.

  • After washing, cells are stained with a freshly prepared Oil Red O solution for a specified time to visualize intracellular lipid droplets.

  • Cells are washed again to remove excess stain.

  • Images are captured using a microscope to assess the degree of lipid accumulation.

Anti-Obesity Effects via AMPK/ACC Pathway

DPHC demonstrates anti-obesity effects by inhibiting adipogenesis, the process of preadipocyte differentiation into mature adipocytes.[9][10] This is achieved through the activation of AMPK and the subsequent inhibition of key adipogenic transcription factors and enzymes.[11][12]

Signaling Pathway

DPHC treatment in adipocytes leads to the phosphorylation and activation of AMPK. Activated AMPK then phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[9] Furthermore, DPHC significantly inhibits the expression of master adipogenic regulators such as Peroxisome Proliferator-Activated Receptor γ (PPARγ), C/EBPα, and SREBP-1c. This cascade of events leads to the downregulation of adipogenic enzymes like Fatty Acid Synthase (FAS) and Fatty Acid-Binding Protein 4 (FABP4), ultimately inhibiting lipid accumulation.[9][10][11]

G cluster_tf Adipogenic Transcription Factors cluster_enz Adipogenic Enzymes DPHC This compound (DPHC) AMPK p-AMPK DPHC->AMPK ACC p-ACC AMPK->ACC activates PPARg PPARγ AMPK->PPARg CEBPa C/EBPα AMPK->CEBPa SREBP1c SREBP-1c AMPK->SREBP1c Adipogenesis Inhibition of Adipogenesis & Lipid Accumulation ACC->Adipogenesis FAS FAS PPARg->FAS FABP4 FABP4 CEBPa->FABP4 Perilipin Perilipin SREBP1c->Perilipin FAS->Adipogenesis FABP4->Adipogenesis Perilipin->Adipogenesis

Caption: DPHC's anti-obesity and anti-adipogenesis pathway. (Max Width: 760px)
Quantitative Data

ParameterAnimal ModelTreatmentDPHC DoseResultReference
Body Weight Gain C57BL/6J MiceHigh-Fat Diet25 & 50 mg/kg/daySignificant, dose-dependent reduction[11]
Adipocyte Size C57BL/6J MiceHigh-Fat Diet25 & 50 mg/kg/dayRemarkable reduction[12]
SREBP-1c Expression C57BL/6J MiceHigh-Fat Diet25 & 50 mg/kg/daySignificant decrease[11]
FAS Expression C57BL/6J MiceHigh-Fat Diet25 & 50 mg/kg/daySignificant decrease[11]
Experimental Protocols

4.3.1. High-Fat Diet (HFD)-Induced Obesity Mouse Model [11]

  • Male C57BL/6J mice are acclimated for a period (e.g., 2 weeks).

  • Mice are randomly divided into groups: a normal diet group, a high-fat diet (HFD) control group, and HFD groups treated with different doses of DPHC (e.g., 25 and 50 mg/kg/day).

  • DPHC is administered orally for a set duration (e.g., six weeks).

  • Body weight is monitored regularly. At the end of the study, serum and tissues (liver, epididymal adipose tissue) are collected for biochemical analysis and Western blotting.

4.3.2. Adipocyte Differentiation and Oil Red O Staining in 3T3-L1 Cells [9]

  • 3T3-L1 preadipocytes are cultured to confluence.

  • Differentiation is induced using a standard cocktail containing insulin, dexamethasone, and IBMX, in the presence or absence of DPHC.

  • After several days, the medium is changed to a maintenance medium with insulin.

  • On day 8-10, differentiated adipocytes are fixed and stained with Oil Red O to visualize and quantify lipid accumulation.

Additional Mechanisms of Action

Anti-Androgenetic Alopecia

DPHC shows potential for treating androgenic alopecia by acting as a 5α-reductase inhibitor, similar to finasteride.[13] It also promotes the Wnt/β-catenin signaling pathway by upregulating the phosphorylation of GSK3β and the expression of β-catenin in human dermal papilla cells, which is crucial for hair growth.[13]

Antioxidant and Radioprotective Effects

DPHC is a potent antioxidant, effectively scavenging free radicals such as DPPH, alkyl, and hydroxyl radicals.[14] Its radical scavenging IC50 values are reported to be 3.41 µM for DPPH and 4.92 µM for alkyl radicals.[14] This antioxidant capacity contributes to its radioprotective effects, where it can decrease intracellular reactive oxygen species (ROS) and reduce radiation-induced apoptosis in cells.[15][16]

References

An In-depth Technical Guide to Diphlorethohydroxycarmalol: Chemical Structure, Physicochemical Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphlorethohydroxycarmalol (DPHC) is a marine-derived phlorotannin, a class of polyphenolic compounds, isolated from the edible brown alga Ishige okamurae. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and diverse biological activities of DPHC. The document details its potent anti-inflammatory, antioxidant, vasodilatory, and anti-diabetic properties, among others. Special emphasis is placed on its mechanisms of action, including the modulation of key signaling pathways such as NF-κB, MAPKs, and PI3K/Akt/eNOS. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, providing detailed experimental methodologies and structured data to facilitate further investigation and application of this promising natural compound.

Chemical Structure and Identification

This compound is a complex polyphenolic compound belonging to the phlorotannin family. Its structure is characterized by multiple phloroglucinol (1,3,5-trihydroxybenzene) units linked by ether and biphenyl bonds. The structural elucidation of DPHC was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry.[1]

IUPAC Name: 7-(3,5-dihydroxyphenoxy)-3-(2,4,6-trihydroxyphenoxy)dibenzo[b,e][1][2]dioxine-1,2,6,8-tetrol

Chemical Formula: C₂₄H₁₆O₁₃

Molecular Weight: 512.38 g/mol

CAS Number: 138529-04-1

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that while some data are available from commercial suppliers and literature, comprehensive experimental data on properties like melting point and a detailed solubility profile are not extensively reported.

PropertyValueSource
Molecular Formula C₂₄H₁₆O₁₃Commercial Suppliers
Molecular Weight 512.38 g/mol Commercial Suppliers
Appearance White to off-white solidCommercial Suppliers
Purity ≥98% (by HPLC)Commercial Suppliers
Mass Spectrometry [M+H]⁺ ion at m/z 513.14Scientific Literature
Solubility Soluble in DMSO, MethanolInferred from experimental use

Spectroscopic Data

The structural confirmation of this compound relies heavily on ¹H and ¹³C NMR spectroscopy. Although the raw spectral data is not consistently provided in all publications, the chemical shifts are referenced in studies confirming its identity.

Note: Detailed ¹H and ¹³C NMR chemical shift data with specific assignments are not publicly available in the aggregated search results. Researchers should refer to the primary literature on the isolation and characterization of DPHC for this information.

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for therapeutic development.

Anti-inflammatory Activity

DPHC has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. It significantly inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

The anti-inflammatory mechanism of DPHC is primarily attributed to its ability to modulate key signaling pathways:

  • NF-κB Pathway: DPHC inhibits the phosphorylation and nuclear translocation of NF-κB p65, a critical transcription factor for pro-inflammatory gene expression.

  • MAPK Pathway: DPHC has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38 and JNK.

Vasodilatory Effects

DPHC promotes vasodilation through an endothelium-dependent mechanism. It stimulates the production of nitric oxide (NO), a key vasodilator, in endothelial cells.

The signaling cascade involved in DPHC-induced vasodilation includes:

  • Calcium Signaling: DPHC modulates intracellular calcium levels through the acetylcholine receptor (AchR) and vascular endothelial growth factor receptor 2 (VEGFR2).

  • PI3K/Akt/eNOS Pathway: The increase in intracellular calcium activates the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/endothelial Nitric Oxide Synthase (eNOS) pathway, leading to the phosphorylation and activation of eNOS and subsequent NO production.

Anti-diabetic Properties

DPHC has shown potential as an anti-diabetic agent by inhibiting key carbohydrate-metabolizing enzymes and improving glucose homeostasis. It is a potent inhibitor of α-glucosidase and α-amylase, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. This inhibition helps to alleviate postprandial hyperglycemia.[3]

Antioxidant Activity

As a phlorotannin, DPHC possesses strong antioxidant properties. It effectively scavenges various free radicals, including DPPH, hydroxyl, and superoxide radicals.[1] This antioxidant capacity contributes to its protective effects against oxidative stress-related cellular damage.[1]

Other Reported Activities
  • Anti-adipogenic effects: DPHC has been shown to inhibit adipogenesis.

  • Anti-androgenetic alopecia: DPHC promotes hair growth by inhibiting 5α-reductase and activating the Wnt/β-catenin signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies used in the isolation and biological evaluation of this compound, as reported in the scientific literature.

Isolation and Purification of DPHC
  • Extraction: Dried and powdered Ishige okamurae is typically extracted with 80% aqueous methanol at room temperature with stirring for 24 hours. The resulting extract is then filtered and concentrated under vacuum.

  • Purification: The crude extract is subjected to further purification using techniques such as column chromatography and high-performance centrifugal partition chromatography (HPCPC) to yield pure DPHC.

Cell Viability Assay (MTT Assay)
  • Seed cells (e.g., RAW 264.7 macrophages, C2C12 myoblasts, EA.hy926 endothelial cells) in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of DPHC (e.g., 6.25, 12.5, 25, 50, 100, 200 µg/mL or µM) and incubate for a specified period (e.g., 24 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay
  • Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate and incubate.

  • Pre-treat the cells with different concentrations of DPHC for 1 hour.

  • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

Western Blot Analysis
  • Culture and treat cells with DPHC and/or an appropriate stimulus.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20, TBST).

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-NF-κB, p-p38, p-JNK, p-Akt, p-eNOS) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualized Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a general experimental workflow.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK DPHC This compound DPHC->p38 inhibits phosphorylation DPHC->JNK inhibits phosphorylation DPHC->IKK inhibits NFkB_n NF-κB (nucleus) DPHC->NFkB_n inhibits translocation IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB releases NFkB->NFkB_n translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Pro_inflammatory_Genes activates transcription

Caption: Anti-inflammatory signaling pathway of DPHC.

vasodilation_pathway cluster_pi3k_akt PI3K/Akt Pathway DPHC This compound AchR AchR DPHC->AchR activates VEGFR2 VEGFR2 DPHC->VEGFR2 activates Ca2_increase ↑ [Ca²⁺]i AchR->Ca2_increase VEGFR2->Ca2_increase PI3K PI3K Ca2_increase->PI3K Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates eNOS_p p-eNOS (active) eNOS->eNOS_p NO Nitric Oxide (NO) eNOS_p->NO produces Vasodilation Vasodilation NO->Vasodilation

Caption: Vasodilatory signaling pathway of DPHC.

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Biological Assays start Seed Cells treatment DPHC Treatment + Stimulus (e.g., LPS) start->treatment viability Cell Viability (MTT) treatment->viability no_assay NO Production (Griess Assay) treatment->no_assay western Protein Expression (Western Blot) treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis no_assay->data_analysis western->data_analysis

Caption: General experimental workflow for DPHC bioactivity.

References

Unveiling the Therapeutic Potential of Diphlorethohydroxycarmalol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the marine-derived phlorotannin, Diphlorethohydroxycarmalol (DPHC), detailing its bioactive properties, underlying mechanisms of action, and methodologies for its study. This guide is intended for researchers, scientists, and professionals in drug development.

This compound (DPHC), a phlorotannin isolated from the edible brown algae Ishige okamurae, has emerged as a promising bioactive compound with a wide spectrum of therapeutic properties.[1][2] This technical guide provides an in-depth analysis of DPHC, summarizing key quantitative data, detailing experimental protocols, and visualizing its molecular pathways to facilitate further research and development in the pharmaceutical and cosmeceutical industries.

Chemical and Physical Properties

DPHC is a polyphenolic compound with the molecular formula C24H16O13.[3] Its complex structure, characterized by multiple hydroxyl groups, contributes to its potent antioxidant and radical scavenging activities.[4]

PropertyValue
Molecular FormulaC24H16O13
IUPAC Name7-(3,5-dihydroxyphenoxy)-3-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,2,6,8-tetrol
CAS Number138529-04-1

Biological Activities and Quantitative Data

DPHC has demonstrated a remarkable range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, vasodilatory, anti-obesity, and anti-diabetic effects. The following tables summarize the key quantitative findings from various in vitro and in vivo studies.

Enzyme Inhibitory Activity
EnzymeIC50 (mM)Reference
α-glucosidase0.16[5]
α-amylase0.53[5]
Vasodilatory Effects
Cell Line / ModelDPHC ConcentrationEffectReference
EA.hy926 cells6, 20, 60, 100 µMDose-dependent increase in NO production[6]
Tg(flk:EGFP) transgenic zebrafish0.06, 0.2, 0.6 µMDose-dependent increase in dorsal aorta diameter[6]
Neuroprotective Effects
Cell LineStressorDPHC ConcentrationEffect on Cell ViabilityReference
HT22 murine hippocampal neuronal cellsH2O20.5, 5, 50 µMIncreased cell viability to 17.57%, 59.84%, and increased respectively, from 17.18% in H2O2-treated cells.[7]
Anti-inflammatory Effects
Cell LineStimulantDPHC ConcentrationEffectReference
RAW 264.7 macrophagesLPS12.5, 100 µMStrong reduction in IL-6 production[8]
C2C12 myotubesTNF-α1.56, 3.125, 6.25, 12.5 µg/mLInhibition of NO production to 85.03%, 78.91%, 74.15%, and 74.15% respectively.[1]
Anti-Obesity Effects in High-Fat Diet (HFD)-Induced Obese Mice
ParameterDPHC Dose (mg/kg/day)DurationOutcomeReference
Body Weight Gain256 weeksReduced from 9.1 g (HFD) to 6.5 g[9]
Body Weight Gain506 weeksReduced from 9.1 g (HFD) to 3.8 g[9]
Serum Triglyceride25, 506 weeksSignificantly decreased[10]
Serum LDL-Cholesterol25, 506 weeksSignificantly decreased[10]
Serum HDL-Cholesterol25, 506 weeksSignificantly increased[10]

Signaling Pathways Modulated by DPHC

DPHC exerts its diverse biological effects by modulating several key intracellular signaling pathways.

PI3K/Akt/eNOS Pathway in Vasodilation

DPHC promotes vasodilation by activating the PI3K/Akt/eNOS signaling cascade in endothelial cells. This leads to an increase in nitric oxide (NO) production, a key molecule in regulating vascular tone.[6][11] The activation is initiated through the modulation of calcium transit via the acetylcholine receptor (AchR) and vascular endothelial growth factor receptor 2 (VEGFR2).[6][11]

PI3K_Akt_eNOS_Pathway DPHC This compound (DPHC) AchR Acetylcholine Receptor (AchR) DPHC->AchR VEGFR2 VEGFR2 DPHC->VEGFR2 PI3K PI3K DPHC->PI3K activates Ca2_increase ↑ [Ca²⁺]cytosol AchR->Ca2_increase VEGFR2->Ca2_increase eNOS eNOS Ca2_increase->eNOS Akt Akt PI3K->Akt activates Akt->eNOS phosphorylates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation

DPHC-mediated vasodilation via the PI3K/Akt/eNOS pathway.
NF-κB, AP-1, and MAPKs Signaling in Anti-Inflammatory and Skin Protective Effects

DPHC has been shown to protect against particulate matter-induced skin damage by regulating the NF-κB, AP-1, and MAPKs signaling pathways in human dermal fibroblasts.[10] It also modulates NF-κB and STAT5 signaling to exert anti-inflammatory effects in macrophages.[8]

NFkB_MAPK_Pathway cluster_stimulus Inflammatory Stimuli (e.g., PM, LPS, TNF-α) cluster_dphc Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response Stimulus Particulate Matter LPS TNF-α MAPKs MAPKs (p38, ERK, JNK) Stimulus->MAPKs NFkB NF-κB (p50/p65) Stimulus->NFkB DPHC This compound (DPHC) DPHC->MAPKs inhibits DPHC->NFkB inhibits AP1 AP-1 (c-Jun) DPHC->AP1 inhibits MAPKs->AP1 activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Pro_inflammatory_Cytokines AP1->Pro_inflammatory_Cytokines MMPs MMPs AP1->MMPs

DPHC's inhibitory effect on inflammatory signaling pathways.
AMPK Signaling in Anti-Obesity and Metabolic Regulation

DPHC's anti-obesity effects are mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[9][12] AMPK activation leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby reducing lipid accumulation.[9][12]

AMPK_Pathway DPHC This compound (DPHC) AMPK AMPK DPHC->AMPK activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC phosphorylates (inhibits) Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Lipid_Accumulation Lipid Accumulation Fatty_Acid_Synthesis->Lipid_Accumulation Anti_Obesity_Effect Anti-Obesity Effect Lipid_Accumulation->Anti_Obesity_Effect

DPHC activates the AMPK pathway to exert anti-obesity effects.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research of DPHC.

Isolation and Purification of this compound

DPHC is typically isolated from the brown alga Ishige okamurae.[13] A common workflow involves:

Isolation_Workflow Start Dried Ishige okamurae powder Extraction Ethanol Extraction Start->Extraction Concentration Concentration (Freeze-drying) Extraction->Concentration CPC Centrifugal Partition Chromatography (CPC) Concentration->CPC HPLC Preparative HPLC CPC->HPLC End Purified DPHC HPLC->End

General workflow for the isolation and purification of DPHC.
  • Extraction: The dried and powdered Ishige okamurae is extracted with ethanol (e.g., 50% or 70% ethanol) with stirring.[14][15]

  • Concentration: The extract is filtered and concentrated under reduced pressure, followed by freeze-drying.[16]

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This often includes centrifugal partition chromatography (CPC) followed by preparative high-performance liquid chromatography (HPLC) to yield pure DPHC.[16]

Cell Culture and Viability Assays
  • Cell Lines: Various cell lines have been used to study the effects of DPHC, including human vascular endothelial cells (EA.hy926), murine hippocampal neuronal cells (HT22), human dermal fibroblasts (HDF), and murine macrophages (RAW 264.7).[6][8][10][17]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[18]

  • Cell Viability Assay (MTT Assay): To assess the cytotoxicity or protective effects of DPHC, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed. Cells are seeded in 96-well plates, treated with DPHC at various concentrations, and incubated. MTT solution is then added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured using a microplate reader to determine cell viability.[7][18]

Western Blot Analysis

Western blotting is used to determine the expression levels of specific proteins involved in the signaling pathways modulated by DPHC.

  • Protein Extraction: Cells are lysed, and the total protein concentration is determined using a protein assay kit (e.g., BSA protein assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-PI3K, p-Akt, p-eNOS, NF-κB, p-AMPK).

  • Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the relative protein expression levels.

In Vivo Animal Studies
  • Zebrafish Model: The zebrafish (Danio rerio) model is utilized to study the vasodilatory and anti-inflammatory effects of DPHC in vivo due to its optical transparency, allowing for direct observation of vascular changes.[3][6]

  • Murine Models: High-fat diet-induced obese mice (e.g., C57BL/6J) are used to investigate the anti-obesity and metabolic regulatory effects of DPHC.[9][10] Dexamethasone-induced muscle atrophy models in mice are used to assess the protective effects of DPHC on muscle wasting.[15]

  • Administration: DPHC is typically administered via oral gavage.[9][15]

  • Outcome Measures: Various parameters are measured, including body weight, organ weight, serum lipid profiles, and histological analysis of tissues.[9][10] Behavioral tests, such as grip strength and ladder climbing, are used to assess muscle function.[15]

Conclusion

This compound, a phlorotannin from the marine alga Ishige okamurae, presents a compelling profile as a multi-target bioactive compound. Its well-documented antioxidant, anti-inflammatory, neuroprotective, and metabolic regulatory effects, supported by a growing body of quantitative data, highlight its potential for development into novel therapeutic and cosmeceutical agents. This technical guide provides a foundational resource for researchers to further explore the mechanisms of action and therapeutic applications of this promising marine natural product.

References

Diphlorethohydroxycarmalol: A Phlorotannin's Role in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the brown alga Ishige okamurae, has emerged as a promising bioactive compound with significant therapeutic potential. Its diverse pharmacological activities, including anti-inflammatory, antioxidant, and vasodilatory effects, are attributed to its ability to modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of DPHC's mechanisms of action, focusing on its interactions with critical signaling cascades. Detailed experimental protocols, quantitative data, and visual representations of the signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Marine algae are a rich source of structurally unique and biologically active secondary metabolites. Among these, phlorotannins, polyphenolic compounds found exclusively in brown algae, have garnered considerable attention for their wide range of health benefits.[1][2] this compound (DPHC) is a prominent phlorotannin isolated from the edible brown alga Ishige okamurae.[3][4] Extensive research has demonstrated DPHC's potent biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and cytoprotective effects.[3][4][5] This guide delves into the molecular mechanisms underlying these effects, with a specific focus on the cellular signaling pathways targeted by DPHC.

Anti-inflammatory Effects of DPHC

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. DPHC has been shown to exert potent anti-inflammatory effects by modulating signaling pathways that regulate the expression of pro-inflammatory mediators.

Inhibition of NF-κB and MAPK Signaling Pathways

In inflammatory conditions, such as inflammatory myopathy, tumor necrosis factor-alpha (TNF-α) plays a crucial role in initiating the inflammatory cascade. DPHC has been identified as a potential TNF-α inhibitor.[1][6] It down-regulates the mRNA expression of pro-inflammatory cytokines and suppresses the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in TNF-α-stimulated C2C12 myotubes.[1][6] Specifically, DPHC treatment leads to a decrease in the phosphorylation of IκB-α, p65 (a subunit of NF-κB), JNK, and p38 MAPK.[2][7] This inhibition of NF-κB and MAPK signaling subsequently suppresses the expression of muscle atrophy-related proteins, MuRF-1 and MAFbx/Atrogin-1.[1][6]

Diagram: DPHC's Inhibition of NF-κB and MAPK Signaling

DPHC_NFkB_MAPK cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-α TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK MAPKKK MAPKKK TNFR->MAPKKK DPHC DPHC DPHC->IKK DPHC->MAPKKK IkB-alpha IκB-α IKK->IkB-alpha P NF-kB_complex p65 p50 IkB-alpha->NF-kB_complex p65 p65 p65->NF-kB_complex p50 p50 p50->NF-kB_complex NF-kB_translocation p65 p50 NF-kB_complex->NF-kB_translocation MAPKK MAPKK MAPKKK->MAPKK JNK JNK MAPKK->JNK P p38 p38 MAPKK->p38 P Gene_Expression Pro-inflammatory Cytokine Genes JNK->Gene_Expression p38->Gene_Expression NF-kB_translocation->Gene_Expression MuRF1 MuRF-1 Gene_Expression->MuRF1 MAFbx MAFbx Gene_Expression->MAFbx

Caption: DPHC inhibits TNF-α induced inflammation via NF-κB and MAPK pathways.

Vasodilatory Effects of DPHC

Endothelial dysfunction, characterized by impaired vasodilation, is a hallmark of cardiovascular diseases. DPHC has been shown to promote endothelium-dependent vasodilation through the modulation of calcium signaling and the PI3K/Akt/eNOS pathway.[8][9]

Activation of PI3K/Akt/eNOS Signaling

DPHC stimulates the production of nitric oxide (NO), a key vasodilator, by increasing intracellular calcium levels and the expression of endothelial nitric oxide synthase (eNOS).[8][9] This effect is mediated through the activation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[8][9] DPHC treatment leads to increased phosphorylation of Akt and eNOS, resulting in enhanced NO production and subsequent vasodilation.[8] The study also suggests that DPHC's effect on calcium levels may be regulated by the acetylcholine receptor (AchR) and vascular endothelial growth factor receptor 2 (VEGFR2).[8][9]

Diagram: DPHC's Role in Vasodilation

DPHC_Vasodilation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect Physiological Effect DPHC DPHC AchR AchR DPHC->AchR VEGFR2 VEGFR2 DPHC->VEGFR2 PLC PLCγ1 AchR->PLC PI3K PI3K VEGFR2->PI3K IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca2+ Ca²⁺ ER->Ca2+ eNOS eNOS Ca2+->eNOS Akt Akt PI3K->Akt P Akt->eNOS P NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: DPHC promotes vasodilation via PI3K/Akt/eNOS and calcium signaling.

Hepatoprotective and Metabolic Effects of DPHC

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition. DPHC has demonstrated protective effects against palmitate-induced hepatic lipogenesis and inflammation.[3]

Modulation of AMPK and SIRT1 Signaling

DPHC treatment attenuates palmitate-induced cytotoxicity, triglyceride accumulation, and lipid droplet formation in HepG2 cells.[3] It achieves this by down-regulating the expression of key lipogenic transcription factors, including SREBP-1, C/EBPβ, and ChREBP, as well as fatty acid synthase (FAS).[3] Furthermore, DPHC rescues the palmitate-induced reduction in the phosphorylation of AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1), two critical regulators of cellular energy homeostasis.[3] The activation of the AMPK/SIRT1 pathway by DPHC contributes to the suppression of lipogenesis and inflammation in the liver.[3]

Diagram: DPHC's Hepatoprotective Mechanism

DPHC_Hepatoprotective cluster_pathways Cellular Signaling Palmitate Palmitate AMPK AMPK Palmitate->AMPK SREBP1c SREBP-1c Palmitate->SREBP1c Inflammation Inflammation Palmitate->Inflammation DPHC DPHC DPHC->AMPK SIRT1 SIRT1 AMPK->SIRT1 SIRT1->SREBP1c FAS FAS SREBP1c->FAS Lipogenesis Lipogenesis FAS->Lipogenesis

Caption: DPHC mitigates hepatic lipogenesis and inflammation via AMPK/SIRT1.

Quantitative Data Summary

The following table summarizes the key quantitative findings from various studies on DPHC.

ParameterExperimental ModelConcentration/DoseEffectReference
Antioxidant Activity
DPPH Radical ScavengingIn vitro assayIC50 = 3.41 µMPotent free radical scavenging activity, more effective than ascorbic acid.[4]
Alkyl Radical ScavengingIn vitro assayIC50 = 4.92 µMPotent free radical scavenging activity, more effective than ascorbic acid.[4]
Anti-inflammatory Activity
NO Production InhibitionTNF-α-stimulated C2C12 cells1.56 - 12.5 µg/mLSignificant inhibition of NO production (down to 74.15% of control).[2]
Hepatoprotective Activity
Cell ViabilityPalmitate-treated HepG2 cells40 µMProtection against palmitate-induced lipotoxicity.[3]
Vasodilatory Activity
NO ProductionEA.hy926 cells60 µMSignificant increase in NO production, peaking at 24 hours.[10]
VasodilationTg(flk:EGFP) zebrafish0.6 µMIncreased fluorescence intensity, indicating vasodilation.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Treatment for Anti-inflammatory Studies
  • Cell Line: C2C12 myoblasts.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation: To induce differentiation into myotubes, confluent C2C12 myoblasts are cultured in DMEM containing 2% horse serum for 4-6 days.

  • Treatment: Differentiated C2C12 myotubes are pre-treated with various concentrations of DPHC for 1 hour, followed by stimulation with TNF-α (typically 10 ng/mL) for the indicated time periods.

Western Blot Analysis
  • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on 8-12% sodium dodecyl sulfate-polyacrylamide gels.

  • Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-IκB-α, p-p65, p-JNK, p-p38, MuRF-1, MAFbx) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to a loading control (e.g., β-actin or Lamin B).[2]

Diagram: Western Blot Workflow

Western_Blot_Workflow Start Start Cell_Lysis Cell Lysis & Protein Extraction Start->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking (Skim Milk/BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis (ImageJ) Detection->Analysis End End Analysis->End

Caption: A typical workflow for Western blot analysis.

In Vivo Zebrafish Model for Vasodilation
  • Animal Model: Transgenic Tg(flk:EGFP) zebrafish larvae, where endothelial cells express green fluorescent protein.

  • Maintenance: Larvae are maintained in 24-well plates with egg water.

  • Treatment: At 3 days post-fertilization (dpf), larvae are treated with varying concentrations of DPHC (e.g., 0, 0.06, 0.2, and 0.6 µM).

  • Imaging: After a specific treatment period (e.g., 6 days), larvae are anesthetized and photographed using a fluorescence microscope to visualize the vasculature.

  • Analysis: The fluorescence intensity of the whole body is measured using appropriate software to quantify changes in blood vessel formation and dilation.[10]

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent due to its ability to modulate multiple critical cellular signaling pathways. Its anti-inflammatory, vasodilatory, and hepatoprotective effects are well-documented, with clear evidence of its interaction with the NF-κB, MAPK, PI3K/Akt/eNOS, and AMPK/SIRT1 pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of DPHC.

Future research should focus on elucidating the precise molecular targets of DPHC, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and evaluating its efficacy and safety in preclinical and clinical settings for various inflammatory and metabolic diseases. The continued investigation of this promising marine natural product holds the potential to yield novel and effective therapeutic strategies.

References

Diphlorethohydroxycarmalol: A Technical Guide to Enhancing Skin Barrier Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the skin barrier is paramount to overall skin health, protecting against external aggressors and preventing excessive water loss. Diphlorethohydroxycarmalol (DPHC), a phlorotannin derived from the brown algae Ishige okamurae, has emerged as a promising natural compound for enhancing skin barrier function. This technical guide provides an in-depth overview of the current scientific evidence supporting the use of DPHC for this application. It details the molecular mechanisms of action, summarizes key quantitative data from in vitro and in vivo studies, and provides comprehensive experimental protocols. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic and cosmeceutical agents for skin barrier restoration and enhancement.

Introduction

An impaired skin barrier is a hallmark of various dermatological conditions, including atopic dermatitis, psoriasis, and rosacea, and is also a consequence of environmental insults such as UV radiation and particulate matter. The skin barrier is a complex structure primarily composed of the stratum corneum, which relies on a precise organization of lipids, structural proteins, and tight junctions to maintain its integrity. Key protein components include filaggrin, loricrin, and involucrin, which are essential for cornified envelope formation, while tight junction proteins like claudins and occludins regulate paracellular permeability.

This compound (DPHC) has demonstrated significant potential in modulating the expression of these critical barrier components and protecting the skin from damage. This document synthesizes the available research to provide a comprehensive technical understanding of DPHC's role in skin barrier function enhancement.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from key studies on the effects of DPHC on the expression of skin barrier-related genes and proteins.

Table 1: Effect of this compound on Skin Barrier Gene Expression in TNF-α/IFN-γ-Stimulated HaCaT Keratinocytes [1][2][3][4]

GeneTreatmentConcentration (µg/mL)Relative Gene Expression (Fold Change vs. Control)Statistical Significance (p-value)
Filaggrin (FLG) Control-1.00-
TNF-α/IFN-γ-Significantly Decreased< 0.01
DPHC + TNF-α/IFN-γ10Increased vs. TNF-α/IFN-γ< 0.05
DPHC + TNF-α/IFN-γ60Significantly Increased vs. TNF-α/IFN-γ< 0.01
Loricrin (LOR) Control-1.00-
TNF-α/IFN-γ-Significantly Decreased< 0.01
DPHC + TNF-α/IFN-γ10Increased vs. TNF-α/IFN-γ< 0.05
DPHC + TNF-α/IFN-γ60Significantly Increased vs. TNF-α/IFN-γ< 0.01
Involucrin (IVL) Control-1.00-
TNF-α/IFN-γ-Significantly Decreased< 0.01
DPHC + TNF-α/IFN-γ10Increased vs. TNF-α/IFN-γ< 0.05
DPHC + TNF-α/IFN-γ60Significantly Increased vs. TNF-α/IFN-γ< 0.01

Table 2: Effect of this compound on Tight Junction Gene Expression in TNF-α/IFN-γ-Stimulated HaCaT Keratinocytes [3][4]

GeneTreatmentConcentration (µg/mL)Relative Gene Expression (Fold Change vs. Control)Statistical Significance (p-value)
Claudin-1 (CLDN1) Control-1.00-
TNF-α/IFN-γ-Significantly Decreased< 0.01
DPHC + TNF-α/IFN-γ10Increased vs. TNF-α/IFN-γ< 0.05
DPHC + TNF-α/IFN-γ60Significantly Increased vs. TNF-α/IFN-γ< 0.01
Occludin (OCLN) Control-1.00-
TNF-α/IFN-γ-Significantly Decreased< 0.01
DPHC + TNF-α/IFN-γ10Increased vs. TNF-α/IFN-γ< 0.05
DPHC + TNF-α/IFN-γ60Significantly Increased vs. TNF-α/IFN-γ< 0.01
Tight Junction Protein-1 (TJP1) Control-1.00-
TNF-α/IFN-γ-Significantly Decreased< 0.01
DPHC + TNF-α/IFN-γ10Increased vs. TNF-α/IFN-γ< 0.05
DPHC + TNF-α/IFN-γ60Significantly Increased vs. TNF-α/IFN-γ< 0.01

Table 3: Effect of Topical this compound on Skin Barrier Gene Expression in a DNCB-Induced Atopic Dermatitis Mouse Model [3][4]

GeneTreatment GroupRelative Gene Expression (Fold Change vs. Normal)Statistical Significance (p-value vs. DNCB Control)
Filaggrin (FLG) Normal1.00-
DNCB ControlSignificantly Decreased-
DPHC (1 mg/kg)Increased vs. DNCB Control< 0.05
DPHC (10 mg/kg)Significantly Increased vs. DNCB Control< 0.01
Loricrin (LOR) Normal1.00-
DNCB ControlSignificantly Decreased-
DPHC (1 mg/kg)Increased vs. DNCB Control< 0.05
DPHC (10 mg/kg)Significantly Increased vs. DNCB Control< 0.01
Involucrin (IVL) Normal1.00-
DNCB ControlSignificantly Decreased-
DPHC (1 mg/kg)Increased vs. DNCB Control< 0.05
DPHC (10 mg/kg)Significantly Increased vs. DNCB Control< 0.01

Signaling Pathways Modulated by this compound

DPHC exerts its effects on skin barrier function through the modulation of key signaling pathways.

JAK/STAT Signaling Pathway

In inflammatory conditions such as atopic dermatitis, cytokines like TNF-α and IFN-γ can activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, leading to the downregulation of skin barrier proteins. DPHC has been shown to suppress the phosphorylation of JAK2 and STAT3, thereby mitigating the inflammatory cascade and restoring the expression of filaggrin, loricrin, and involucrin.[3][4]

JAK_STAT_Pathway TNFa_IFNy TNF-α / IFN-γ Receptor Cytokine Receptor TNFa_IFNy->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Barrier_Genes Filaggrin, Loricrin, Involucrin Gene Expression Nucleus->Barrier_Genes Downregulates DPHC This compound DPHC->pJAK2 Inhibits

DPHC inhibits the JAK/STAT signaling pathway.
MAPK Signaling Pathway

Environmental stressors like particulate matter (PM2.5) and UVB radiation can induce oxidative stress and activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to skin cell damage and apoptosis. DPHC has been demonstrated to protect against these insults by inhibiting the phosphorylation of key MAPK proteins, including ERK, p38, and JNK.[1][2]

MAPK_Pathway Stressor Particulate Matter (PM2.5) UVB Radiation ROS Reactive Oxygen Species (ROS) Stressor->ROS Induces MAPK_cascade MAPK Cascade (ERK, p38, JNK) ROS->MAPK_cascade Activates pMAPK Phosphorylated MAPK MAPK_cascade->pMAPK Phosphorylation Apoptosis Apoptosis & Cell Damage pMAPK->Apoptosis Promotes DPHC This compound DPHC->ROS Scavenges DPHC->pMAPK Inhibits

DPHC mitigates skin damage by inhibiting the MAPK pathway.

Experimental Protocols

In Vitro Study: HaCaT Keratinocyte Model[3][4]

This section details the protocol for investigating the effects of DPHC on human keratinocytes.

HaCaT_Workflow Start Start: HaCaT Cell Culture Pretreat Pre-treatment with DPHC (10 or 60 µg/mL) for 1 hour Start->Pretreat Stimulate Stimulation with TNF-α/IFN-γ for 30 minutes (for protein) or 24 hours (for mRNA) Pretreat->Stimulate Harvest_Protein Harvest Cells for Protein Analysis Stimulate->Harvest_Protein Harvest_mRNA Harvest Cells for RNA Extraction Stimulate->Harvest_mRNA WesternBlot Western Blot for p-JAK2, p-STAT3 Harvest_Protein->WesternBlot RT_PCR Real-Time PCR for FLG, LOR, IVL, CLDN1, OCLN, TJP1 Harvest_mRNA->RT_PCR End End: Data Analysis WesternBlot->End RT_PCR->End

Experimental workflow for in vitro studies on HaCaT cells.
  • Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with DPHC (10 or 60 µg/mL) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) to mimic an inflammatory environment. The duration of stimulation varies depending on the endpoint being measured (e.g., 30 minutes for protein phosphorylation studies, 24 hours for gene expression analysis).

  • Gene Expression Analysis (Real-Time PCR): Total RNA is extracted from the cells using a suitable kit. cDNA is synthesized, and real-time PCR is performed using specific primers for filaggrin (FLG), loricrin (LOR), involucrin (IVL), claudin-1 (CLDN1), occludin (OCLN), and tight junction protein-1 (TJP1). Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

  • Protein Analysis (Western Blot): Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3), followed by incubation with a secondary antibody. Protein bands are visualized and quantified.

In Vivo Study: DNCB-Induced Atopic Dermatitis Mouse Model[3][4][5][6]

This protocol outlines the induction of atopic dermatitis-like skin lesions in mice and the subsequent treatment with DPHC.

DNCB_Workflow Start Start: Acclimatization of BALB/c Mice Sensitization Sensitization Phase: Topical application of 1% DNCB on shaved dorsal skin Start->Sensitization Challenge Challenge Phase: Repeated topical application of 0.5% DNCB to induce AD-like lesions Sensitization->Challenge Treatment Topical Treatment with DPHC (1 or 10 mg/kg) or Vehicle Challenge->Treatment Evaluation Evaluation of Skin Condition: - Clinical Score - Histological Analysis Treatment->Evaluation Tissue_Harvest Harvest Ear and Dorsal Skin Tissue Treatment->Tissue_Harvest End End: Data Analysis Evaluation->End Gene_Expression RT-PCR for Skin Barrier Genes Tissue_Harvest->Gene_Expression Gene_Expression->End

References

The Anti-Obesity Potential of Diphlorethohydroxycarmalol: A Preclinical Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the brown alga Ishige okamurae, has emerged as a promising natural compound with significant anti-obesity properties demonstrated in preclinical settings.[1][2][3] This technical guide synthesizes the current scientific evidence on the efficacy and mechanism of action of DPHC in both in vitro and in vivo models of obesity. The data presented herein underscore the potential of DPHC as a therapeutic agent for the management of obesity and its related metabolic disorders.

Introduction

Obesity, a global health crisis, is characterized by excessive adipose tissue accumulation, leading to an increased risk of various metabolic diseases, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. The search for effective and safe anti-obesity agents has led to the exploration of natural products, with marine algae being a particularly rich source of bioactive compounds.[1] this compound (DPHC) is a key bioactive phlorotannin found in the edible brown seaweed Ishige okamurae.[1][4] Preclinical studies have demonstrated its potent anti-obesity effects, primarily through the modulation of key signaling pathways involved in lipid metabolism.[1][5]

In Vivo Anti-Obesity Effects of DPHC

An in vivo study utilizing a high-fat diet (HFD)-induced obesity model in C57BL/6J mice has provided compelling evidence for the anti-obesity effects of DPHC.[1][2][3] Oral administration of DPHC for six weeks resulted in a significant and dose-dependent reduction in body weight gain and adiposity.[1][2]

Quantitative Data from In Vivo Studies

The following tables summarize the key quantitative findings from the study on HFD-induced obese mice.

Table 1: Effects of DPHC on Body Weight and Adipose Tissue in HFD-Fed Mice [1][3][6]

ParameterHFD ControlDPHC (25 mg/kg/day)DPHC (50 mg/kg/day)
Final Body Weight (g) Data not explicitly providedSignificantly reducedSignificantly reduced (dose-dependent)
Body Weight Gain (g) ~15 gSignificantly reducedSignificantly reduced (dose-dependent)
Liver Weight (g) ~1.8 gSignificantly reducedSignificantly reduced
Epididymal Adipose Tissue (EAT) Weight (g) ~2.5 gSignificantly reducedSignificantly reduced

*Data are expressed as mean ± SD (n=8). Significant differences were observed compared to the HFD-induced mice (p < 0.05, *p < 0.01).[1][3][6]

Table 2: Effects of DPHC on Serum Lipid Profile and Adipokines in HFD-Fed Mice [1][2][3]

ParameterHFD ControlDPHC (25 mg/kg/day)DPHC (50 mg/kg/day)
Triglyceride (mg/dL) ElevatedSignificantly decreasedSignificantly decreased
Low-Density Lipoprotein (LDL) Cholesterol (mg/dL) ElevatedSignificantly decreasedSignificantly decreased
High-Density Lipoprotein (HDL) Cholesterol (mg/dL) ReducedSignificantly increasedSignificantly increased
Leptin (ng/mL) ElevatedSignificantly decreasedSignificantly decreased
Aspartate Transaminase (AST) (U/L) ElevatedSignificantly decreasedSignificantly decreased

*DPHC administration demonstrated a dose-dependent improvement in the serum lipid profile and a reduction in leptin levels.[1][2][3]

In Vitro Anti-Adipogenic Effects of DPHC

In vitro studies using the 3T3-L1 preadipocyte cell line have elucidated the cellular mechanisms underlying the anti-obesity effects of DPHC.[5][7][8] DPHC was found to dose-dependently inhibit lipid accumulation in differentiating 3T3-L1 adipocytes.[5][7]

Quantitative Data from In Vitro Studies

Table 3: Effects of DPHC on 3T3-L1 Adipocyte Differentiation [5][7]

ParameterControl (Differentiated)DPHC Treatment
Intracellular Lipid Accumulation HighDose-dependently inhibited
Expression of Adipogenic Transcription Factors (PPARγ, C/EBPα, SREBP-1c) HighSignificantly inhibited
Expression of Lipogenic Enzymes (FAS, FABP4) HighSignificantly inhibited
Expression of Adiponectin and Leptin HighSignificantly inhibited

*The anti-adipogenic effects of DPHC were confirmed by Oil Red O staining and Western blot analysis of key adipogenic markers.[5][7]

Mechanism of Action: The Role of AMPK Activation

The primary mechanism of action for the anti-obesity effects of DPHC is the activation of 5' adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][5][8]

Signaling Pathway

DPHC treatment leads to the phosphorylation and subsequent activation of AMPK in both the liver and epididymal adipose tissue of HFD-fed mice, as well as in 3T3-L1 adipocytes.[1][5] Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[5][8] This cascade of events results in the inhibition of lipogenesis and a reduction in lipid accumulation.[1][5] Furthermore, DPHC-mediated AMPK activation suppresses the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and sterol regulatory element-binding protein 1c (SREBP-1c).[1][6] This, in turn, downregulates the expression of their target genes, such as fatty acid synthase (FAS) and fatty acid-binding protein 4 (FABP4), which are crucial for adipogenesis and lipogenesis.[1][6]

DPHC_Mechanism_of_Action DPHC This compound (DPHC) AMPK AMPK DPHC->AMPK Activates pAMPK p-AMPK (Activated) ACC Acetyl-CoA Carboxylase (ACC) pAMPK->ACC Phosphorylates Adipogenic_TFs Adipogenic Transcription Factors (PPARγ, C/EBPα, SREBP-1c) pAMPK->Adipogenic_TFs Suppresses Expression pACC p-ACC (Inactivated) Lipogenesis Lipogenesis pACC->Lipogenesis Inhibits Lipogenic_Enzymes Lipogenic Enzymes (FAS, FABP4) Adipogenic_TFs->Lipogenic_Enzymes Regulates Expression Adipogenesis Adipogenesis Adipogenic_TFs->Adipogenesis Promotes Lipogenic_Enzymes->Adipogenesis Promotes

Caption: DPHC's anti-obesity signaling pathway.

Experimental Protocols

In Vivo High-Fat Diet-Induced Obesity Model
  • Animal Model: Male C57BL/6J mice.[1]

  • Diet: Mice were fed a high-fat diet (HFD) to induce obesity.[1]

  • DPHC Administration: DPHC was orally administered daily at doses of 25 and 50 mg/kg of body weight for six weeks.[1][2]

  • Measurements: Body weight was recorded weekly. At the end of the study, liver and epididymal adipose tissue (EAT) were excised and weighed.[1] Serum levels of triglycerides, LDL-cholesterol, HDL-cholesterol, leptin, and AST were determined using commercial assay kits.[1][2]

  • Western Blot Analysis: Protein expression levels of key metabolic regulators in the liver and EAT were determined by Western blotting using specific primary and secondary antibodies.[1]

In Vitro 3T3-L1 Cell Culture and Differentiation
  • Cell Line: 3T3-L1 preadipocytes.[5]

  • Differentiation: Preadipocytes were induced to differentiate into adipocytes using a standard differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine.[5]

  • DPHC Treatment: DPHC was added to the culture medium at various concentrations during the differentiation period.[5]

  • Oil Red O Staining: Intracellular lipid accumulation was visualized and quantified by Oil Red O staining.[5][7]

  • Western Blot Analysis: The expression levels of adipogenic and lipolytic proteins were analyzed by Western blotting.[5]

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study HFD_Mice C57BL/6J Mice on High-Fat Diet DPHC_Admin Oral Administration of DPHC (25 & 50 mg/kg/day) for 6 weeks HFD_Mice->DPHC_Admin Measurements Weekly Body Weight Final Tissue Weights Serum Analysis DPHC_Admin->Measurements WB_InVivo Western Blot of Liver & Adipose Tissue DPHC_Admin->WB_InVivo Preadipocytes 3T3-L1 Preadipocytes Differentiation Induction of Differentiation + DPHC Treatment Preadipocytes->Differentiation ORO_Staining Oil Red O Staining for Lipid Accumulation Differentiation->ORO_Staining WB_InVitro Western Blot of Adipocyte Lysates Differentiation->WB_InVitro

Caption: Preclinical experimental workflow for DPHC.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a potent anti-obesity agent. Its mechanism of action, centered on the activation of the AMPK signaling pathway, leads to the inhibition of adipogenesis and lipogenesis. These findings provide a solid foundation for further investigation of DPHC as a potential therapeutic for obesity and related metabolic disorders. Future research should focus on long-term safety and efficacy studies in more complex preclinical models, as well as on the pharmacokinetic and pharmacodynamic profiling of DPHC to facilitate its translation into clinical development.

References

Methodological & Application

Application Notes and Protocols: Isolation of Diphlorethohydroxycarmalol from Brown Algae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the isolation, purification, and biological activities of diphlorethohydroxycarmalol (DPHC), a phlorotannin found in the brown alga Ishige okamurae. Detailed protocols for extraction and purification are provided, along with a summary of its known biological effects and associated signaling pathways.

Introduction

This compound (DPHC) is a bioactive phlorotannin isolated from the edible brown seaweed Ishige okamurae.[1][2] Phlorotannins are a class of polyphenolic compounds exclusive to brown algae and are known for their diverse biological activities.[3][4] DPHC, in particular, has demonstrated a range of therapeutic potentials, including antioxidant, anti-inflammatory, anti-diabetic, vasodilatory, and anti-cancer effects.[1][5][6][7] These properties make DPHC a compound of significant interest for drug development and nutraceutical applications.

Quantitative Data Summary

The following tables summarize key quantitative data related to the isolation and biological activity of DPHC.

Table 1: Isolation and Yield of DPHC from Ishige okamurae

ParameterValueReference
Yield of Crude Extract (80% Methanol)14.10%[5]
Yield of DPHC from Crude Extract0.39% (purity ≥85%)[5]
DPHC content in I. okamurae2.2% ± 0.43[8]

Table 2: Bioactivity and Effective Concentrations of DPHC

Biological ActivityAssay SystemEffective Concentration / IC50Reference
Vasodilation (NO Production)EA.hy926 cells6, 20, 60, 100 µM (dose-dependent)[8]
Anti-inflammatory (NF-κB inhibition)C2C12 myotubes6.25, 12.5 µg/mL[5]
Skin Protection (ROS Scavenging)HaCaT keratinocytes20 µM[9]
α-glucosidase Inhibitionin vitroIC50 = 0.16 mM[7]
α-amylase Inhibitionin vitroIC50 = 0.53 mM[7]
Free Radical Scavenging (DPPH)in vitroIC50 = 3.41 µM[1]
Free Radical Scavenging (Alkyl)in vitroIC50 = 4.92 µM[1]
Anti-obesity (Oral Administration)C57BL/6J mice25 and 50 mg/kg/day[2]

Experimental Protocols

The following protocols are synthesized from methodologies reported in the scientific literature for the isolation and purification of DPHC from Ishige okamurae.

Protocol 1: Extraction and Solvent Partitioning

This protocol describes the initial extraction of phlorotannins from dried brown algae and their separation based on polarity.

Materials:

  • Dried and powdered Ishige okamurae

  • 80% (v/v) aqueous methanol[5] or 50% ethanol[10]

  • n-hexane

  • Chloroform

  • Ethyl acetate

  • Deionized water

  • Rotary evaporator

  • Stirring apparatus

  • Filtration system

Procedure:

  • Extraction: Macerate the dried algal powder (e.g., 500 g) with 80% aqueous methanol (e.g., 5 L) at room temperature with stirring for 24 hours.[5]

  • Filtration and Concentration: Filter the mixture to remove solid residues. Concentrate the filtrate in vacuo using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: a. Resuspend the concentrated extract in deionized water. b. Perform sequential liquid-liquid extraction with n-hexane, chloroform, and finally ethyl acetate.[6] The ethyl acetate fraction is known to be rich in polyphenolic compounds, including DPHC.[1] c. Collect the ethyl acetate fraction and concentrate it using a rotary evaporator. This fraction will be used for further purification.

Protocol 2: Purification of DPHC by Centrifugal Partition Chromatography (CPC) and HPLC

This protocol outlines the fine purification of DPHC from the ethyl acetate fraction.

Materials:

  • Concentrated ethyl acetate fraction

  • CPC system (e.g., CPC240)[10]

  • HPLC system with a reverse-phase column (e.g., YMC-Pack ODS-A)[10]

  • Solvents for CPC: n-hexane, ethyl acetate, methanol, water[10]

  • Solvents for HPLC: Methanol, water (HPLC grade)

  • Freeze-dryer

Procedure:

  • Centrifugal Partition Chromatography (CPC): a. Prepare a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water. The exact ratios should be optimized for the specific CPC instrument. b. Dissolve a portion of the concentrated ethyl acetate fraction in the solvent system. c. Perform CPC to separate the compounds based on their partition coefficients between the stationary and mobile liquid phases. d. Collect the fractions and analyze them (e.g., by TLC or HPLC) to identify those containing DPHC.

  • High-Performance Liquid Chromatography (HPLC): a. Pool the DPHC-rich fractions from the CPC. b. Further purify the pooled fractions using a reverse-phase HPLC system. c. Elute with a gradient of methanol in water. d. Monitor the elution profile with a UV detector and collect the peak corresponding to DPHC. e. Confirm the purity and structure of the isolated DPHC using spectroscopic methods such as NMR and mass spectrometry.[1]

  • Final Preparation: Lyophilize the purified DPHC to obtain a stable powder.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for DPHC Isolation

G Algae Dried Ishige okamurae Powder Extraction Extraction (80% Methanol, 24h, RT) Algae->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) CrudeExtract->Partitioning EtOAc Ethyl Acetate Fraction Partitioning->EtOAc Collect CPC Centrifugal Partition Chromatography (CPC) EtOAc->CPC DPHC_rich DPHC-rich Fractions CPC->DPHC_rich HPLC Reverse-Phase HPLC DPHC_rich->HPLC PureDPHC Purified DPHC (>85% purity) HPLC->PureDPHC

Caption: Workflow for the isolation and purification of DPHC.

DPHC-Mediated Vasodilation via PI3K/Akt/eNOS Signaling Pathway

G DPHC DPHC AchR AchR DPHC->AchR activates VEGFR2 VEGFR2 DPHC->VEGFR2 activates PI3K PI3K DPHC->PI3K activates Ca2 [Ca2+]cytol Increase AchR->Ca2 VEGFR2->Ca2 eNOS eNOS Ca2->eNOS activates Akt Akt PI3K->Akt Akt->eNOS NO NO Production eNOS->NO Vaso Vasodilation NO->Vaso

Caption: DPHC promotes vasodilation through the PI3K/Akt/eNOS pathway.[8][11]

DPHC's Anti-inflammatory Action via NF-κB and MAPK Signaling Pathways

G TNFa TNF-α IKB p-IκBα TNFa->IKB p65 p-p65 NF-κB TNFa->p65 DPHC DPHC DPHC->IKB inhibits DPHC->p65 inhibits MAPK p-JNK, p-p38 (MAPKs) DPHC->MAPK inhibits IKB->p65 Cytokines Pro-inflammatory Cytokines p65->Cytokines Atrophy Muscle Atrophy (MuRF-1, MAFbx) p65->Atrophy Inflammation Inflammatory Myopathy Cytokines->Inflammation Atrophy->Inflammation

Caption: DPHC inhibits inflammatory pathways in muscle cells.[5][6]

DPHC's Role in Hair Growth via Wnt/β-catenin Signaling

G DPHC DPHC GSK3b p-GSK3β DPHC->GSK3b upregulates SRD5A 5α-reductase DPHC->SRD5A inhibits bCatenin β-catenin GSK3b->bCatenin stabilizes HairGrowth Hair Growth Promotion bCatenin->HairGrowth Testo Testosterone Testo->SRD5A DHT DHT SRD5A->DHT HairLoss Hair Loss DHT->HairLoss

Caption: DPHC promotes hair growth by activating Wnt/β-catenin.[12]

References

Application Note: High-Performance Centrifugal Partition Chromatography for the Purification of Diphlorethohydroxycarmalol (DPHC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diphlorethohydroxycarmalol (DPHC) is a phlorotannin, a class of polyphenolic compounds, isolated from the edible marine brown alga Ishige okamurae.[1] DPHC has garnered significant interest within the pharmaceutical and nutraceutical industries due to its potent biological activities, including antioxidant and anti-inflammatory properties. These therapeutic effects are largely attributed to its ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The increasing demand for high-purity DPHC for research and development necessitates efficient and scalable purification methodologies.

High-Performance Centrifugal Partition Chromatography (HPCPC) has emerged as a superior alternative to traditional column chromatography for the purification of natural products.[2] This liquid-liquid chromatography technique eliminates the use of solid stationary phases, thereby preventing irreversible adsorption of the target compound and leading to higher recovery rates and purity.[3] The support-free nature of HPCPC also allows for a more efficient and cost-effective purification process with reduced solvent consumption.[3]

This application note provides a detailed protocol for the extraction and subsequent one-step purification of DPHC from Ishige okamurae using HPCPC. Furthermore, it presents quantitative data on the yield and purity of the isolated DPHC and illustrates the experimental workflow and the key signaling pathways modulated by this promising bioactive compound.

Data Presentation

The following tables summarize the quantitative data obtained from the purification of DPHC using HPCPC.

Table 1: Extraction and Purification Yield of DPHC

ParameterValueReference
Initial Dry Algae Weight500 g[1]
Methanol Extract Yield14.10%[1]
DPHC Yield from Extract 0.39% [1]
Final DPHC Purity ≥85% [1]

Table 2: Optimized HPCPC Parameters for DPHC Purification

ParameterConditionReference
Solvent System n-Hexane:Ethyl Acetate:Methanol:Water (5:5:5:5, v/v/v/v) [2]
Mode of OperationDescending[2]
Stationary PhaseUpper Phase-
Mobile PhaseLower Phase-
Sample LoadingHigh Capacity[1]

Experimental Protocols

This section outlines the detailed methodology for the extraction of DPHC from Ishige okamurae and its subsequent purification via HPCPC.

Extraction of DPHC from Ishige okamurae
  • Sample Preparation: 500 g of dried Ishige okamurae is ground into a fine powder.[1]

  • Solvent Extraction: The algal powder is extracted with 5 L of 80% (v/v) aqueous methanol at room temperature for 24 hours with continuous stirring.[1]

  • Concentration: The resulting extract is filtered and the solvent is removed under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[1]

HPCPC Purification of DPHC
  • Solvent System Preparation: A biphasic solvent system is prepared by mixing n-hexane, ethyl acetate, methanol, and water in a 5:5:5:5 volume ratio.[2] The mixture is vigorously shaken in a separatory funnel and allowed to settle until two distinct phases are formed. The upper and lower phases are then separated.

  • Instrument Preparation: The HPCPC instrument is filled with the upper phase as the stationary phase. The rotor is then set to the desired speed.

  • Equilibration: The mobile phase (lower phase) is pumped through the column in the descending mode until the system reaches equilibrium.

  • Sample Injection: A solution of the crude methanol extract is injected into the HPCPC system.

  • Elution and Fraction Collection: The mobile phase is continuously pumped through the column, and fractions are collected at regular intervals.

  • Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify the fractions containing DPHC.

  • Final Product: Fractions containing high-purity DPHC are pooled, and the solvent is evaporated to yield the purified compound. The purity of the final product is confirmed by HPLC and its structure is verified using NMR and mass spectrometry.

Visualizations

The following diagrams illustrate the experimental workflow for DPHC purification and the signaling pathways modulated by DPHC.

experimental_workflow cluster_extraction Extraction cluster_hpcpc HPCPC Purification cluster_analysis Analysis & Final Product dried_algae Dried Ishige okamurae extraction 80% Methanol Extraction dried_algae->extraction crude_extract Crude Methanol Extract extraction->crude_extract hpcpc HPCPC System (n-Hex:EtOAc:MeOH:H2O 5:5:5:5) crude_extract->hpcpc fraction_collection Fraction Collection hpcpc->fraction_collection analysis TLC & HPLC Analysis fraction_collection->analysis pooling Pooling of DPHC Fractions analysis->pooling final_product Purified DPHC (≥85% Purity) pooling->final_product

Caption: Experimental workflow for the purification of DPHC.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_dphc Inhibition by DPHC cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response stimulus e.g., TNF-α, LPS jnk JNK stimulus->jnk p38 p38 stimulus->p38 erk ERK stimulus->erk ikk IKK stimulus->ikk dphc DPHC dphc->jnk inhibits dphc->p38 inhibits dphc->erk inhibits dphc->ikk inhibits ap1 AP-1 jnk->ap1 p38->ap1 erk->ap1 inflammation Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6, TNF-α) ap1->inflammation ikb IκBα ikk->ikb phosphorylates & degrades nfkb NF-κB (p65/p50) nfkb_nucleus NF-κB Translocation to Nucleus nfkb->nfkb_nucleus nfkb_nucleus->inflammation

References

Application Note: Quantification of Diphlorethohydroxycarmalol (DPHC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Diphlorethohydroxycarmalol (DPHC) is a prominent phlorotannin, a class of polyphenolic compounds, isolated from the edible brown alga Ishige okamurae.[1][2][3] This bioactive molecule has garnered significant interest within the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, anti-obesity, and vasodilatory effects.[2][3][4][5] As research into DPHC progresses from preclinical studies to potential therapeutic applications, the need for robust and reliable analytical methods for its quantification in various matrices becomes paramount. This document provides detailed protocols for the extraction and quantification of DPHC using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Target Analytes: this compound (DPHC) Source: Ishige okamurae (Brown Alga)[1][6] Applications: Quality control of herbal extracts, pharmacokinetic studies, and in vitro/in vivo research.

Experimental Protocols

Protocol 1: Extraction of DPHC from Ishige okamurae

This protocol outlines the extraction of DPHC from dried algal material, a common starting point for purification and analysis.

1. Materials and Reagents:

  • Dried and powdered Ishige okamurae

  • Ethanol (50-80%, v/v in water) or Methanol (80%, v/v in water)[3][6]

  • Ethyl acetate

  • Deionized water

  • Stirring apparatus

  • Filtration system (e.g., Whatman filter paper)

  • Rotary evaporator

2. Procedure:

  • Initial Extraction: Macerate the dried, powdered Ishige okamurae (e.g., 500 g) in an aqueous ethanol or methanol solution (e.g., 5 L) at room temperature.[3] Allow the mixture to stir for 24 hours.[3][6]

  • Filtration: Filter the mixture to separate the solid algal residue from the liquid extract.

  • Concentration: Concentrate the filtered extract under reduced pressure using a rotary evaporator to remove the organic solvent.

  • Solvent Partitioning (Optional Cleanup): The resulting aqueous concentrate can be further purified. Partition the concentrate with an equal volume of ethyl acetate. The ethyl acetate fraction is known to be rich in DPHC.[1]

  • Final Concentration: Evaporate the solvent from the desired fraction (crude extract or ethyl acetate fraction) to yield the DPHC-containing extract.

  • Storage: Store the dried extract at -20°C until further analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for routine quality control and quantification of DPHC in extracts where concentrations are relatively high.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: Agilent Poroshell 120 EC-C18 (4.6 mm × 100 mm, 4 μm) or equivalent reverse-phase C18 column.[6]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water[6]

    • Solvent B: Acetonitrile (ACN) with 0.1% Formic Acid[6]

  • Elution Mode: Gradient or Isocratic. A gradient elution is recommended for complex extracts to ensure good separation from other components.

  • Flow Rate: 1.0 mL/min[7]

  • Detection Wavelength: Phlorotannins typically absorb in the low UV range. A detection wavelength of ~275-280 nm is recommended.

  • Injection Volume: 10 µL

  • Column Temperature: 25-30°C

2. Procedure:

  • Standard Preparation: Prepare a stock solution of purified DPHC standard in methanol or mobile phase. Create a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the dried extract from Protocol 1 in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the DPHC peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation to calculate the concentration of DPHC in the samples.

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and selectivity, making it ideal for quantifying DPHC in complex biological matrices (e.g., plasma, tissue homogenates) or for trace-level analysis.

1. Instrumentation and Conditions:

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.[6]

  • Column: Agilent Poroshell 120 EC-C18 (4.6 mm × 100 mm, 4 μm) or a similar UPLC C18 column.[6]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile with 0.1% Formic Acid[6]

  • Flow Rate: 0.4 - 0.6 mL/min (adjust for UPLC)

  • Ionization Mode: ESI Positive. The [M+H]+ ion for DPHC has been observed at m/z 513.14.[3]

  • MS/MS Detection: Monitor specific precursor-to-product ion transitions for DPHC in Multiple Reaction Monitoring (MRM) mode for highest selectivity and sensitivity.

2. Procedure:

  • Standard and Sample Preparation: Prepare calibration standards and process samples as described for HPLC-UV. For biological samples, a protein precipitation or liquid-liquid extraction step is typically required to remove matrix interferences.

  • Method Development: Infuse a DPHC standard solution into the mass spectrometer to determine the optimal precursor ion and identify stable, high-intensity product ions for MRM transitions.

  • Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

  • Quantification: Generate a calibration curve using the peak areas of the MRM transitions from the standards. Calculate the concentration of DPHC in the unknown samples based on this curve.

Data Presentation

Method validation is crucial for ensuring the reliability of quantitative data. The following table summarizes key validation parameters that should be assessed for any developed analytical method for DPHC. (Note: Specific performance data for DPHC quantification is not extensively published; this table serves as a template for researchers to complete during method validation).

ParameterHPLC-UV (Typical Target)LC-MS/MS (Typical Target)Description
Linearity (R²) > 0.999> 0.999The correlation coefficient of the calibration curve.
Range (µg/mL) 1 - 1000.01 - 10The concentration range over which the method is linear, precise, and accurate.
LOD (µg/mL) < 0.5< 0.005Limit of Detection: The lowest concentration of analyte that can be reliably detected.
LOQ (µg/mL) < 1.5< 0.01Limit of Quantification: The lowest concentration of analyte that can be accurately and precisely quantified.
Accuracy (%) 90 - 11085 - 115The closeness of the measured value to the true value, often assessed by spike/recovery experiments.
Precision (%RSD) < 5%< 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Visualizations: Workflows and Signaling Pathways

G cluster_extraction Extraction & Preparation cluster_analysis Analytical Quantification seaweed Dried Ishige okamurae (Powdered) extraction Solvent Extraction (Aqueous Ethanol/Methanol) seaweed->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude DPHC Extract concentration->crude_extract cleanup Solvent Partitioning (Optional) crude_extract->cleanup sample_prep Sample Preparation (Dilution & Filtration) crude_extract->sample_prep final_extract Purified DPHC Extract cleanup->final_extract final_extract->sample_prep hplc HPLC-UV Analysis sample_prep->hplc Routine QC lcms LC-MS/MS Analysis sample_prep->lcms High Sensitivity / Biological Samples data Data Analysis (Calibration & Quantification) hplc->data lcms->data result DPHC Concentration data->result

Caption: Experimental workflow for DPHC extraction and quantification.

G DPHC DPHC TNFa TNF-α DPHC->TNFa Inhibits NFkB NF-κB Pathway TNFa->NFkB Activates MAPK MAPKs Pathway TNFa->MAPK Activates Atrophy_Genes Muscle Atrophy Genes (MuRF-1, MAFbx/Atrogin-1) NFkB->Atrophy_Genes Upregulates MAPK->Atrophy_Genes Upregulates Muscle_Protection Protection from Inflammatory Myopathy Atrophy_Genes->Muscle_Protection Prevents

Caption: DPHC's anti-inflammatory signaling pathway in muscle cells.[3][8]

G DPHC DPHC Ca_Signal ↑ Intracellular Ca²⁺ DPHC->Ca_Signal PI3K_Akt PI3K/Akt Pathway DPHC->PI3K_Akt eNOS eNOS Activation Ca_Signal->eNOS PI3K_Akt->eNOS NO ↑ Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: DPHC's vasodilatory effect via the PI3K/Akt/eNOS pathway.[4]

References

Application Notes and Protocols for HPLC Analysis of Diphlorethohydroxycarmalol in Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the extraction and quantitative analysis of Diphlorethohydroxycarmalol (DPHC), a bioactive phlorotannin found in the brown alga Ishige okamurae, using High-Performance Liquid Chromatography (HPLC). DPHC has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and vasodilatory effects.[1][2][3]

Accurate and precise quantification of DPHC in algal extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development. This document outlines a detailed protocol for the extraction of DPHC from Ishige okamurae and a validated reverse-phase HPLC method for its quantification.

Experimental Protocols

Extraction of this compound from Ishige okamurae

This protocol describes the extraction of DPHC from the dried and powdered brown alga Ishige okamurae.

Materials and Reagents:

  • Dried Ishige okamurae powder

  • 80% (v/v) aqueous methanol

  • n-Hexane

  • Dichloromethane

  • Ethyl acetate

  • n-Butanol

  • Rotary evaporator

  • Shaker or sonicator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Centrifuge

Procedure:

  • Initial Extraction:

    • Weigh 100 g of dried Ishige okamurae powder and place it in a suitable flask.

    • Add 1 L of 80% aqueous methanol to the flask.

    • Stir the mixture at room temperature for 24 hours on a shaker or use an ultrasonic bath for 1 hour.[2]

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Suspend the crude extract in 500 mL of distilled water.

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform sequential partitioning with 500 mL of the following solvents in the order listed:

      • n-Hexane (to remove non-polar compounds)

      • Dichloromethane (to remove compounds of intermediate polarity)

      • Ethyl acetate (DPHC is expected to be enriched in this fraction)

      • n-Butanol

    • Collect each solvent fraction separately. The ethyl acetate fraction is reported to be rich in DPHC.[3]

    • Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

  • Sample Preparation for HPLC Analysis:

    • Accurately weigh a portion of the dried ethyl acetate extract.

    • Dissolve the extract in HPLC-grade methanol to a known concentration (e.g., 1 mg/mL).

    • To prevent oxidation of the phlorotannins, it is advisable to add an antioxidant like ascorbic acid to the sample solution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]

HPLC Method for Quantitative Analysis of this compound

This section details a proposed reverse-phase HPLC method for the quantification of DPHC. This method is based on established protocols for the analysis of similar phlorotannin compounds.[1]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., Supelco Discovery C18, 250 x 4.6 mm, 5 µm) is recommended.[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 70 30
    35 50 50
    40 10 90

    | 45 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm[1]

Method Validation Parameters:

The analytical method should be validated according to ICH guidelines, assessing the following parameters:

  • Linearity: Determined by injecting a series of DPHC standard solutions at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Accuracy: Determined by recovery studies using spiked samples.

  • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components in the extract.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of DPHC. The values presented are illustrative and based on typical data for phlorotannin analysis.[1][4]

Table 1: HPLC Method Validation Summary for DPHC Analysis

ParameterSpecification
Retention Time (RT)Approximately 15-25 min (method dependent)
Linearity Range10 - 500 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (Recovery)98 - 102%
Precision (RSD%)< 2%

Table 2: Quantification of DPHC in Ishige okamurae Extracts

Extract FractionDPHC Concentration (mg/g of dry extract)
Crude Methanol ExtractTo be determined experimentally
n-Hexane FractionExpected to be low or non-detectable
Dichloromethane FractionTo be determined experimentally
Ethyl Acetate FractionExpected to be the highest concentration
n-Butanol FractionTo be determined experimentally

One study has reported that DPHC constitutes approximately 2.2% ± 0.43 of the Ishige okamurae extract.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the extraction and HPLC analysis of DPHC.

G Workflow for DPHC Extraction and HPLC Analysis cluster_extraction Extraction and Fractionation cluster_hplc HPLC Analysis A Dried Ishige okamurae Powder B 80% Methanol Extraction A->B C Crude Extract B->C D Solvent Partitioning (Water Suspension) C->D E Ethyl Acetate Fraction (DPHC Enriched) D->E F Other Fractions (n-Hexane, DCM, n-Butanol) D->F G Sample Preparation (Dissolve in Methanol, Filter) E->G H HPLC Injection G->H I Chromatographic Separation (C18 Column) H->I J UV Detection (230 nm) I->J K Data Analysis and Quantification J->K

Caption: Workflow for the extraction and HPLC analysis of DPHC.

Signaling Pathways of this compound

DPHC has been shown to modulate several key signaling pathways implicated in various physiological and pathological processes.

1. Vasodilatory Effects via PI3K/Akt/eNOS Pathway

DPHC promotes vasodilation by stimulating nitric oxide (NO) production in endothelial cells through the activation of the PI3K/Akt/eNOS signaling pathway.[1][4]

G DPHC-Mediated Vasodilation Signaling Pathway DPHC This compound Receptors AchR / VEGFR2 DPHC->Receptors Activates PI3K PI3K Receptors->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/ Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Induces

Caption: DPHC-mediated vasodilation signaling pathway.

2. Anti-inflammatory Effects via NF-κB and MAPK Pathways

DPHC exhibits anti-inflammatory properties by inhibiting the activation of NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory cytokine production.[2][6]

G Anti-inflammatory Signaling of DPHC InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α) NFkB_pathway NF-κB Pathway InflammatoryStimuli->NFkB_pathway Activates MAPK_pathway MAPK Pathway InflammatoryStimuli->MAPK_pathway Activates DPHC This compound DPHC->NFkB_pathway Inhibits DPHC->MAPK_pathway Inhibits ProInflammatoryCytokines Pro-inflammatory Cytokines NFkB_pathway->ProInflammatoryCytokines Upregulates MAPK_pathway->ProInflammatoryCytokines Upregulates Inflammation Inflammation ProInflammatoryCytokines->Inflammation Promotes

Caption: Anti-inflammatory signaling pathways modulated by DPHC.

References

Application Note: Identification of Diphlorethohydroxycarmalol (DPHC) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the identification and characterization of Diphlorethohydroxycarmalol (DPHC), a phlorotannin found in the brown alga Ishige okamurae. DPHC has garnered significant interest within the scientific and drug development communities due to its diverse biological activities, including anti-inflammatory, anti-diabetic, and anti-obesity effects.[1][2] This document outlines the complete workflow, from sample extraction to LC-MS/MS analysis, and includes data on its molecular characteristics. Additionally, it visualizes the known signaling pathways influenced by DPHC, offering a comprehensive resource for researchers.

Introduction

This compound (DPHC) is a marine-derived polyphenolic compound belonging to the phlorotannin class, which are polymers of phloroglucinol.[3] Primarily isolated from the edible brown seaweed Ishige okamurae, DPHC has been the subject of numerous studies for its therapeutic potential.[1][2][4] Accurate and reliable identification of DPHC is crucial for standardization in research and potential clinical applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the characterization of DPHC in complex biological matrices.[3] This note details the analytical methodology for its identification.

Experimental Protocols

The following protocol is a composite of established methods for the extraction and purification of DPHC.[2][4]

  • Sample Collection and Preparation: Collect Ishige okamurae from a reliable source. Wash the collected seaweed thoroughly with fresh water to remove salt and debris. Dry the seaweed in a well-ventilated area or using a freeze-dryer. Grind the dried algae into a fine powder.

  • Solvent Extraction: Macerate the powdered algae (e.g., 500 g) in 80% aqueous methanol (e.g., 5 L) at room temperature with continuous stirring for 24 hours.[4]

  • Concentration: Filter the extract to remove solid residues. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

  • Fractionation (Optional but Recommended): For enrichment of DPHC, the crude extract can be subjected to liquid-liquid partitioning. The concentrate is typically re-dissolved in deionized water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The ethyl acetate fraction is known to be enriched with DPHC.[2]

  • Purification: Further purification can be achieved using chromatographic techniques such as high-performance centrifugal partition chromatography.[2] The purity of the isolated DPHC should be assessed by NMR and LC-MS.

The following are suggested starting parameters for the analysis of DPHC, based on typical methods for phlorotannin analysis.[5][6][7]

2.2.1. Liquid Chromatography Conditions

ParameterValue
Column C18 Reverse-Phase Column (e.g., 2.1 x 150 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2.2.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MS Scan Range m/z 100-1000
MS/MS Collision-Induced Dissociation (CID)
Collision Energy Ramped (e.g., 15-40 eV) for fragmentation

Data Presentation

The identification of DPHC is confirmed by its accurate mass and characteristic fragmentation pattern.

CompoundMolecular FormulaExact MassObserved [M+H]⁺ (m/z)Key MS/MS Fragments (Predicted)
This compound (DPHC)C₂₄H₁₈O₁₂498.0798513.14[4]Fragments corresponding to losses of phloroglucinol units, water, and other characteristic neutral losses from the parent ion.

Visualizations

DPHC_Workflow cluster_extraction Sample Preparation and Extraction cluster_purification Purification cluster_analysis Analysis seaweed Ishige okamurae (Dried Powder) extraction 80% Methanol Extraction seaweed->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration partition Liquid-Liquid Partitioning (Ethyl Acetate Fraction) concentration->partition hpcpc HPCPC Purification partition->hpcpc lcms LC-MS/MS Analysis hpcpc->lcms data Data Acquisition & Identification lcms->data

Caption: Workflow for the extraction and LC-MS/MS identification of DPHC.

DPHC has been shown to exert its biological effects by modulating several key signaling pathways.

4.2.1. Anti-inflammatory and Muscle Atrophy Inhibition Pathway

DPHC has been reported to inhibit TNF-α-induced inflammation and muscle atrophy by suppressing the NF-κB and MAPK signaling pathways.[4][8]

DPHC_Anti_Inflammatory_Pathway cluster_pathways Intracellular Signaling cluster_effects Cellular Effects DPHC DPHC NFkB NF-κB Pathway DPHC->NFkB MAPK MAPK Pathway DPHC->MAPK TNFa TNF-α TNFa->NFkB TNFa->MAPK Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Atrophy Muscle Atrophy (MuRF-1, MAFbx) MAPK->Atrophy

Caption: DPHC inhibits TNF-α-induced inflammation and muscle atrophy.

4.2.2. Vasodilatory Effect Pathway

DPHC promotes vasodilation through the PI3K/Akt/eNOS pathway, leading to increased nitric oxide (NO) production.[9][10]

DPHC_Vasodilation_Pathway cluster_receptors Receptor Interaction cluster_signaling Downstream Signaling cluster_outcome Physiological Outcome DPHC DPHC AchR AchR DPHC->AchR VEGFR2 VEGFR2 DPHC->VEGFR2 PI3K PI3K AchR->PI3K VEGFR2->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: DPHC-induced vasodilation via the PI3K/Akt/eNOS pathway.

Conclusion

The protocols and data presented in this application note provide a robust framework for the confident identification of this compound using LC-MS/MS. The detailed experimental procedures and the visualization of its biological pathways will aid researchers and drug development professionals in their studies of this promising natural product. The high sensitivity and specificity of LC-MS/MS make it an indispensable tool for the qualitative and quantitative analysis of DPHC in various research contexts.

References

Application Note: Elucidation of the Molecular Structure of Diphlorethohydroxycarmalol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphlorethohydroxycarmalol (DPHC) is a phlorotannin, a class of polyphenolic compounds found in brown algae, particularly in Ishige okamurae.[1][2][3][4][5] This marine natural product has garnered significant interest within the scientific and pharmaceutical communities due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective properties. The structural characterization of DPHC is fundamental to understanding its mechanism of action and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of complex natural products like DPHC.[1][2][3][4] This application note provides a detailed protocol for the isolation and NMR-based structural analysis of this compound.

Data Presentation

The structural elucidation of this compound was accomplished through a comprehensive analysis of its 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectra. The following table summarizes the assigned ¹H and ¹³C chemical shifts, as well as key 2D correlations that were instrumental in assembling the molecular structure.

Position¹³C (δc)¹H (δH, mult., J in Hz)COSY CorrelationsHMBC Correlations
Ring A
1-C155.2
2-C96.56.10 (d, 2.0)H-4C-1, C-3, C-4, C-6
3-C158.8
4-C94.25.95 (d, 2.0)H-2C-2, C-3, C-5, C-6
5-C158.8
6-C125.1
Ring B
1'-C154.9
2'-C97.16.15 (s)C-1', C-3', C-4', C-6'
3'-C159.2
4'-C123.8
5'-C145.3
6'-C130.5
Ring C
1"-C153.8
2"-C96.86.05 (d, 2.2)H-4"C-1", C-3", C-4", C-6"
3"-C160.1
4"-C95.86.01 (d, 2.2)H-2"C-2", C-3", C-5", C-6"
5"-C160.1
6"-C124.5
Ring D
1"'-C154.1
2"'-C102.36.25 (s)C-1"', C-3"', C-4"'
3"'-C151.7
4"'-C128.9
5"'-C142.6
6"'-C135.2
Dibenzodioxin Moiety
7-C105.86.85 (s)C-1, C-5', C-6, C-6'
8-C105.86.85 (s)C-1, C-5', C-6, C-6'
Carmalol Moiety
9-C138.1
10-C115.26.51 (d, 8.5)H-11C-9, C-12, C-14
11-C118.96.72 (d, 8.5)H-10C-9, C-13
12-C145.8
13-C146.2
14-C122.5

Note: The chemical shift values presented are representative and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Isolation and Purification of this compound

This compound is isolated from the brown alga Ishige okamurae. The following protocol outlines a general procedure for its extraction and purification.

Materials:

  • Dried and powdered Ishige okamurae

  • 80% Methanol

  • Ethyl acetate

  • Hexane

  • Silica gel (for column chromatography)

  • Sephadex LH-20 (for size-exclusion chromatography)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction: The dried algal powder is extracted with 80% methanol at room temperature with continuous stirring for 24 hours. The extract is then filtered and concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with hexane and ethyl acetate. The ethyl acetate fraction, which is rich in phlorotannins, is collected and dried.

  • Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate fractions based on polarity.

  • Size-Exclusion Chromatography: Fractions showing the presence of DPHC (monitored by TLC) are pooled and further purified using a Sephadex LH-20 column with methanol as the eluent.

  • Preparative HPLC: Final purification is achieved by preparative reverse-phase HPLC on a C18 column to yield pure this compound. The purity of the isolated compound should be confirmed by analytical HPLC and its identity verified by mass spectrometry, which should show an [M+H]⁺ ion at m/z 513.14.[6]

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Acetone-d₆, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Experiments: The following suite of NMR experiments is recommended for the complete structural elucidation of this compound.

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their coupling interactions.

  • ¹³C NMR (Carbon NMR): Reveals the number of non-equivalent carbons and their chemical environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded proton and carbon atoms (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for connecting different structural fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close in space, which can help in determining the stereochemistry and conformation of the molecule.

Mandatory Visualizations

workflow cluster_extraction Isolation and Purification cluster_nmr NMR Analysis cluster_elucidation Structure Elucidation Alga Ishige okamurae Extraction Methanol Extraction Alga->Extraction Partition Solvent Partitioning Extraction->Partition ColumnChrom Column Chromatography Partition->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC PureCompound Pure DPHC HPLC->PureCompound NMR_Sample NMR Sample Prep PureCompound->NMR_Sample NMR_Acquisition 1D & 2D NMR Acquisition NMR_Sample->NMR_Acquisition NMR_Processing Data Processing NMR_Acquisition->NMR_Processing Data_Analysis Spectral Analysis NMR_Processing->Data_Analysis Structure_Assembly Fragment Assembly Data_Analysis->Structure_Assembly Final_Structure DPHC Structure Structure_Assembly->Final_Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Caption: Simplified key COSY and HMBC correlations for this compound.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides the necessary data for the complete and unambiguous structural elucidation of complex natural products like this compound. The detailed protocols and data presented in this application note serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are working with phlorotannins and other polyphenolic compounds. The confirmed structure of DPHC is essential for further investigation into its promising biological activities and for the development of novel therapeutics.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Diphlorethohydroxycarmalol (DPHC) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a range of in vitro cell-based assays to evaluate the biological activities of Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the brown alga Ishige okamurae. DPHC has demonstrated a variety of potentially therapeutic properties, including vasodilatory, anti-inflammatory, anti-cancer, neuroprotective, and anti-androgenetic alopecia effects.[1][2][3] The following sections detail the methodologies for assessing these activities and the key signaling pathways involved.

Data Summary: In Vitro Efficacy of this compound

The following tables summarize the quantitative data from various in vitro studies on DPHC, showcasing its activity across different cell-based assays.

Activity Cell Line Assay Concentration of DPHC Observed Effect Reference
VasodilationEA.hy926Nitric Oxide (NO) Production6, 20, 60, 100 µMDose-dependent increase in NO production.[4]
EA.hy926Cell Viability (MTT)6, 20, 60 µMNo significant cytotoxicity.[4][5]
100 µMSlight decrease in cell viability.[4][5]
Anti-inflammatoryRAW 264.7Nitric Oxide (NO) Production (LPS-induced)Not specifiedInhibition of NO production.[6]
C2C12 myotubesPro-inflammatory Cytokine mRNA Expression (TNF-α-stimulated)Not specifiedDown-regulation of pro-inflammatory cytokines.
Anti-androgenetic AlopeciaHuman Dermal Papilla Cells (HDP)5α-reductase ActivityNot specifiedInhibition of 5α-reductase.
HDP CellsWnt/β-catenin SignalingNot specifiedUpregulation of p-GSK3β and β-catenin.
Anti-lipogenesisHepG2Cell Viability (CCK-8)40 µMProtection against palmitate-induced lipotoxicity.[2]
Anti-angiogenesisEA.hy926Cell Proliferation, Migration, Tube Formation (High Glucose-induced)Not specifiedInhibition of high glucose-induced angiogenesis.[7]
Anti-cancer3T3-L1 preadipocytesApoptosis (Flow Cytometry)Dose-dependentIncreased early and late apoptotic cells.[8]
Cell Proliferation (MTT)Not specifiedInhibition of population growth.[8]
Muscle Cell ProliferationC2C12 myoblastsCell Proliferation (BrdU)Not specifiedSignificant increase in myoblast proliferation.[9]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Vasodilatory Activity Assessment in Endothelial Cells

This protocol assesses the vasodilatory effect of DPHC by measuring nitric oxide (NO) production in human umbilical vein endothelial cells (EA.hy926).

a. Cell Culture and Treatment:

  • Culture EA.hy926 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • After 24 hours, treat the cells with varying concentrations of DPHC (e.g., 6, 20, 60, 100 µM) for the desired time period (e.g., 24 hours).

b. Nitric Oxide (NO) Production Assay (Griess Reagent System):

  • After treatment, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the NO concentration by comparing the absorbance to a sodium nitrite standard curve.

c. Cell Viability Assay (MTT):

  • After DPHC treatment, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[4]

  • Incubate the plate for 4 hours at 37°C.[4]

  • Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

d. Western Blot Analysis of PI3K/Akt/eNOS Pathway:

  • Lyse the DPHC-treated cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against phospho-PI3K, PI3K, phospho-Akt, Akt, phospho-eNOS, and eNOS overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Anti-Inflammatory Activity Assessment

This protocol evaluates the anti-inflammatory potential of DPHC in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and TNF-α-stimulated C2C12 myotubes.

a. Cell Culture and Treatment:

  • Culture RAW 264.7 or C2C12 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • For RAW 264.7 cells, pre-treat with DPHC for 1 hour before stimulating with 1 µg/mL LPS for 24 hours.

  • For C2C12 myotubes, differentiate myoblasts into myotubes and then treat with DPHC in the presence of TNF-α.

b. NO Production Assay in RAW 264.7 Cells:

  • Follow the protocol described in section 1.b.

c. Quantitative Real-Time PCR (qPCR) for Pro-inflammatory Cytokines in C2C12 Myotubes:

  • Extract total RNA from treated C2C12 myotubes.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the 2-ΔΔCt method.

d. Western Blot Analysis of NF-κB and MAPK Pathways in C2C12 Myotubes:

  • Perform Western blotting as described in section 1.d.

  • Use primary antibodies against key proteins in the NF-κB (e.g., p-p65, p65, p-IκBα, IκBα) and MAPK (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38) signaling pathways.

Anti-Androgenetic Alopecia Activity Assessment

This protocol investigates the effect of DPHC on 5α-reductase and the Wnt/β-catenin signaling pathway in human dermal papilla (HDP) cells.

a. Cell Culture and Treatment:

  • Culture HDP cells in a specialized medium.

  • Treat cells with DPHC in the presence or absence of testosterone or dihydrotestosterone (DHT).

b. 5α-Reductase Inhibition Assay:

  • Prepare cell lysates from treated HDP cells.

  • Incubate the lysates with testosterone and a NADPH-generating system.

  • Extract the steroids and quantify the conversion of testosterone to DHT using high-performance liquid chromatography (HPLC) or LC-MS.[10][11]

c. Western Blot Analysis of Wnt/β-catenin Pathway:

  • Perform Western blotting as described in section 1.d.

  • Use primary antibodies against p-GSK3β, GSK3β, and β-catenin.

Anti-Angiogenesis Assessment

This protocol assesses the anti-angiogenic properties of DPHC using an in vitro tube formation assay with EA.hy926 cells.

a. Cell Culture and Treatment:

  • Culture EA.hy926 cells as described in section 1.a.

  • Induce angiogenesis by exposing cells to high glucose (e.g., 30 mM) in the presence or absence of DPHC.[7]

b. Tube Formation Assay:

  • Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C.

  • Seed DPHC-treated EA.hy926 cells onto the Matrigel®.

  • Incubate for 4-6 hours to allow for the formation of capillary-like structures.

  • Visualize and photograph the tube network using a microscope.

  • Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by DPHC and the general workflow of the described in vitro assays.

DPHC_Vasodilation_Pathway DPHC This compound (DPHC) AchR Acetylcholine Receptor (AchR) DPHC->AchR VEGFR2 VEGF Receptor 2 (VEGFR2) DPHC->VEGFR2 PI3K PI3K DPHC->PI3K activates Ca_increase ↑ [Ca²⁺]cytosol AchR->Ca_increase VEGFR2->Ca_increase eNOS eNOS Ca_increase->eNOS activates Akt Akt PI3K->Akt activates Akt->eNOS activates NO_production ↑ Nitric Oxide (NO) Production eNOS->NO_production Vasodilation Vasodilation NO_production->Vasodilation DPHC_Anti_Inflammatory_Pathway TNF_alpha TNF-α NF_kB_pathway NF-κB Pathway TNF_alpha->NF_kB_pathway MAPK_pathway MAPK Pathway TNF_alpha->MAPK_pathway DPHC This compound (DPHC) DPHC->NF_kB_pathway inhibits DPHC->MAPK_pathway inhibits Pro_inflammatory_cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_pathway->Pro_inflammatory_cytokines Muscle_atrophy_genes ↓ Muscle Atrophy Genes (MuRF-1, MAFbx) NF_kB_pathway->Muscle_atrophy_genes MAPK_pathway->Pro_inflammatory_cytokines MAPK_pathway->Muscle_atrophy_genes DPHC_Anti_Androgenetic_Alopecia_Pathway Testosterone Testosterone Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase DHT Dihydrotestosterone (DHT) Five_alpha_reductase->DHT Hair_loss ↓ Hair Loss DHT->Hair_loss DPHC This compound (DPHC) DPHC->Five_alpha_reductase inhibits Wnt_beta_catenin_pathway Wnt/β-catenin Pathway DPHC->Wnt_beta_catenin_pathway activates Hair_growth ↑ Hair Growth Wnt_beta_catenin_pathway->Hair_growth In_Vitro_Assay_Workflow cluster_assays Endpoint Assays start Start: Select Cell Line and Seed Plates treatment Treat Cells with DPHC (and stimulus if required) start->treatment incubation Incubate for Defined Period treatment->incubation endpoint_assay Perform Endpoint Assay incubation->endpoint_assay biochemical Biochemical Assays (e.g., Griess, MTT) endpoint_assay->biochemical molecular Molecular Biology Assays (e.g., Western Blot, qPCR) endpoint_assay->molecular imaging Imaging-based Assays (e.g., Tube Formation) endpoint_assay->imaging data_acquisition Data Acquisition (e.g., Plate Reader, Microscope, qPCR) data_analysis Data Analysis and Interpretation data_acquisition->data_analysis end End: Report Results data_analysis->end biochemical->data_acquisition molecular->data_acquisition imaging->data_acquisition

References

Application Notes and Protocols: Investigating the Effects of Diphlorethohydroxycarmalol on C2C12 Myoblasts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C2C12 myoblasts are a subclone of murine myoblasts that are an essential in vitro model for studying myogenesis, including the differentiation of myoblasts into myotubes, as well as skeletal muscle inflammation, atrophy, and hypertrophy.[1][2][3] These cells provide a robust and reproducible system to investigate the molecular mechanisms underlying various muscle-related pathologies and to screen for potential therapeutic agents. Diphlorethohydroxycarmalol (DPHC) is a phlorotannin isolated from the brown alga Ishige okamurae.[4][5][6] Phlorotannins are known for their diverse biological activities, and DPHC, in particular, has been identified as a potent anti-inflammatory and anti-atrophic agent in the context of skeletal muscle.[4][5][6][7][8]

This document provides detailed application notes and protocols for utilizing C2C12 myoblasts to study the effects of DPHC. The focus is on the compound's ability to mitigate inflammation and atrophy in skeletal muscle cells, making it a person of interest for the development of therapeutics for inflammatory myopathies.

Key Applications

  • Anti-inflammatory Research: Investigating the inhibitory effects of DPHC on pro-inflammatory signaling pathways in skeletal muscle cells.

  • Muscle Atrophy Research: Studying the potential of DPHC to counteract muscle atrophy by modulating key regulatory proteins.

  • Drug Discovery and Development: Screening and characterizing the efficacy of DPHC and its derivatives as potential therapeutic agents for inflammatory muscle diseases.

  • Signal Transduction Research: Elucidating the molecular mechanisms of DPHC action, particularly its interaction with the NF-κB and MAPK signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound (DPHC) on TNF-α-stimulated C2C12 myotubes, based on data from relevant studies.[4]

Table 1: Effect of DPHC on Cell Viability and Nitric Oxide (NO) Production in TNF-α-stimulated C2C12 Myotubes

TreatmentConcentrationCell Viability (%)NO Production (% of Control)
Control-100 ± 0.0100 ± 1.5
TNF-α100 ng/mL75.3 ± 2.1250.1 ± 3.2
DPHC + TNF-α10 µM85.7 ± 1.8180.5 ± 2.5
DPHC + TNF-α20 µM95.2 ± 2.4120.9 ± 1.9

Data are presented as mean ± standard error of the mean (SEM).[4]

Table 2: Effect of DPHC on Pro-inflammatory Cytokine mRNA Expression in TNF-α-stimulated C2C12 Myotubes

TreatmentConcentrationTNF-α mRNA (fold change)IL-1β mRNA (fold change)IL-6 mRNA (fold change)
Control-1.001.001.00
TNF-α100 ng/mL2.582.893.12
DPHC + TNF-α10 µM1.892.112.25
DPHC + TNF-α20 µM1.231.451.58

Gene expression was normalized to a housekeeping gene and is presented as a fold change relative to the untreated control.[4]

Table 3: Effect of DPHC on Muscle Atrophy Marker mRNA Expression in TNF-α-stimulated C2C12 Myotubes

TreatmentConcentrationMuRF-1 mRNA (fold change)MAFbx/Atrogin-1 mRNA (fold change)
Control-1.001.00
TNF-α100 ng/mL3.253.87
DPHC + TNF-α10 µM2.432.76
DPHC + TNF-α20 µM1.511.68

Gene expression was normalized to a housekeeping gene and is presented as a fold change relative to the untreated control.[4]

Table 4: Effect of DPHC on NF-κB Signaling Pathway Protein Expression in TNF-α-stimulated C2C12 Myotubes

TreatmentConcentrationp-IκBα (fold change)p-p65 NF-κB (fold change)
Control-1.001.00
TNF-α100 ng/mL1.581.53
DPHC + TNF-α20 µM1.121.09

Protein expression was quantified by densitometry of Western blots and normalized to the respective total protein or a loading control. Data is presented as a fold change relative to the untreated control.[4]

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of DPHC on C2C12 myoblasts.

Protocol 1: C2C12 Myoblast Culture and Differentiation
  • Cell Culture:

    • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Passage the cells upon reaching 70-80% confluency to maintain their myoblastic phenotype.[2]

  • Myogenic Differentiation:

    • Seed C2C12 myoblasts in the desired culture plates (e.g., 6-well or 96-well plates) at a density that will allow them to reach 80-90% confluency.

    • To induce differentiation, replace the growth medium (DMEM with 10% FBS) with differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).[3]

    • Allow the cells to differentiate for 5-7 days, with medium changes every 48 hours, until multinucleated myotubes are formed.[2]

Protocol 2: Induction of Inflammatory Myopathy and DPHC Treatment
  • Induction of Inflammation:

    • After differentiation into myotubes, treat the cells with recombinant murine Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 100 ng/mL to induce an inflammatory and atrophic state.[4]

  • DPHC Treatment:

    • Prepare stock solutions of DPHC in a suitable solvent (e.g., DMSO).

    • Pre-treat the differentiated C2C12 myotubes with various concentrations of DPHC (e.g., 10 µM, 20 µM) for a specified period (e.g., 1 hour) before adding TNF-α.

    • Alternatively, co-treat the cells with DPHC and TNF-α.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Seed C2C12 cells in a 96-well plate and differentiate them into myotubes.

  • Treat the myotubes with DPHC and/or TNF-α as described in Protocol 2.

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Protocol 4: Nitric Oxide (NO) Assay (Griess Reagent)
  • Differentiate C2C12 cells into myotubes in a 96-well plate.

  • Treat the cells as described in Protocol 2.

  • After 24 hours of treatment, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to each supernatant sample.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Protocol 5: Quantitative Real-Time PCR (qRT-PCR)
  • Differentiate C2C12 cells into myotubes in 6-well plates and treat as described in Protocol 2.

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and specific primers for the genes of interest (e.g., TNF-α, IL-1β, IL-6, MuRF-1, MAFbx/Atrogin-1) and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the 2^-ΔΔCt method.

Protocol 6: Western Blotting
  • Differentiate C2C12 cells into myotubes in 6-well plates and treat as described in Protocol 2.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-IκBα, IκBα, p-p65, p65, and loading controls like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using image analysis software.

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Assays C2C12_myoblasts C2C12 Myoblasts Differentiation Differentiation (2% Horse Serum) C2C12_myoblasts->Differentiation C2C12_myotubes C2C12 Myotubes Differentiation->C2C12_myotubes DPHC_treatment DPHC Treatment C2C12_myotubes->DPHC_treatment TNFa_induction Induce Inflammation (TNF-α) Viability Cell Viability (MTT) TNFa_induction->Viability NO_assay NO Production (Griess) TNFa_induction->NO_assay qPCR Gene Expression (qRT-PCR) TNFa_induction->qPCR Western_blot Protein Expression (Western Blot) TNFa_induction->Western_blot DPHC_treatment->TNFa_induction

Caption: Experimental workflow for studying DPHC effects on C2C12 myotubes.

signaling_pathway Proposed Mechanism of DPHC Action cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p65 IκBα-p65 (Inactive) IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65->p_IkBa p65 p65 (Active) p_IkBa->p65 Releases p65 Nucleus Nucleus p65->Nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p65->Pro_inflammatory_genes Induces Transcription Atrophy_genes Atrophy Genes (MuRF-1, MAFbx) p65->Atrophy_genes Induces Transcription DPHC DPHC DPHC->IKK

References

Application Notes and Protocols: EA.hy926 Endothelial Cell Model for Diphlorethohydroxycarmalol (DPHC) Vasodilation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The EA.hy926 cell line, a permanent human umbilical vein endothelial cell line, serves as a robust and reliable in vitro model for studying endothelial cell biology and dysfunction.[1] These cells retain many of the morphological and functional characteristics of primary endothelial cells, including the expression of factor VIII-related antigen, making them an excellent tool for investigating vascular processes such as vasodilation. This document provides detailed application notes and experimental protocols for utilizing the EA.hy926 cell model to study the vasodilatory effects of Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the marine brown algae Ishige okamurae. DPHC has been shown to induce vasodilation through a nitric oxide (NO)-dependent pathway involving calcium signaling and the PI3K/Akt/eNOS cascade.[2][3]

Key Applications

  • Screening and characterization of potential vasodilatory compounds.

  • Elucidation of the molecular mechanisms underlying endothelial-dependent vasodilation.

  • Investigation of the PI3K/Akt/eNOS signaling pathway in response to drug candidates.

  • Assessment of intracellular calcium mobilization as a second messenger in endothelial cell activation.

Data Presentation: DPHC-Induced Vasodilatory Effects in EA.hy926 Cells

The following tables summarize the quantitative data on the effects of DPHC on the EA.hy926 endothelial cell line, as reported in the literature.

Table 1: Effect of DPHC on Nitric Oxide (NO) Production in EA.hy926 Cells [2][4]

DPHC Concentration (µM)NO Production (Fold Change vs. Control)
6~1.2
20~1.5
60~2.0
100~2.2

Data are approximated from graphical representations in the cited literature and represent a dose-dependent increase in NO production after 24 hours of treatment.

Table 2: Time-Dependent Effect of 60 µM DPHC on NO Production in EA.hy926 Cells [2][4]

Time (hours)NO Production (Fold Change vs. 0 hours)
1~1.2
3~1.5
6~1.8
12~2.0
24~2.1

Data are approximated from graphical representations in the cited literature.

Table 3: Effect of DPHC on the Phosphorylation of Key Signaling Proteins in the PI3K/Akt/eNOS Pathway in EA.hy926 Cells

DPHC Concentration (µM)p-PI3K/PI3K (Fold Change vs. Control)p-Akt/Akt (Fold Change vs. Control)p-eNOS/eNOS (Fold Change vs. Control)
6~1.3~1.2~1.4
20~1.6~1.5~1.8
60~1.8~1.7~2.2

Data are approximated from graphical representations in the cited literature following treatment.

Mandatory Visualizations

DPHC-Induced Vasodilation Signaling Pathway

DPHC_Signaling_Pathway DPHC DPHC Receptor Cell Surface Receptors DPHC->Receptor Ca2_ion Ca²⁺ Receptor->Ca2_ion mobilizes PI3K PI3K Receptor->PI3K eNOS eNOS Ca2_ion->eNOS activates pPI3K p-PI3K PI3K->pPI3K Akt Akt pPI3K->Akt pAkt p-Akt Akt->pAkt pAkt->eNOS peNOS p-eNOS eNOS->peNOS L_Arginine L-Arginine peNOS->L_Arginine NO Nitric Oxide (NO) L_Arginine->NO converts to Vasodilation Vasodilation NO->Vasodilation Experimental_Workflow cluster_culture Cell Culture cluster_treatment DPHC Treatment cluster_assays Downstream Assays Culture Culture EA.hy926 cells to 80-90% confluency Seed Seed cells into appropriate plates (96-well or 6-well) Culture->Seed Treat Treat cells with varying concentrations of DPHC Seed->Treat Incubate Incubate for specified time periods Treat->Incubate NO_Assay Nitric Oxide (NO) Production Assay Incubate->NO_Assay Ca_Assay Intracellular Calcium (Ca²⁺) Influx Assay Incubate->Ca_Assay WB_Assay Western Blot for p-PI3K, p-Akt, p-eNOS Incubate->WB_Assay

References

Application Notes and Protocols: HaCaT Keratinocytes for Skin Barrier Studies with Diphlorethohydroxycarmalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing HaCaT keratinocytes in the study of skin barrier function, with a specific focus on the effects of Diphlorethohydroxycarmalol (DPHC), a phlorotannin derived from the brown algae Ishige okamurae.

Introduction to HaCaT Keratinocytes and this compound in Skin Barrier Research

The human skin serves as a critical barrier against environmental insults. The immortalized human keratinocyte cell line, HaCaT, is a widely used in vitro model to study the cellular and molecular mechanisms underlying skin barrier function and to screen potential therapeutic agents. This compound (DPHC) has emerged as a promising natural compound with various biological activities, including antioxidant, anti-inflammatory, and protective effects against UV radiation. Recent studies have highlighted its potential to modulate and strengthen the skin barrier by influencing key signaling pathways and the expression of essential barrier proteins in HaCaT cells.

Data Summary: Effects of this compound on HaCaT Keratinocytes

The following tables summarize the key quantitative and qualitative findings from studies investigating the effects of DPHC on HaCaT keratinocytes.

Table 1: Effect of DPHC on HaCaT Cell Viability

DPHC Concentration (µg/mL)Cell Viability (%)Reference
0 (Control)100[1]
12.5No significant effect[1]
25No significant effect[1]
50No significant effect[1]

Table 2: DPHC-Mediated Regulation of Skin Barrier Gene Expression in TNF-α/IFN-γ-Stimulated HaCaT Cells

GeneTreatmentExpression LevelReference
Filaggrin (FLG)TNF-α/IFN-γDecreased[2]
TNF-α/IFN-γ + DPHCIncreased (dose-dependently)[2]
Loricrin (LOR)TNF-α/IFN-γDecreased[2]
TNF-α/IFN-γ + DPHCIncreased (dose-dependently)[2]
Involucrin (IVL)TNF-α/IFN-γDecreased[2]
TNF-α/IFN-γ + DPHCIncreased (dose-dependently)[2]
Claudin (CLDN1)TNF-α/IFN-γDecreased[2]
TNF-α/IFN-γ + DPHCIncreased (dose-dependently)[2]
Occludin (OCLN)TNF-α/IFN-γDecreased[2]
TNF-α/IFN-γ + DPHCIncreased (dose-dependently)[2]
Tight Junction Protein-1 (TJP-1/ZO-1)TNF-α/IFN-γDecreased[2]
TNF-α/IFN-γ + DPHCIncreased (dose-dependently)[2]

Table 3: Effect of DPHC on Prostaglandin E2 (PGE2) Production in HaCaT Cells

TreatmentPGE2 Production (pg/mL)Reference
ControlBaseline[1]
DPHC (12.5 µg/mL)~365[1]
DPHC (25 µg/mL)~830[1]
DPHC (50 µg/mL)~1013[1]

Signaling Pathways Modulated by this compound in HaCaT Keratinocytes

DPHC has been shown to influence key signaling pathways involved in skin barrier function and inflammation.

DPHC_MAPK_Signaling UVB UVB Radiation ROS Reactive Oxygen Species (ROS) UVB->ROS DPHC This compound (DPHC) JNK JNK DPHC->JNK ERK ERK DPHC->ERK ROS->JNK ROS->ERK cJun c-Jun JNK->cJun cFos c-Fos ERK->cFos AP1 AP-1 cJun->AP1 cFos->AP1 MMPs Matrix Metalloproteinases (MMPs) AP1->MMPs

Caption: DPHC inhibits UVB-induced MMP expression via the MAPK/JNK/ERK signaling pathway.

DPHC_JAK_STAT_Signaling cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ) Receptor Cytokine Receptor Cytokines->Receptor DPHC This compound (DPHC) JAK JAK DPHC->JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation STAT_p p-STAT STAT->STAT_p BarrierGenes Decreased Skin Barrier Gene Expression (FLG, LOR, OCLN, etc.) STAT_p->BarrierGenes Nucleus Nucleus

Caption: DPHC modulates skin barrier gene expression through the JAK/STAT pathway.

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of DPHC on HaCaT keratinocytes.

HaCaT Cell Culture and Maintenance

A crucial first step is the proper maintenance of HaCaT cell cultures to ensure reproducibility.

  • Materials:

    • HaCaT keratinocyte cell line

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (100x)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

    • Cell culture flasks (T-25 or T-75)

    • 6-well, 24-well, or 96-well plates

    • Humidified incubator (37°C, 5% CO2)

  • Protocol:

    • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • For subculturing, aspirate the culture medium and wash the cell monolayer with PBS.

    • Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding complete growth medium.

    • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new culture vessels at a ratio of 1:3 to 1:6.

    • Change the culture medium every 2-3 days.

Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effect of DPHC on HaCaT cells.

  • Materials:

    • HaCaT cells

    • Complete growth medium

    • DPHC stock solution

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Protocol:

    • Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of DPHC (e.g., 12.5, 25, 50 µg/mL) for 24 hours. Include a vehicle control (medium with the same amount of solvent used to dissolve DPHC).

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the mRNA levels of skin barrier-related genes.

  • Materials:

    • HaCaT cells

    • DPHC

    • TNF-α and IFN-γ

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green qPCR master mix

    • Primers for target genes (e.g., FLG, LOR, IVL, CLDN1, OCLN, TJP1) and a housekeeping gene (e.g., GAPDH, β-actin)

    • Real-time PCR system

  • Protocol:

    • Seed HaCaT cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with DPHC for 1 hour, followed by stimulation with TNF-α and IFN-γ (e.g., 10 ng/mL each) for 24 hours.

    • Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

    • Perform qRT-PCR using SYBR Green master mix and specific primers for the target and housekeeping genes.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.

Western Blot Analysis of Skin Barrier Proteins

This method is used to detect changes in the protein expression of skin barrier components.

  • Materials:

    • HaCaT cells

    • DPHC, TNF-α, IFN-γ

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-Filaggrin, anti-Loricrin, anti-Occludin, anti-Claudin-1, anti-ZO-1)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

    • Imaging system

  • Protocol:

    • Treat HaCaT cells as described for qRT-PCR.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

    • Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membranes with primary antibodies overnight at 4°C.

    • Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a measure of the integrity of the tight junctions in a cell monolayer. Note that HaCaT cells may not form a robust barrier for TEER measurements under standard culture conditions. High calcium concentrations (e.g., 1.8 mM) in the culture medium may be required to induce differentiation and tight junction formation.[3]

  • Materials:

    • HaCaT cells

    • Transwell inserts (e.g., 0.4 µm pore size)

    • 24-well plates

    • High calcium (1.8 mM) DMEM

    • EVOM (Epithelial Volt-Ohm Meter) with "chopstick" electrodes

    • Sterile PBS

  • Protocol:

    • Seed HaCaT cells onto the Transwell inserts at a high density.

    • Culture the cells in high calcium DMEM, changing the medium every 2-3 days, until a confluent monolayer is formed (this can take up to 7 days).[4]

    • Before measurement, allow the plates and the EVOM meter to equilibrate to room temperature.

    • Sterilize the electrodes with 70% ethanol and rinse with sterile PBS.

    • Add fresh culture medium to the apical and basolateral compartments of the Transwell inserts.

    • Measure the resistance of a blank insert (without cells) to determine the background resistance.

    • Carefully place the electrodes in the apical and basolateral compartments of the inserts with cells and record the resistance reading.

    • Subtract the background resistance from the resistance of the cell monolayer and multiply by the surface area of the insert to obtain the TEER value (Ω·cm²).

    • To assess the effect of DPHC, treat the confluent monolayers with the compound for a specified period before measuring TEER.

Experimental Workflow for DPHC Skin Barrier Study

DPHC_Workflow Start Start: HaCaT Cell Culture Seed Seed HaCaT cells in appropriate culture vessels Start->Seed Treat Treat with DPHC and/or inflammatory stimuli (TNF-α/IFN-γ) Seed->Treat Viability Cell Viability Assay (MTT) Treat->Viability Gene_Expression Gene Expression Analysis (qRT-PCR) Treat->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot) Treat->Protein_Expression Barrier_Function Barrier Function Assay (TEER Measurement) Treat->Barrier_Function Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis Barrier_Function->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for studying the effects of DPHC on HaCaT keratinocytes.

References

Zebrafish Model for In Vivo Testing of Diphlorethohydroxycarmalol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphlorethohydroxycarmalol (DPHC) is a phlorotannin derived from the brown alga Ishige okamurae. Emerging research has highlighted its diverse and potent biological activities, positioning it as a promising candidate for therapeutic development. DPHC has demonstrated significant vasodilatory, anti-inflammatory, antioxidant, anti-cancer, and anti-obesity properties.[1][2][3][4][5] The zebrafish (Danio rerio) has become an invaluable in vivo model for rapidly screening and elucidating the mechanisms of bioactive compounds due to its genetic tractability, optical transparency during early development, and physiological homology to mammals.[6][7] This document provides detailed application notes and standardized protocols for the in vivo evaluation of DPHC's therapeutic potential using the zebrafish model.

Key Biological Activities of DPHC and Corresponding Zebrafish Models

The multifaceted therapeutic potential of DPHC can be systematically investigated using specific zebrafish assays.

Biological ActivityKey Molecular Targets/PathwaysZebrafish Model
Vasodilation PI3K/Akt/eNOS, Calcium Signaling[8][9]Transgenic Tg(flk1:EGFP) larvae to visualize vasculature.[10]
Anti-inflammation NF-κB, MAPK, TNF-α[11][12]Chemically-induced inflammation (e.g., LPS or copper sulfate).[7][13]
Antioxidant Reactive Oxygen Species (ROS) scavenging[3]Oxidative stress models (e.g., H2O2 exposure).[5]
Anti-cancer Apoptosis induction[4]Zebrafish xenograft models with human cancer cell lines.[11][12]
Anti-obesity AMPK/SIRT1 signaling[2][5]Diet-induced obesity (DIO) models.[14]

Experimental Protocols

Vasodilation Assessment in Zebrafish Larvae

This protocol assesses the ability of DPHC to induce vasodilation, a key process in regulating blood pressure and vascular health.

Materials:

  • This compound (DPHC)

  • Transgenic zebrafish line: Tg(flk1:EGFP) with fluorescently labeled vasculature

  • Zebrafish breeding tanks and nursery

  • E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4)

  • Tricaine methanesulfonate (MS-222) for anesthesia

  • Microscopy setup with fluorescence capabilities

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Zebrafish Maintenance and Egg Collection: Maintain adult Tg(flk1:EGFP) zebrafish under standard conditions. Collect embryos post-fertilization and raise them in E3 medium at 28.5°C.

  • DPHC Treatment: At 3 days post-fertilization (dpf), transfer healthy larvae to a 24-well plate. Expose larvae to varying concentrations of DPHC (e.g., 0.06, 0.2, 0.6 µM) in E3 medium.[10] Include a vehicle control group (E3 medium with DMSO, if used for DPHC dissolution).

  • Incubation: Incubate the larvae for a defined period (e.g., up to 7 dpf).[10]

  • Anesthesia and Imaging: At the desired time point, anesthetize the larvae using MS-222. Mount the larvae on a microscope slide and image the vasculature, focusing on the dorsal aorta or posterior cardinal vein, using a fluorescence microscope.

  • Data Analysis: Measure the diameter of the selected blood vessels using image analysis software. Quantify changes in vessel diameter relative to the control group. An increase in diameter indicates a vasodilatory effect.

Diagram of Vasodilation Experimental Workflow

G cluster_0 Zebrafish Preparation cluster_1 DPHC Treatment cluster_2 Data Acquisition & Analysis A Collect Tg(flk1:EGFP) Embryos B Raise to 3 dpf in E3 Medium A->B C Expose Larvae to DPHC Concentrations B->C D Incubate until 7 dpf C->D E Anesthetize and Image Vasculature D->E F Measure Vessel Diameter E->F G Analyze Vasodilatory Effect F->G

Caption: Workflow for assessing DPHC-induced vasodilation in zebrafish.

Anti-Inflammatory Activity Assay

This protocol utilizes a lipopolysaccharide (LPS)-induced inflammation model in zebrafish larvae to evaluate the anti-inflammatory properties of DPHC.

Materials:

  • DPHC

  • Wild-type or transgenic zebrafish line with fluorescently labeled immune cells (e.g., Tg(mpx:GFP) for neutrophils)

  • Lipopolysaccharide (LPS) from E. coli

  • Microinjection setup

  • Microscopy setup with fluorescence capabilities

  • Image analysis software

Protocol:

  • Zebrafish Preparation: Raise zebrafish embryos to 3 dpf in E3 medium.

  • DPHC Pre-treatment: Transfer larvae to a 24-well plate and pre-treat with various concentrations of DPHC for 1-2 hours.

  • LPS-induced Inflammation: Microinject a solution of LPS (e.g., 0.5 mg/mL) into the yolk sac of the larvae to induce a systemic inflammatory response.[7]

  • Observation of Immune Cell Migration: At different time points post-injection (e.g., 4, 8, 12 hours), anesthetize the larvae and image the region of interest (e.g., caudal fin or yolk sac) to observe the migration of fluorescently labeled neutrophils or macrophages to the site of inflammation.

  • Data Analysis: Quantify the number of migrated immune cells in the inflamed area. A reduction in the number of migrated cells in DPHC-treated larvae compared to the LPS-only group indicates anti-inflammatory activity.

Diagram of Anti-Inflammatory Assay Workflow

G cluster_0 Zebrafish Preparation cluster_1 Treatment and Induction cluster_2 Data Acquisition & Analysis A Raise Zebrafish Embryos to 3 dpf B Pre-treat with DPHC A->B C Induce Inflammation with LPS Microinjection B->C D Image Immune Cell Migration C->D E Quantify Migrated Cells D->E F Assess Anti-inflammatory Effect E->F

Caption: Workflow for evaluating the anti-inflammatory effect of DPHC.

In Vivo Antioxidant Activity Assay

This protocol assesses the ability of DPHC to mitigate oxidative stress induced by hydrogen peroxide (H₂O₂) in zebrafish larvae.

Materials:

  • DPHC

  • Wild-type zebrafish larvae

  • Hydrogen peroxide (H₂O₂)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe

  • Microplate reader with fluorescence detection

Protocol:

  • Zebrafish Preparation: Raise zebrafish embryos to 3 dpf.

  • DPHC Pre-treatment: Pre-treat larvae with different concentrations of DPHC for 1 hour.

  • Induction of Oxidative Stress: Expose the larvae to a solution of H₂O₂ to induce oxidative stress.[5]

  • ROS Detection: After H₂O₂ exposure, incubate the larvae with DCFH-DA, a fluorescent probe that measures reactive oxygen species (ROS).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: A decrease in fluorescence intensity in DPHC-treated larvae compared to the H₂O₂-only group indicates antioxidant activity.

Diagram of Antioxidant Assay Workflow

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Raise Zebrafish Embryos to 3 dpf B Pre-treat with DPHC A->B C Induce Oxidative Stress with H₂O₂ B->C D Incubate with DCFH-DA C->D E Measure Fluorescence D->E F Determine Antioxidant Activity E->F

Caption: Workflow for assessing the in vivo antioxidant activity of DPHC.

Signaling Pathway Diagrams

PI3K/Akt/eNOS Signaling Pathway in Vasodilation

DPHC promotes vasodilation by activating the PI3K/Akt/eNOS pathway, leading to the production of nitric oxide (NO).[8]

G DPHC This compound VEGFR2 VEGFR2 DPHC->VEGFR2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK DPHC This compound DPHC->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Activates

References

Application Notes and Protocols for Diphlorethohydroxycarmalol (DPHC) in Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the brown alga Ishige okamurae, using established mouse models of inflammation. The provided protocols are based on existing literature for DPHC and other related phlorotannins and may require optimization for specific experimental conditions.

Introduction to this compound (DPHC)

This compound (DPHC) is a polyphenolic compound that has demonstrated a range of biological activities, including antioxidant, anti-adipogenic, and cytoprotective effects.[1] Of significant interest is its potent anti-inflammatory activity, which has been observed in various in vitro and in vivo models.[1][2][3] DPHC has been shown to modulate key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Janus kinase-signal transducer and activator of transcription (JAK-STAT), and AMP-activated protein kinase (AMPK).[4][5][6] These mechanisms make DPHC a promising candidate for the development of novel therapeutics for inflammatory diseases.

Key Signaling Pathways Modulated by DPHC in Inflammation

DPHC exerts its anti-inflammatory effects by targeting multiple signaling cascades. Understanding these pathways is crucial for designing and interpreting experimental outcomes.

DPHC_Signaling_Pathways cluster_lps LPS/TNF-α Stimulation cluster_nfkb NF-κB Pathway cluster_jak_stat JAK-STAT Pathway cluster_ampk AMPK Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nuc NF-κB (nucleus) NFκB->NFκB_nuc translocates Cytokines_NFkB Pro-inflammatory Cytokines (TNF-α, IL-6) NFκB_nuc->Cytokines_NFkB induces transcription CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer (nucleus) STAT->STAT_dimer dimerizes & translocates Cytokines_STAT IL-6 STAT_dimer->Cytokines_STAT induces transcription SOCS1 SOCS1 SOCS1->JAK inhibits AMPK AMPK SIRT1 SIRT1 AMPK->SIRT1 activates Lipogenesis Lipogenesis Genes (SREBP-1c, FAS) SIRT1->Lipogenesis inhibits DPHC DPHC DPHC->IKK inhibits DPHC->NFκB inhibits nuclear translocation DPHC->JAK inhibits DPHC->STAT inhibits DPHC->SOCS1 upregulates DPHC->AMPK activates LPS_Workflow Acclimatization Acclimatization (1 week) Grouping Random Grouping (n=8-10/group) Acclimatization->Grouping DPHC_Admin DPHC Administration (e.g., oral gavage) Grouping->DPHC_Admin LPS_Injection LPS Injection (i.p.) DPHC_Admin->LPS_Injection Sacrifice Sacrifice & Sample Collection (e.g., 2-6 hours post-LPS) LPS_Injection->Sacrifice Analysis Analysis (Cytokines, Gene Expression, etc.) Sacrifice->Analysis Carrageenan_Workflow Acclimatization Acclimatization (1 week) Grouping Random Grouping (n=6-8/group) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline DPHC_Admin DPHC Administration (e.g., oral gavage) Baseline->DPHC_Admin Carrageenan_Injection Carrageenan Injection (intraplantar) DPHC_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (hourly for 4-6 hours) Carrageenan_Injection->Paw_Volume_Measurement Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Analysis DSS_Workflow cluster_induction Induction Phase cluster_monitoring Monitoring Phase cluster_endpoint Endpoint Analysis Acclimatization Acclimatization (1 week) Grouping Random Grouping Acclimatization->Grouping DSS_Admin DSS in Drinking Water (e.g., 2-3% for 5-7 days) Grouping->DSS_Admin DPHC_Treatment DPHC Treatment (Concurrent with DSS) Grouping->DPHC_Treatment Daily_Monitoring Daily Monitoring (Body Weight, Stool Consistency, Rectal Bleeding) DSS_Admin->Daily_Monitoring DPHC_Treatment->Daily_Monitoring DAI_Scoring Disease Activity Index (DAI) Calculation Daily_Monitoring->DAI_Scoring Sacrifice Sacrifice (Day 7-10) DAI_Scoring->Sacrifice Colon_Analysis Colon Length & Weight Measurement Sacrifice->Colon_Analysis Histology Histological Analysis (H&E Staining) Colon_Analysis->Histology MPO_Assay Myeloperoxidase (MPO) Assay Colon_Analysis->MPO_Assay Cytokine_Analysis Colon Tissue Cytokine Analysis Colon_Analysis->Cytokine_Analysis

References

Application Notes and Protocols: DPHC (Phenytoin) Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diphenylhydantoin (DPHC), commonly known as phenytoin, is a widely used anticonvulsant medication. Its primary mechanism of action involves the modulation of voltage-gated sodium channels, which stabilizes neuronal membranes and suppresses seizure activity.[1][2][3] In the context of cell culture, DPHC serves as a valuable tool for investigating neuronal excitability, ion channel function, and its potential effects on cell proliferation and apoptosis in various cell types, including those of both neuronal and non-neuronal origin.[4][5] These application notes provide detailed protocols for treating cultured cells with DPHC and assessing its effects on cell viability and apoptosis.

Mechanism of Action Overview

DPHC's primary therapeutic effect is achieved by blocking voltage-gated sodium channels (Nav) in neurons.[2] It selectively binds to the channel's inactive state, a conformation that increases during high-frequency neuronal firing characteristic of seizures.[1][2] This action slows the rate of recovery of these channels from inactivation, thereby filtering out sustained, high-frequency action potentials while having minimal effect on normal neuronal activity.[2] This use-dependent blockade is crucial to its anticonvulsant properties.[2] Beyond sodium channels, DPHC has also been reported to affect other cellular processes, including calcium metabolism and MAPK signaling pathways.[2][4]

DPHC_Mechanism cluster_membrane Cell Membrane NaV Voltage-Gated Sodium Channel (NaV) ReducedExcitability Reduced Neuronal Excitability NaV->ReducedExcitability leads to Na_ion Na+ Influx NaV->Na_ion allows DPHC DPHC (Phenytoin) DPHC->NaV blocks (inactive state) ActionPotential High-Frequency Action Potentials ActionPotential->NaV opens Na_ion->ActionPotential propagates

Caption: DPHC's primary mechanism on voltage-gated sodium channels.

Experimental Protocols

The following section details the core protocols for preparing and treating cells with DPHC and for subsequent analysis of its biological effects.

3.1. General Experimental Workflow

The overall process for in vitro DPHC studies follows a standardized workflow. This begins with routine cell culture, followed by seeding for the experiment, treatment with DPHC for a defined period, and finally, analysis using specific downstream assays to measure the outcomes of interest, such as changes in cell viability or the induction of apoptosis.

DPHC_Workflow A 1. Cell Culture (Select and maintain appropriate cell line) B 2. Cell Seeding (Plate cells at optimal density in multi-well plates) A->B C 3. DPHC Treatment (Prepare and add DPHC at various concentrations) B->C D 4. Incubation (24, 48, or 72 hours) C->D E 5. Downstream Analysis (e.g., Viability Assay, Apoptosis Assay) D->E

Caption: Workflow for DPHC treatment and analysis in cell culture.

3.2. Protocol 1: DPHC Stock Preparation and Cell Treatment

This protocol describes the preparation of a DPHC stock solution and its application to cultured cells.

  • Materials:

    • Diphenylhydantoin (DPHC/Phenytoin) powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Appropriate cell line (e.g., SH-SY5Y neuroblastoma, U-87 MG glioblastoma, primary neurons)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile microcentrifuge tubes

    • Multi-well cell culture plates (e.g., 96-well)

  • Procedure:

    • Stock Solution Preparation:

      • Prepare a high-concentration stock solution of DPHC (e.g., 100 mM) by dissolving the DPHC powder in DMSO. Vortex thoroughly to ensure it is fully dissolved.

      • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.

    • Cell Seeding:

      • The day before treatment, seed cells into a multi-well plate at a density that will ensure they are in the exponential growth phase (e.g., 5,000-10,000 cells/well for a 96-well plate). Allow cells to attach and recover overnight.[6]

    • DPHC Treatment:

      • On the day of the experiment, prepare serial dilutions of the DPHC stock solution in complete culture medium to achieve the desired final concentrations.

      • Important: Ensure the final concentration of DMSO in the culture medium is consistent across all wells (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).[6]

      • Remove the old medium from the cells and replace it with the medium containing the various concentrations of DPHC. Include a "vehicle control" group treated with medium containing only the equivalent concentration of DMSO.[7]

    • Incubation:

      • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[6][8]

3.3. Protocol 2: Cell Viability Assessment (Resazurin Assay)

The resazurin assay is used to measure cell viability by quantifying the metabolic activity of living cells. Viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[9][10][11]

  • Materials:

    • DPHC-treated cells in a 96-well plate

    • Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile DPBS).[9]

    • Fluorescence plate reader

  • Procedure:

    • Following the DPHC incubation period, add 10-20 µL of the resazurin solution directly to each well of the 96-well plate (for a final volume of 100-200 µL).[9]

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary by cell type and density.[9]

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~540-560 nm and an emission wavelength of ~590 nm.[9][10]

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background fluorescence from wells containing medium only.

3.4. Protocol 3: Apoptosis Detection (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V.[13][14] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[14]

  • Materials:

    • DPHC-treated cells

    • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V conjugate, PI solution, and Binding Buffer)

    • Cold PBS

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: After DPHC treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant from their respective wells.[12][14]

    • Washing: Centrifuge the cell suspension (e.g., at 300-600 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.[12][15]

    • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]

    • Staining:

      • Transfer 100 µL of the cell suspension to a flow cytometry tube.[16]

      • Add 5 µL of the Annexin V-FITC conjugate and 5 µL of the PI solution.

      • Gently mix and incubate for 15 minutes at room temperature in the dark.[16]

    • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.[13]

    • Data Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic or necrotic cells

      • Annexin V- / PI+: Necrotic cells

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Example of DPHC Dose-Response on Cell Viability

DPHC Concentration (µM)Mean Fluorescence (RFU)Standard Deviation% Viability vs. Control
0 (Vehicle Control)8540350100%
10812031095.1%
25735028086.1%
50560021065.6%
100310015036.3%
20015009017.6%

Note: Data are hypothetical and for illustrative purposes only. The half-maximal inhibitory concentration (IC50) can be calculated from such dose-response data.[17]

Table 2: Example of Apoptosis Analysis by Flow Cytometry

Treatment Group% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Vehicle Control94.5%3.1%2.4%
DPHC (50 µM)85.2%8.9%5.9%
DPHC (100 µM)65.7%22.5%11.8%
Positive Control (e.g., Staurosporine)15.3%45.1%39.6%

Note: Data are hypothetical. Q represents the quadrants from a standard Annexin V/PI flow cytometry plot.

References

Application Notes and Protocols for Diphlorethohydroxycarmalol (DPHC) Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Diphlorethohydroxycarmalol (DPHC) is a phlorotannin, a type of polyphenol, isolated from the edible brown alga Ishige okamurae.[1][2] This marine-derived compound has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, vasodilatory, and anti-angiogenic properties.[1][2][3] Its therapeutic potential is being explored in various models of inflammatory muscle loss, diabetes-related pathologies, and cardiovascular conditions.[1][4][5] These application notes provide detailed protocols for the preparation, storage, and application of DPHC solutions for both in vitro and in vivo experimental settings, ensuring reproducibility and optimal performance in research applications.

Physicochemical Properties of DPHC

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₂₄H₁₆O₁₃[6]
Molecular Weight 512.4 g/mol [6]
CAS Number 138529-04-1[6]
Class Phlorotannin (Polyphenol)[1][7]
Source Ishige okamurae (Brown Alga)[1][8]

Preparation of DPHC Solutions

Proper preparation of DPHC solutions is critical for experimental success. DPHC is sparingly soluble in water but can be dissolved in organic solvents to create a stock solution, which is then diluted to working concentrations.

2.1. Materials and Equipment

  • This compound (DPHC) powder (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile distilled water or phosphate-buffered saline (PBS)

  • Appropriate cell culture medium (e.g., DMEM) or in vivo vehicle

  • Sterile microcentrifuge tubes and conical tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

2.2. Protocol 1: Preparation of a DPHC Stock Solution (for In Vitro Use)

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is ideal for cell culture experiments.

  • Weighing DPHC: Accurately weigh the desired amount of DPHC powder in a sterile microcentrifuge tube using an analytical balance.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 20-100 mM).

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes until the DPHC powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If required, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[2] Store aliquots as recommended in Table 3.

2.3. Protocol 2: Preparation of Working Solutions for In Vitro Experiments

Working solutions are prepared by diluting the DMSO stock solution into a cell culture medium immediately before use.

  • Thaw Stock Solution: Thaw a single aliquot of the DPHC stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution into a fresh, pre-warmed cell culture medium to achieve the final desired concentrations (e.g., 6 µM to 100 µM).[1][8]

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration DPHC working solution. This is crucial as DMSO can have effects on cells.

  • Immediate Use: Use the prepared working solutions immediately to treat cells.

2.4. Protocol 3: Preparation of Dosing Solutions for In Vivo Experiments

For in vivo studies, DPHC can be dissolved in an aqueous vehicle for administration.

  • Weighing DPHC: Weigh the required amount of DPHC for the entire study or for a single day's dosing.

  • Dissolution: Dissolve the DPHC powder directly in the chosen vehicle, such as distilled water or saline.[4] Vortex vigorously. Sonication may be required to achieve a uniform suspension or solution.

  • Administration: Administer the solution to the animals via the desired route (e.g., oral gavage) immediately after preparation.[4] The solution should be mixed well before each administration to ensure homogeneity.

Storage and Stability

Proper storage is essential to maintain the bioactivity of DPHC.

FormStorage TemperatureDurationRecommendations
Powder -20°C3 yearsKeep in a desiccator to avoid moisture.[2]
4°C2 yearsFor shorter-term storage.[2]
In Solvent (e.g., DMSO) -80°C6 monthsRecommended for long-term storage of stock solutions.[2]
-20°C1 monthSuitable for short-term storage.[2]

Note: Always avoid repeated freeze-thaw cycles of stock solutions.[2] If a solution stored at -20°C for over a month is to be used, its efficacy should be re-confirmed.[2]

Application Examples and Experimental Data

DPHC has been utilized across various experimental models. The following table summarizes effective concentrations and key findings.

Application AreaModel / Cell LineDPHC Concentration(s)Key Effect ObservedReference
Vasodilation EA.hy926 Cells6, 20, 60 µMIncreased Nitric Oxide (NO) production.[8]
Anti-Angiogenesis EA.hy926 Cells (High Glucose)20, 60, 100 µMInhibited cell proliferation, migration, and tube formation.[1]
Anti-Inflammatory C2C12 Myotubes (TNF-α)1.56 - 12.5 µg/mLSuppressed key muscle atrophy proteins (MuRF-1, MAFbx).[5][5][9]
Skin Protection HaCaT Keratinocytes (PM₂.₅)20 µMProtected against DNA damage and apoptosis.[10][10]
Vasodilation (in vivo) Zebrafish Larvae0.06, 0.2, 0.6 µMExerted vasodilatory effects.[8]
Anti-Inflammatory (in vivo) Zebrafish (TNF-α)2, 5 µg/gReduced inflammatory protein expression.[7]
Radioprotection (in vivo) Mice (Gamma Irradiation)100 mg/kgProtected intestinal crypt cells and bone marrow cells.[11][11]

Key Experimental Protocols

5.1. Cell Viability (MTT) Assay This assay is used to determine the cytotoxicity of DPHC or its protective effect against a toxic stimulus.

  • Cell Seeding: Seed cells (e.g., EA.hy926) in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.[8]

  • Treatment: Treat cells with various concentrations of DPHC (e.g., 0, 6, 20, 60, 100 µM) and a vehicle control for 24 hours.[8]

  • MTT Addition: Add 100 µL of MTT solution (2 mg/mL) to each well and incubate for 2 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 540-570 nm) using a microplate reader.

5.2. Western Blot Analysis This technique is used to measure the expression levels of specific proteins in key signaling pathways.

  • Cell Lysis: After treatment with DPHC, wash cells with ice-cold PBS and lyse them with a lysis buffer on ice.[8]

  • Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatant using a BSA protein assay kit.[8]

  • SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.[8]

  • Protein Transfer: Transfer the separated proteins onto a nitrocellulose membrane.[8]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, p-eNOS, p-JNK) overnight, followed by incubation with a corresponding secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using software like ImageJ.

5.3. Nitric Oxide (NO) Production Assay This assay measures the production of NO, a key molecule in vasodilation.

  • Cell Culture: Culture cells (e.g., EA.hy926) in appropriate plates.

  • Treatment: Treat cells with DPHC at the desired concentration (e.g., 60 µM) for various time points (e.g., 30 min to 24 h) or with different concentrations for a fixed time.[8]

  • NO Detection:

    • Intracellular NO: Use a fluorescent probe like DAF-FM DA.[8]

    • Total NO (in supernatant): Use the Griess assay, which measures nitrite, a stable product of NO.[5][8]

  • Quantification: Measure the fluorescence or absorbance using a plate reader and calculate the NO production relative to the control group.

Visualized Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and the molecular pathways influenced by DPHC.

G cluster_prep Solution Preparation cluster_exp Experimental Application cluster_analysis Data Acquisition & Analysis DPHC_powder DPHC Powder Stock High-Concentration Stock Solution (-80°C) DPHC_powder->Stock DMSO DMSO Solvent DMSO->Stock Working_vitro Working Solution (Diluted in Medium) Stock->Working_vitro Working_vivo Dosing Solution (Diluted in Vehicle) Stock->Working_vivo Cell_Culture Cell_Culture Working_vitro->Cell_Culture In Vitro Models (e.g., Cell Lines) Animal_Model Animal_Model Working_vivo->Animal_Model In Vivo Models (e.g., Mice, Zebrafish) Data Data Collection (e.g., Absorbance, Western Blot) Analysis Statistical Analysis & Interpretation Data->Analysis Cell_Culture->Data Animal_Model->Data

Caption: General experimental workflow for preparing and using DPHC solutions.

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway TNFa TNF-α Stimulus JNK p-JNK TNFa->JNK p38 p-p38 TNFa->p38 IkBa p-IκB-α TNFa->IkBa DPHC DPHC DPHC->JNK DPHC->p38 DPHC->IkBa Atrophy Muscle Atrophy Markers (MuRF-1, MAFbx) JNK->Atrophy p38->Atrophy p65 p-NF-κB p65 IkBa->p65 p65->Atrophy

Caption: DPHC's inhibition of TNF-α-induced NF-κB and MAPK signaling pathways.[5][7]

G cluster_pi3k PI3K/Akt Pathway DPHC DPHC Ca2 ↑ Intracellular Ca²⁺ DPHC->Ca2 PI3K PI3K Ca2->PI3K Akt p-Akt PI3K->Akt eNOS p-eNOS Akt->eNOS NO ↑ Nitric Oxide (NO) eNOS->NO Vaso Vasodilation NO->Vaso

Caption: DPHC-mediated vasodilation via the Ca²⁺ and PI3K/Akt/eNOS pathway.[8]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diphlorethohydroxycarmalol (DPHC) Yield from Ishige okamurae

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction and purification of Diphlorethohydroxycarmalol (DPHC) from the brown alga Ishige okamurae.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPHC) and why is it significant?

A1: this compound (DPHC) is a phlorotannin, a type of polyphenolic compound, found in the brown alga Ishige okamurae.[1][2] It is of significant interest to the scientific community due to its wide range of biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective effects.[1][3][4] These properties make DPHC a promising candidate for the development of novel therapeutics.

Q2: What are the general steps for extracting DPHC from Ishige okamurae?

A2: The general workflow for obtaining DPHC involves:

  • Sample Preparation: Harvesting, cleaning, drying, and grinding the Ishige okamurae biomass.

  • Extraction: Using a suitable solvent and extraction method (e.g., solvent extraction, ultrasound-assisted extraction) to isolate the crude extract containing DPHC.

  • Purification: Employing chromatographic techniques to separate DPHC from other compounds in the crude extract.

  • Identification and Quantification: Using analytical methods like HPLC and NMR to confirm the presence and purity of DPHC.

Q3: Which solvent is best for extracting DPHC from Ishige okamurae?

A3: Aqueous ethanol and methanol are commonly used solvents for the extraction of phlorotannins from brown algae.[2][5][6] Studies have shown that 50% to 80% aqueous ethanol or methanol can be effective for extracting DPHC and other phlorotannins.[2][5] The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds.

Q4: How can I improve the efficiency of the extraction process?

A4: To improve extraction efficiency, consider optimizing the following parameters:

  • Solvent Concentration: The ratio of solvent to water can affect the polarity and, thus, the extraction efficiency.

  • Extraction Time: Longer extraction times can increase the yield, but may also lead to the degradation of the target compound.

  • Temperature: Higher temperatures can enhance extraction, but excessive heat can degrade DPHC.

  • Extraction Method: Advanced techniques like ultrasound-assisted extraction (UAE) can significantly improve yield and reduce extraction time compared to conventional methods.[7][8][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low DPHC Yield in Crude Extract 1. Inefficient extraction method. 2. Suboptimal extraction parameters (solvent, time, temperature). 3. Poor quality of raw material (Ishige okamurae).1. Employ ultrasound-assisted extraction (UAE) to enhance cell wall disruption and solvent penetration.[7][9] 2. Optimize solvent concentration (e.g., 50-80% ethanol), extraction time (e.g., 30-90 minutes for UAE), and temperature.[7][10] 3. Ensure proper harvesting, drying, and storage of the seaweed to prevent degradation of phlorotannins.
Degradation of DPHC during processing 1. Exposure to high temperatures during extraction or solvent evaporation. 2. Presence of oxidative enzymes. 3. Exposure to light.1. Use low-temperature extraction methods or a rotary evaporator under reduced pressure for solvent removal. 2. Consider blanching the fresh seaweed to deactivate enzymes before drying and extraction. 3. Conduct extraction and purification steps in a dark environment or using amber-colored glassware.
Difficulty in Purifying DPHC 1. Presence of co-extracted impurities with similar polarity to DPHC. 2. Inefficient purification technique.1. Perform a preliminary fractionation of the crude extract using solvents of different polarities (e.g., n-hexane, ethyl acetate) to remove interfering compounds.[1][11] 2. Utilize advanced purification techniques like Centrifugal Partition Chromatography (CPC) which has shown to be effective for DPHC isolation.[12][13]
Inconsistent Results Between Batches 1. Variation in the chemical composition of the raw material due to seasonal or geographical differences. 2. Inconsistent application of the extraction and purification protocol.1. Standardize the harvesting time and location of Ishige okamurae. 2. Maintain strict control over all experimental parameters (solvent volume, extraction time, temperature, etc.) for each batch.

Data Presentation

Table 1: Comparison of Phlorotannin Extraction Methods and Conditions from Brown Algae

Extraction MethodSeaweed SpeciesSolventKey ParametersPhlorotannin Yield/ContentReference
Conventional Solvent ExtractionSargassum fusiforme30% Ethanol25°C, 30 min, Solid/Liquid Ratio 1:563.61 ± 0.16 mg PGE/g[6]
Ultrasound-Assisted Extraction (UAE)Fucus vesiculosus50% Ethanol35 kHz, 30 min476.3 ± 2.2 mg PGE/g[7][8]
Ultrasound-Assisted Extraction (UAE)Silvetia compressa32.33% Ethanol50°C, 3.8 W/cL, 30 mL/g0.73% (w/w)[10][14]
Solvent ExtractionIshige okamurae80% MethanolRoom temperature, 24 h14.10% (extract yield)[2]
Solvent ExtractionIshige okamurae50% EthanolRoom temperature, 24 hNot specified, but used for DPHC isolation[5]

PGE: Phloroglucinol Equivalents

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of DPHC from Ishige okamurae

  • Preparation of Seaweed:

    • Wash fresh Ishige okamurae with tap water to remove salt, sand, and epiphytes.

    • Lyophilize (freeze-dry) the cleaned seaweed.

    • Grind the dried seaweed into a fine powder.

  • Extraction:

    • Mix the dried seaweed powder with 50% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v).[7]

    • Place the mixture in an ultrasonic water bath.

    • Perform ultrasonication at a frequency of 35 kHz for 30 minutes at room temperature.[7][8]

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth or filter paper to separate the extract from the solid residue.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 2: Purification of DPHC using Centrifugal Partition Chromatography (CPC)

This protocol is a generalized procedure based on literature and may require optimization.

  • Sample Preparation:

    • Dissolve the crude extract obtained from Protocol 1 in a suitable solvent system. A common system for phlorotannins is a mixture of n-hexane, ethyl acetate, methanol, and water.[13]

  • CPC Operation:

    • Equilibrate the CPC instrument with the selected two-phase solvent system.

    • Inject the dissolved crude extract into the CPC system.

    • Elute the compounds by pumping the mobile phase through the system.

    • Collect fractions at regular intervals.

  • Fraction Analysis and DPHC Isolation:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing DPHC.

    • Pool the DPHC-rich fractions and evaporate the solvent to obtain purified DPHC.

Visualizations

experimental_workflow cluster_preparation 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification Harvest Harvest Ishige okamurae Clean Clean and Wash Harvest->Clean Dry Lyophilize (Freeze-dry) Clean->Dry Grind Grind to Powder Dry->Grind Mix Mix with Solvent (e.g., 50% Ethanol) Grind->Mix Extract Ultrasound-Assisted Extraction (UAE) Mix->Extract Filter Filter Extract->Filter Concentrate Concentrate (Rotary Evaporator) Filter->Concentrate Crude_Extract Crude DPHC Extract Concentrate->Crude_Extract Dissolve Dissolve in CPC Solvent System Crude_Extract->Dissolve CPC Centrifugal Partition Chromatography (CPC) Dissolve->CPC Analyze Analyze Fractions (HPLC) CPC->Analyze Pool Pool DPHC Fractions Analyze->Pool Purified_DPHC Purified DPHC Pool->Purified_DPHC

Caption: Experimental workflow for the extraction and purification of DPHC.

troubleshooting_logic Start Start DPHC Extraction Check_Yield Is DPHC Yield Low? Start->Check_Yield Troubleshoot_Yield Troubleshoot Yield: - Check raw material quality - Optimize extraction parameters - Use UAE Check_Yield->Troubleshoot_Yield Yes Check_Purity Is DPHC Purity Low? Check_Yield->Check_Purity No Troubleshoot_Yield->Check_Yield Failure Re-evaluate Protocol Troubleshoot_Yield->Failure Troubleshoot_Purity Troubleshoot Purity: - Perform solvent fractionation - Optimize CPC conditions - Check for degradation Check_Purity->Troubleshoot_Purity Yes Success Successful DPHC Isolation Check_Purity->Success No Troubleshoot_Purity->Check_Purity Troubleshoot_Purity->Failure

Caption: Troubleshooting logic for DPHC isolation from Ishige okamurae.

References

Diphlorethohydroxycarmalol stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diphlorethohydroxycarmalol (DPHC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of DPHC in various solvents and to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound (DPHC) for in vitro studies?

A1: Dimethyl sulfoxide (DMSO) is commonly used to dissolve DPHC for in vitro experiments, as evidenced by numerous publications.[1] However, due to the lack of specific long-term stability data in DMSO, it is crucial to prepare fresh solutions whenever possible and handle them with care to minimize degradation.

Q2: How should I store DPHC stock solutions in DMSO?

Q3: Are there any other solvents that can be used for DPHC?

A3: Phlorotannins, the class of compounds DPHC belongs to, are generally more soluble in polar solvents.[5] Besides DMSO, ethanol and methanol have been used in the extraction and analysis of phlorotannins.[5] The choice of solvent will depend on the specific experimental requirements, including compatibility with the assay and potential for solvent-induced effects. It is recommended to perform a solubility test in the desired solvent before preparing a large stock solution.

Q4: What are the potential signs of DPHC degradation in my stock solution?

A4: Visual signs of degradation can include a change in the color of the solution. However, the absence of a color change does not guarantee stability. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can detect the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent DPHC compound.

Q5: How can DPHC degradation affect my experimental results?

A5: Degradation of DPHC can lead to a decrease in its effective concentration, resulting in reduced or loss of biological activity. Furthermore, the degradation products themselves could have unintended biological effects or interfere with the assay, leading to inaccurate and irreproducible results. Given that DPHC is known to modulate several signaling pathways, including PI3K/Akt/eNOS, NF-κB, AP-1, and MAPKs, any alteration in its structure could impact these pathways differently.[6][7][8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected biological activity DPHC degradation in stock or working solutions.Prepare fresh stock solutions from solid DPHC. Perform a stability check of your stock solution using HPLC. Minimize the time working solutions are kept at room temperature.
Inaccurate initial concentration of DPHC.Ensure accurate weighing of the solid compound and complete dissolution in the solvent. Use a calibrated balance.
Precipitation of DPHC in cell culture media Poor solubility of DPHC at the final concentration in the aqueous media.Lower the final concentration of DPHC in the assay. Increase the percentage of DMSO in the final solution, ensuring it remains within the tolerance level of your cell line (typically <0.5%).
Interaction with components in the media.Perform a solubility test of DPHC in the specific cell culture media you are using.
Appearance of unexpected peaks in HPLC analysis of DPHC solution Degradation of DPHC.This is a strong indicator of instability. Identify the storage or handling conditions that may have led to degradation (e.g., prolonged storage at room temperature, exposure to light, presence of water). Prepare fresh solutions under more stringent conditions.
Contamination of the solvent or handling equipment.Use high-purity, anhydrous solvents. Ensure all vials and pipette tips are clean and free of contaminants.

Experimental Protocols

Protocol for Assessing DPHC Stability in a Chosen Solvent

This protocol outlines a general procedure to assess the stability of DPHC in a specific solvent over time using HPLC.

1. Materials:

  • This compound (DPHC) solid

  • High-purity solvent of interest (e.g., anhydrous DMSO, ethanol, methanol)

  • HPLC system with a UV detector

  • C18 HPLC column (or other suitable column for phlorotannin analysis)

  • HPLC-grade solvents for the mobile phase (e.g., acetonitrile, water with 0.1% formic acid)

  • Autosampler vials

2. Procedure:

  • Prepare a DPHC stock solution: Accurately weigh a known amount of DPHC and dissolve it in the chosen solvent to a final concentration of 1-10 mM.

  • Initial Analysis (Time 0): Immediately after preparation, dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. The peak corresponding to DPHC should be identified, and its peak area recorded.

  • Storage Conditions: Aliquot the remaining stock solution into several vials and store them under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.

  • HPLC Analysis: Analyze the aged samples by HPLC under the same conditions as the initial analysis.

  • Data Analysis: Compare the peak area of DPHC in the aged samples to the peak area at Time 0. A significant decrease in the peak area indicates degradation. The appearance of new peaks should also be noted as potential degradation products.

Table 1: Example of HPLC Conditions for Phlorotannin Analysis

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 10 µL

Note: These are example conditions and may need to be optimized for your specific instrument and DPHC sample.

Visualizations

Below are diagrams illustrating key concepts related to DPHC stability and its biological activity.

G cluster_workflow DPHC Stability Experimental Workflow prep Prepare DPHC Stock Solution t0 Time 0 HPLC Analysis (Baseline) prep->t0 storage Store Aliquots at Different Conditions (Temp, Light) prep->storage analysis Compare Peak Areas & Identify Degradation t0->analysis tp Time Point HPLC Analysis (e.g., 24h, 1 week, 1 month) storage->tp tp->analysis

Caption: Workflow for assessing the stability of DPHC.

G cluster_pathways Known Signaling Pathways Modulated by DPHC cluster_outcomes Biological Outcomes DPHC This compound (DPHC) pi3k PI3K/Akt/eNOS DPHC->pi3k Modulates nfkb NF-κB DPHC->nfkb Modulates ap1 AP-1 DPHC->ap1 Modulates mapk MAPKs DPHC->mapk Modulates lipogenesis Reduced Hepatic Lipogenesis DPHC->lipogenesis hair_growth Hair Growth Promotion DPHC->hair_growth vasodilation Vasodilation pi3k->vasodilation inflammation Anti-Inflammation nfkb->inflammation ap1->inflammation mapk->inflammation

Caption: Signaling pathways modulated by DPHC.

References

Technical Support Center: Optimizing DPHC Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Diphlorethohydroxycarmalol (DPHC) concentration in your in vitro studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DPHC and what are its primary in vitro effects?

A1: this compound (DPHC) is a phlorotannin compound that has been investigated for its potential therapeutic properties. In vitro studies have primarily focused on two key signaling pathways:

  • Nrf2/ARE Pathway: DPHC has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This activation leads to an antioxidant response, which can protect cells from oxidative stress and is relevant for studies on conditions like insulin resistance.

  • Wnt/β-catenin Pathway: DPHC has also been found to modulate the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and differentiation, and its modulation by DPHC is particularly relevant in the context of hair growth and anti-androgenetic research.

Q2: What are the recommended starting concentrations for DPHC in in vitro experiments?

A2: The optimal concentration of DPHC will vary depending on the cell type, assay, and experimental goals. Based on available literature, a common starting point for dose-response studies is in the micromolar (µM) range. For initial experiments, it is advisable to test a broad range of concentrations, for example, from 1 µM to 100 µM, to determine the dose-dependent effects on your specific cell line.

Q3: How should I prepare a DPHC stock solution for cell culture experiments?

A3: DPHC, like many phlorotannins, can have limited aqueous solubility. Therefore, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

  • Solvent: Use high-quality, sterile DMSO.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM to 50 mM) to minimize the final concentration of DMSO in your cell culture medium.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Q4: What is the maximum permissible DMSO concentration in cell culture?

A4: High concentrations of DMSO can be toxic to cells. As a general rule, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v).[1] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your DPHC-treated cells, to account for any solvent effects.

Troubleshooting Guide

Issue 1: DPHC precipitates in the cell culture medium upon dilution from the DMSO stock.

  • Possible Cause: The aqueous solubility of DPHC has been exceeded. This is a common issue with hydrophobic compounds when diluted into an aqueous medium.[2][3][4][5]

  • Troubleshooting Steps:

    • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of medium. Instead, perform a serial dilution, first into a smaller volume of medium or phosphate-buffered saline (PBS), and then add this intermediate dilution to the final culture volume.

    • Increase Final DMSO Concentration (with caution): If precipitation persists, you may need to slightly increase the final DMSO concentration, but be sure to stay within the tolerated limit for your cell line (generally <0.5%). Always include a corresponding vehicle control.[1]

    • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the DPHC solution can sometimes help to keep the compound in solution.

    • Sonication (for stock solution): If you have difficulty dissolving DPHC in DMSO initially, gentle sonication of the stock solution may help.

Issue 2: Inconsistent or non-reproducible results in cell viability assays.

  • Possible Cause: Several factors can contribute to variability in cell-based assays, including uneven cell seeding, edge effects in multi-well plates, and issues with the assay reagents.

  • Troubleshooting Steps:

    • Optimize Cell Seeding Density: Ensure you are using an optimal cell seeding density that allows for logarithmic growth throughout the duration of the experiment.

    • Minimize Edge Effects: To avoid "edge effects" in 96-well plates, where the outer wells evaporate more quickly, consider not using the outermost wells for experimental samples. Instead, fill them with sterile PBS or medium.

    • Assay Incubation Time: Ensure that the incubation time for your viability reagent (e.g., MTT, WST-1) is consistent across all plates and experiments.

    • Check for DPHC Interference: Some compounds can interfere with the chemistry of viability assays. For example, a colored compound could interfere with absorbance readings. Run a control with DPHC in cell-free medium to check for any direct interaction with your assay reagents.

Issue 3: No significant activation of the Nrf2 or Wnt/β-catenin pathway is observed.

  • Possible Cause: The concentration of DPHC may be too low, the incubation time may be too short, or there could be issues with the detection method (e.g., Western blot, qPCR).

  • Troubleshooting Steps:

    • Concentration and Time-Course Experiment: Perform a dose-response experiment with a range of DPHC concentrations and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for pathway activation.

    • Positive Controls: Include a known activator of the Nrf2 pathway (e.g., sulforaphane) or the Wnt/β-catenin pathway (e.g., Wnt3a conditioned medium or a GSK3β inhibitor) as a positive control to ensure your assay is working correctly.

    • Antibody/Primer Validation: For Western blotting, ensure your primary antibodies for pathway proteins (e.g., Nrf2, β-catenin) are validated for the species you are using and are used at the recommended dilution. For qPCR, validate your primer sets to ensure they are specific and efficient.

    • Cell Line Selection: Confirm that your chosen cell line is responsive to the signaling pathway of interest.

Data Presentation

Table 1: Example Data for DPHC Effects on Cell Viability in HepG2 Cells (Hypothetical)

DPHC Concentration (µM)Incubation Time (hours)Cell Viability (% of Control)Standard Deviation
0 (Vehicle Control)241005.2
12498.54.8
102485.36.1
252465.75.5
502448.24.9
1002425.13.8
0 (Vehicle Control)481006.3
14895.15.9
104872.47.2
254845.86.4
504822.64.1
100488.92.5

Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own dose-response curves to determine the IC50 value in their specific experimental system.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of DPHC on the viability of adherent cells like HepG2.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of DPHC in a fresh culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of DPHC or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot for Nrf2 Activation

This protocol outlines the general steps to detect the nuclear translocation of Nrf2, a key indicator of its activation.

  • Cell Treatment and Lysis: Treat cells with DPHC or a positive control (e.g., sulforaphane) for the optimized time. After treatment, wash the cells with ice-cold PBS and lyse them using a nuclear extraction kit according to the manufacturer's protocol to separate cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2 (at a dilution recommended by the manufacturer, e.g., 1:1000) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. A nuclear loading control (e.g., Lamin B1) should be used to ensure equal protein loading.

Quantitative PCR (qPCR) for Wnt/β-catenin Target Genes

This protocol provides a general framework for measuring the expression of β-catenin target genes.

  • Cell Treatment and RNA Extraction: Treat cells with DPHC or a Wnt pathway activator for the desired time. Harvest the cells and extract total RNA using a commercial RNA isolation kit.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and specific primers for β-catenin target genes (e.g., CCND1, AXIN2) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in DPHC-treated samples compared to the vehicle control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_cells Prepare Cell Culture (e.g., HepG2, Dermal Papilla Cells) dose_response Dose-Response Assay (e.g., MTT) prep_cells->dose_response prep_dphc Prepare DPHC Stock (in DMSO) prep_dphc->dose_response calc_ic50 Calculate IC50/EC50 dose_response->calc_ic50 Determine Optimal Concentration Range pathway_analysis Pathway Analysis (Western Blot / qPCR) quantify_protein Quantify Protein/Gene Expression pathway_analysis->quantify_protein time_course Time-Course Study time_course->pathway_analysis calc_ic50->time_course

Caption: Workflow for optimizing DPHC concentration.

Nrf2_Pathway DPHC DPHC Nrf2 Nrf2 DPHC->Nrf2 Promotes dissociation ROS Oxidative Stress (e.g., High Glucose) Keap1 Keap1 ROS->Keap1 Inactivates Keap1->Nrf2 Inhibits (degradation) ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces transcription Cell_Protection Cell Protection Antioxidant_Genes->Cell_Protection Leads to

Caption: DPHC activation of the Nrf2/ARE pathway.

Wnt_Pathway DPHC DPHC Destruction_Complex Destruction Complex (GSK3β, APC, Axin) DPHC->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Promotes degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to nucleus and co-activates Target_Genes Target Genes (e.g., for proliferation) TCF_LEF->Target_Genes Induces transcription Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation Leads to

Caption: DPHC modulation of the Wnt/β-catenin pathway.

References

Technical Support Center: Western Blotting with Diphlorethohydroxycarmalol (DPHC)-Treated Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diphlorethohydroxycarmalol (DPHC)-treated samples in Western blot analysis.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound (DPHC) and how might it affect my Western blot results?

A1: this compound (DPHC) is a polyphenolic compound isolated from the brown alga Ishige okamurae.[1] Like other polyphenols, DPHC can interact with proteins through both non-covalent and covalent bonds.[2] This interaction can potentially interfere with several steps of the Western blotting process, from protein extraction and quantification to antibody binding and signal detection. A notable issue is the potential for protein-bound polyphenols to cause "ghost" band artifacts in chemiluminescence-based detection systems.[1][3][4]

Q2: What are "ghost bands" and why do they occur with DPHC-treated samples?

A2: "Ghost bands" are artifacts that can appear as white or excessively dark bands on a Western blot, obscuring the true results.[3][4] With polyphenol-treated samples, these are often caused by the interaction of protein-bound polyphenols with the horseradish peroxidase (HRP) enzyme commonly conjugated to secondary antibodies.[3][5] This interaction can either hyperactivate the HRP, leading to rapid substrate depletion and a white band, or cause non-enzymatic conversion of the substrate, resulting in a dark band.

Q3: Which signaling pathways are known to be affected by DPHC treatment?

A3: DPHC has been shown to modulate several key cellular signaling pathways, which may be the focus of your Western blot analysis. These include:

  • PI3K/Akt/eNOS Pathway: DPHC can promote the phosphorylation of PI3K, Akt, and eNOS, leading to vasodilation.[3]

  • AMPK/SIRT1 Pathway: DPHC can rescue the palmitate-induced reduction in phosphorylated AMPK and SIRT1 levels, suggesting a role in regulating cellular metabolism and lipogenesis.[1]

  • Wnt/β-catenin Pathway: DPHC has been observed to upregulate the phosphorylation of GSK3β and the expression of β-catenin in human dermal papilla cells.[4]

  • NF-κB and MAPK Pathways: DPHC can suppress the NF-κB and MAPK signaling pathways in TNF-α-stimulated C2C12 myotubes, indicating anti-inflammatory effects.[5][6][7]

Q4: Are there alternative detection methods to avoid polyphenol interference?

A4: Yes, fluorescent Western blotting is a recommended alternative as it does not rely on an enzymatic reaction for signal generation.[3][5][8] Secondary antibodies are conjugated to fluorophores, and the signal is detected using a digital imaging system.[3][9] This method is generally less sensitive than chemiluminescence but offers a more stable signal and a greater dynamic range for quantification.[3][8]

II. Troubleshooting Guide

Problem Potential Cause Recommended Solution
"Ghost bands" (white or dark bands) at the location of your protein of interest. Interaction of DPHC with HRP-conjugated secondary antibodies.[1][3][4]1. Switch to a non-enzymatic detection method: Fluorescent Western blotting is the most reliable solution to avoid HRP-related artifacts.[3][5][8] 2. Optimize chemiluminescent detection: If fluorescent detection is not an option, try reducing the concentration of your HRP-conjugated secondary antibody and/or the substrate concentration. Also, reduce the exposure time.
High background on the blot. - Insufficient blocking. - Polyphenol interference. - Excessive antibody concentration.1. Optimize blocking: Increase blocking time and/or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk). 2. Add polyphenol binding agent to lysis buffer: Include 1-2% polyvinylpyrrolidone (PVP) in your lysis buffer to bind and remove polyphenols during protein extraction.[1][10] 3. Optimize antibody concentrations: Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise ratio.
Weak or no signal for the target protein. - DPHC interfering with antibody binding. - Low protein concentration in the lysate. - Inefficient protein transfer.1. Ensure removal of DPHC: Use PVP in the lysis buffer and perform thorough washes after antibody incubations. 2. Verify protein concentration: Be aware that polyphenols can interfere with some protein quantification assays (e.g., Bradford and BCA assays). Consider using a compatible assay or a method less prone to interference.[9] 3. Check transfer efficiency: Stain the gel with Coomassie blue after transfer to ensure proteins have transferred to the membrane. You can also use a Ponceau S stain on the membrane to visualize total protein.[7]
Unexpected molecular weight of the target protein. - DPHC binding to the protein, altering its migration. - DPHC-induced changes in post-translational modifications.1. Thoroughly denature samples: Ensure complete denaturation by boiling samples in Laemmli buffer with a sufficient concentration of reducing agent. 2. Consult literature: Check if DPHC is known to affect post-translational modifications of your protein of interest.
Smearing or streaking in the lanes. - Incomplete removal of polyphenols. - Protein aggregation caused by DPHC. - High viscosity of the sample due to DNA.1. Improve sample cleanup: Use PVP in the lysis buffer and consider a cleanup step like acetone precipitation. 2. Sonication: Sonicate the lysate on ice to shear DNA and reduce viscosity.[11]

III. Experimental Protocols

A. Protein Extraction from DPHC-Treated Cells with Polyphenol Removal

This protocol incorporates polyvinylpyrrolidone (PVP) to minimize polyphenol interference.

  • Cell Lysis Buffer Preparation:

    • Prepare a suitable lysis buffer for your target protein (e.g., RIPA or NP-40 buffer).

    • Immediately before use, add protease and phosphatase inhibitors.

    • Add 1-2% (w/v) Polyvinylpyrrolidone (PVP), average molecular weight 40,000.[10] Vortex thoroughly to suspend the PVP.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add the prepared lysis buffer with PVP to the cell pellet or plate.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Sonicate the lysate on ice to shear DNA and ensure complete lysis.[11]

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled tube. The pellet will contain cell debris and the insoluble PVP-polyphenol complexes.

  • Protein Quantification:

    • Use a protein assay that is less susceptible to interference from residual polyphenols. A detergent-compatible assay is recommended. It is advisable to run a standard curve with a known concentration of BSA in the same lysis buffer (without DPHC) to account for any buffer components that may interfere with the assay.

B. Modified Western Blot Protocol for DPHC-Treated Samples

This protocol is optimized for chemiluminescent detection but highlights where to switch to fluorescent detection.

  • SDS-PAGE and Protein Transfer:

    • Prepare your protein samples with Laemmli buffer and boil for 5-10 minutes.

    • Separate proteins on an SDS-PAGE gel appropriate for the molecular weight of your target protein.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • (Optional but recommended) Briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[7]

  • Blocking:

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using non-fat dry milk as it contains phosphoproteins that can interfere with the detection of phosphorylated targets.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody at the recommended dilution in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • For Chemiluminescent Detection: Incubate the membrane with an HRP-conjugated secondary antibody at an optimized dilution in 5% BSA in TBST for 1 hour at room temperature. Note: It is crucial to titrate the secondary antibody to use the lowest concentration that still provides a good signal to minimize the risk of "ghost bands."

    • For Fluorescent Detection: Incubate the membrane with a fluorophore-conjugated secondary antibody at the recommended dilution in 5% BSA in TBST for 1 hour at room temperature. Protect the membrane from light from this point onwards.[3][8]

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • For Chemiluminescent Detection: Incubate the membrane with an ECL substrate for the recommended time. Capture the signal using a CCD imager or X-ray film. Be prepared to perform multiple short exposures to avoid signal saturation and the appearance of "ghost bands".

    • For Fluorescent Detection: Image the dry membrane using a digital imaging system with the appropriate lasers and filters for the chosen fluorophore.[3][8]

IV. Visualizations

Signaling Pathways Affected by DPHC

DPHC_Signaling_Pathways cluster_PI3K PI3K/Akt/eNOS Pathway cluster_AMPK AMPK/SIRT1 Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_NFkB NF-κB/MAPK Pathway DPHC This compound (DPHC) PI3K PI3K DPHC->PI3K activates AMPK AMPK DPHC->AMPK activates GSK3b GSK3β DPHC->GSK3b inhibits NFkB NF-κB DPHC->NFkB inhibits MAPK MAPK DPHC->MAPK inhibits Akt Akt PI3K->Akt phosphorylates eNOS eNOS Akt->eNOS phosphorylates SIRT1 SIRT1 AMPK->SIRT1 activates beta_catenin β-catenin GSK3b->beta_catenin inhibits degradation

Caption: Signaling pathways modulated by DPHC.

Experimental Workflow for Western Blotting with DPHC-Treated Samples

WB_Workflow start Start: DPHC-treated cell or tissue sample lysis Cell Lysis with PVP-containing buffer start->lysis quant Protein Quantification (Polyphenol-compatible assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection Method? secondary_ab->detection chemi Chemiluminescent Detection (Optimized exposure) detection->chemi HRP-based fluoro Fluorescent Detection detection->fluoro Fluorophore-based analysis Data Analysis chemi->analysis fluoro->analysis

Caption: Recommended Western blot workflow for DPHC samples.

Troubleshooting Logic for "Ghost Bands"

Ghost_Band_Troubleshooting start Problem: 'Ghost Bands' Observed is_chemi Are you using chemiluminescent (HRP) detection? start->is_chemi switch_fluoro Recommended Action: Switch to Fluorescent Western Blotting is_chemi->switch_fluoro Yes optimize_chemi If fluorescence is not possible, optimize chemiluminescence: is_chemi->optimize_chemi Yes, and must continue re_evaluate Re-evaluate Blot switch_fluoro->re_evaluate reduce_ab 1. Reduce secondary antibody concentration optimize_chemi->reduce_ab reduce_exp 2. Reduce ECL substrate incubation time reduce_ab->reduce_exp short_exp 3. Use short exposure times reduce_exp->short_exp short_exp->re_evaluate

Caption: Troubleshooting decision tree for "ghost bands".

References

Technical Support Center: Diphlorethohydroxycarmalol (DPHC) Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Diphlorethohydroxycarmalol (DPHC) during extraction from its natural source, the brown alga Ishige okamurae.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of DPHC, leading to its degradation.

Issue Potential Cause Recommended Solution
Low yield of DPHC in the final purified product. Degradation due to excessive heat during extraction. Phlorotannins can be thermolabile.[1][2]Maintain extraction temperatures at or below room temperature (approximately 25°C).[2] If heating is necessary to increase solubility, it should be carefully optimized and kept to a minimum.
Oxidation of DPHC. Phenolic compounds like DPHC are susceptible to oxidation, especially when exposed to air and light for prolonged periods.[3]- Perform extraction and purification steps under dim light or in amber-colored glassware.- Degas solvents before use to remove dissolved oxygen.- Consider adding antioxidants, such as ascorbic acid, to the extraction solvent.[1]
Inefficient extraction from the algal matrix. - Ensure the algal material is properly dried (lyophilized/freeze-dried is common) and ground to a fine powder to maximize surface area for solvent penetration.[4] - Use an appropriate solvent system. Aqueous mixtures of ethanol or methanol (e.g., 80% methanol) are commonly used for the initial extraction.[5]
Browning or discoloration of the extract. Oxidation of phenolic compounds. This is a visual indicator of phlorotannin degradation.- Minimize the exposure of the extract to air by working quickly or under an inert atmosphere (e.g., nitrogen).- Store extracts and fractions at low temperatures (e.g., 4°C for short-term storage, -20°C or lower for long-term storage) in sealed, airtight containers.
Multiple unknown peaks or peak tailing in HPLC analysis. Presence of degradation products or impurities. Complex mixtures and degradation can lead to poor chromatographic resolution.- Optimize the HPLC purification protocol. This includes selecting the appropriate column (e.g., C18), mobile phase (e.g., acetonitrile/water gradient with an ion-pairing agent like TFA), and flow rate.[6][7] - Consider advanced purification techniques like High-Performance Centrifugal Partition Chromatography (HPCPC) for a more efficient, single-step purification that can reduce degradation.[5]
Irreversible adsorption to the stationary phase in column chromatography. Traditional methods using silica gel can sometimes lead to irreversible adsorption of target compounds.[5] Consider alternative stationary phases or the use of HPCPC.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of this compound (DPHC)?

A1: DPHC is a phlorotannin primarily isolated from the edible brown alga Ishige okamurae.[5][8][9]

Q2: What are the main factors that cause DPHC degradation during extraction?

A2: The main factors are exposure to high temperatures, light, oxygen (oxidation), and extreme pH levels.[1][3] Phlorotannins, being phenolic compounds, are particularly susceptible to oxidative degradation.

Q3: What is the recommended solvent for the initial extraction of DPHC?

A3: An 80% aqueous methanol solution is commonly used for the initial extraction from dried, powdered Ishige okamurae at room temperature with stirring for 24 hours.[5]

Q4: How should I store my DPHC extracts to prevent degradation?

A4: For short-term storage, keep extracts at 4°C in airtight, amber-colored containers. For long-term storage, -20°C or colder is recommended to minimize degradation.

Q5: Are there more advanced extraction techniques that can minimize DPHC degradation?

A5: Yes, High-Performance Centrifugal Partition Chromatography (HPCPC) is a liquid-liquid chromatography technique that can offer a more efficient, single-step purification with a higher yield and reduced risk of compound degradation compared to conventional multi-step column chromatography.[5]

Experimental Protocols

Protocol 1: Conventional Extraction and Purification of DPHC

This protocol is a synthesized methodology based on common practices cited in the literature.

1. Sample Preparation:

  • Collect fresh Ishige okamurae and wash thoroughly with tap water to remove salt, sand, and any epiphytes.
  • Freeze-dry (lyophilize) the cleaned algae.
  • Grind the dried algae into a fine powder.

2. Initial Extraction:

  • Soak the dried algal powder (e.g., 500 g) in 80% aqueous methanol (e.g., 5 L).
  • Stir the mixture at room temperature for 24 hours.
  • Filter the mixture to separate the extract from the algal residue.
  • Concentrate the filtrate under a vacuum to remove the methanol.

3. Solvent Partitioning:

  • Suspend the concentrated aqueous extract in distilled water.
  • Perform a liquid-liquid partition with an equal volume of ethyl acetate.
  • Separate the ethyl acetate fraction, which will contain the DPHC.
  • Evaporate the ethyl acetate under a vacuum to obtain the crude DPHC-rich extract.

4. Column Chromatography:

  • Subject the crude ethyl acetate fraction to silica gel column chromatography.
  • Elute with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).
  • Follow with Sephadex LH-20 column chromatography for further separation based on molecular size.

5. HPLC Purification:

  • Purify the DPHC-containing fractions from the previous step using reversed-phase high-performance liquid chromatography (RP-HPLC).
  • Column: C18 column.
  • Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.[6]
  • Detection: UV detector, with the wavelength set to the absorbance maximum of DPHC.
  • Collect the fractions corresponding to the DPHC peak.
  • Confirm the purity and identity of the isolated DPHC using analytical techniques such as NMR and mass spectrometry.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_final Final Product raw_algae Fresh Ishige okamurae wash Washing raw_algae->wash freeze_dry Freeze-Drying wash->freeze_dry grind Grinding to Powder freeze_dry->grind extraction 80% Methanol Extraction grind->extraction partition Ethyl Acetate Partition extraction->partition silica Silica Gel Chromatography partition->silica sephadex Sephadex LH-20 silica->sephadex hplc RP-HPLC sephadex->hplc dphc Pure DPHC hplc->dphc

Caption: Conventional workflow for the extraction and purification of DPHC.

Degradation_Factors cluster_factors Degradation Factors DPHC This compound (DPHC) Heat High Temperature DPHC->Heat Light Light Exposure DPHC->Light Oxygen Oxygen (Oxidation) DPHC->Oxygen pH Extreme pH DPHC->pH Degradation Degradation (Loss of Bioactivity) Heat->Degradation Light->Degradation Oxygen->Degradation pH->Degradation

Caption: Key environmental factors leading to the degradation of DPHC.

References

solubility issues of Diphlorethohydroxycarmalol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diphlorethohydroxycarmalol (DPHC), focusing on its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPHC) and what are its primary biological activities?

This compound (DPHC) is a phlorotannin, a type of polyphenolic compound, isolated from the edible brown alga Ishige okamurae.[1][2][3][4] It is recognized for a variety of biological activities, including antioxidant, anti-inflammatory, anti-adipogenic, and vasodilatory properties.[5]

Q2: What is the expected solubility of DPHC in aqueous solutions?

As a polyphenolic compound, DPHC is presumed to have limited solubility in aqueous solutions.[6][7][8] While it can be dissolved in distilled water for applications such as oral gavage in animal studies, achieving high concentrations in aqueous buffers without the use of co-solvents can be challenging.

Q3: In which organic solvents is DPHC soluble?

DPHC is soluble in a range of organic solvents. For experimental purposes, Dimethyl Sulfoxide (DMSO) is commonly used to prepare stock solutions for in vitro studies.[9] Other solvents in which DPHC is reported to be soluble include chloroform, dichloromethane, ethyl acetate, and acetone.

Q4: How should I store DPHC powder and stock solutions?

For long-term storage, DPHC powder should be kept at -20°C. Stock solutions prepared in solvents like DMSO should be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to avoid repeated freeze-thaw cycles to maintain the stability and efficacy of the compound.[5]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing DPHC solutions for experiments.

Issue 1: DPHC powder is not dissolving in my aqueous buffer.
  • Cause: DPHC, like many polyphenols, has inherently low water solubility due to its chemical structure.[6]

  • Solution:

    • Prepare a concentrated stock solution in an organic solvent: First, dissolve DPHC in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).

    • Serial dilution into aqueous buffer: For your experiment, perform a serial dilution of the DMSO stock solution into your aqueous experimental buffer. Ensure the final concentration of DMSO in your working solution is low (typically <0.1%) to avoid solvent-induced artifacts in biological assays.

Issue 2: Precipitation occurs when I dilute my DMSO stock solution into an aqueous buffer.
  • Cause: The solubility of DPHC in the final aqueous solution has been exceeded. This can happen if the final concentration of DPHC is too high or the percentage of the organic co-solvent (DMSO) is too low.

  • Solutions:

    • Reduce the final concentration of DPHC: Try working with a lower final concentration of DPHC in your assay.

    • Increase the final DMSO concentration slightly: If your experimental system allows, you can slightly increase the final DMSO concentration. However, always run a vehicle control with the same DMSO concentration to ensure it does not affect your results.

    • Use sonication: After diluting the DMSO stock into the aqueous buffer, briefly sonicate the solution to aid in dissolution and break up any small precipitates.

    • Gentle warming: Gently warming the solution to 37°C may help improve solubility. However, be cautious as prolonged exposure to heat can degrade the compound.

Issue 3: How do I prepare DPHC for in vivo oral administration if organic solvents are not ideal?
  • Background: Studies have successfully administered DPHC dissolved in distilled water for oral gavage in mice.

  • Recommended Protocol:

    • Direct suspension in water: Weigh the required amount of DPHC and suspend it in distilled water.

    • Use of sonication: Sonicate the suspension to create a more uniform dispersion.

    • Consider a vehicle: For poorly soluble compounds, a vehicle such as 0.5% carboxymethylcellulose (CMC) in water can be used to create a stable suspension for oral administration. Always include a vehicle-only control group in your animal studies.

Data Presentation

Table 1: Solubility of this compound (DPHC)

Solvent/Solution TypeSolubilityCommon ApplicationReference(s)
Aqueous Solutions (e.g., Water, PBS) LimitedIn vivo oral administration (as a suspension or solution)
Dimethyl Sulfoxide (DMSO) SolubleIn vitro stock solutions[9]
Other Organic Solvents SolubleExtraction and purification

Experimental Protocols

Protocol 1: Preparation of a 10 mM DPHC Stock Solution in DMSO

  • Materials:

    • This compound (DPHC) powder

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the appropriate amount of DPHC powder. The molecular weight of DPHC is 512.38 g/mol . For 1 mL of a 10 mM stock solution, you will need 5.12 mg of DPHC.

    • Add the DPHC powder to a sterile microcentrifuge tube.

    • Add the required volume of DMSO to the tube.

    • Vortex the tube until the DPHC is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a DPHC Working Solution for Cell Culture

  • Materials:

    • 10 mM DPHC stock solution in DMSO

    • Pre-warmed cell culture medium

  • Procedure:

    • Thaw an aliquot of the 10 mM DPHC stock solution.

    • Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve your desired final concentration. For example, to make a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

    • Vortex the working solution gently before adding it to your cells.

    • Important: Ensure the final DMSO concentration in your cell culture does not exceed a level that is toxic to your cells (typically <0.1%). Run a vehicle control with the same final DMSO concentration.

Visualizations

Signaling Pathways

Below are diagrams of key signaling pathways influenced by DPHC, as indicated in the literature.

PI3K_Akt_eNOS_Pathway DPHC DPHC PI3K PI3K DPHC->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/ Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Induces

Caption: DPHC-mediated activation of the PI3K/Akt/eNOS signaling pathway leading to vasodilation.

AMPK_Pathway_Lipogenesis DPHC DPHC AMPK AMPK DPHC->AMPK Activates SREBP1c SREBP-1c AMPK->SREBP1c Inhibits FAS FAS AMPK->FAS Inhibits Hepatic_Lipogenesis Hepatic Lipogenesis SREBP1c->Hepatic_Lipogenesis Promotes FAS->Hepatic_Lipogenesis Promotes

Caption: DPHC activates AMPK to inhibit key regulators of hepatic lipogenesis.

TNF_alpha_NFkB_Pathway TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds NFkB NF-κB TNFR->NFkB Activates Muscle_Atrophy Muscle Atrophy NFkB->Muscle_Atrophy Promotes DPHC DPHC DPHC->NFkB Inhibits

Caption: DPHC inhibits the TNF-α-induced NF-κB signaling pathway implicated in muscle atrophy.

Experimental Workflow

DPHC_Solubilization_Workflow start Start: DPHC Powder dissolve_dmso Dissolve in 100% DMSO start->dissolve_dmso stock_solution 10-20 mM Stock Solution dissolve_dmso->stock_solution invitro_path For In Vitro Assay serial_dilution Serially dilute in aqueous buffer/medium invitro_path->serial_dilution working_solution Final Working Solution (<0.1% DMSO) serial_dilution->working_solution precipitation_check Precipitation? working_solution->precipitation_check troubleshoot Troubleshoot: - Lower concentration - Sonicate - Gentle warming precipitation_check->troubleshoot Yes assay_ready Assay Ready precipitation_check->assay_ready No troubleshoot->serial_dilution

Caption: Workflow for preparing DPHC solutions for in vitro experiments.

References

Technical Support Center: Diphlorethohydroxycarmalol (DPHC) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize experiments using Diphlorethohydroxycarmalol (DPHC). DPHC is a polyphenolic compound isolated from the edible seaweed Ishige okamurae with various reported biological activities, including anti-inflammatory and anti-adipogenic effects.[1] Recent studies have highlighted its role in modulating key signaling pathways such as the AMPK/SIRT1 and NF-κB pathways.[1][2]

Troubleshooting Guides

This section addresses specific issues that may arise during DPHC experiments in a question-and-answer format.

Q: I am not observing the expected inhibition of my target pathway (e.g., decreased p-AMPK or p-NF-κB) after DPHC treatment. What could be the issue?

A: Several factors could contribute to a lack of pathway inhibition. Consider the following troubleshooting steps:

  • Incubation Time: The incubation time may be suboptimal. DPHC's effect on protein phosphorylation can be transient. We recommend performing a time-course experiment to determine the optimal incubation period for your specific cell type and target. See Table 2 for recommended starting points.

  • DPHC Concentration: The concentration of DPHC may be too low. We recommend performing a dose-response experiment to determine the optimal concentration for your experimental system. Refer to Table 1 for reported IC50 values in various cell lines.

  • Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and are at an appropriate confluency (typically 70-80%) at the time of treatment.[3][4] Over-confluent or unhealthy cells may not respond appropriately to stimuli.

  • Reagent Quality: Confirm the integrity and activity of your DPHC stock solution. Improper storage may lead to degradation.

  • Assay-Specific Issues: For Western blotting, ensure efficient protein transfer and use of appropriate antibodies and blocking buffers. For kinase assays, verify the activity of the enzyme and substrate.

Q: I am observing high variability between replicate wells in my cell viability assay after DPHC treatment. What are the common causes?

A: High variability in plate-based assays is a common issue.[5][6] Here are some potential causes and solutions:

  • Pipetting Errors: Inconsistent pipetting is a major source of variability.[4] Ensure your pipettes are calibrated and use consistent technique, especially when adding small volumes of DPHC.

  • Uneven Cell Seeding: An uneven distribution of cells across the plate will lead to variable results.[4] Ensure you have a single-cell suspension and mix the cells gently but thoroughly before and during plating.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate media components and affect cell growth.[3] To mitigate this, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.

  • Incubation Conditions: Inconsistent temperature or CO2 levels in the incubator can affect cell growth.[4] Ensure your incubator is properly maintained and calibrated.

Q: My DPHC-treated cells are showing signs of stress or death at concentrations where I expect to see a specific inhibitory effect. How can I address this?

A: Off-target toxicity can confound experimental results. Here’s how to troubleshoot this issue:

  • Optimize Concentration and Incubation Time: High concentrations or prolonged incubation times can lead to cytotoxicity. A shorter incubation time may be sufficient to observe the desired pathway modulation without causing significant cell death. Refer to Table 3 for a time-course example.

  • Assess Cell Viability in Parallel: Always run a parallel cell viability assay (e.g., Trypan Blue, MTT, or a fluorescence-based assay) to distinguish specific inhibitory effects from general cytotoxicity.

  • Serum Concentration: The concentration of serum in your culture media can influence cellular responses to treatment. Consider if your serum concentration is appropriate for your cell line and assay.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of action for DPHC?

A: DPHC has been shown to modulate several signaling pathways. Key reported mechanisms include:

  • Activation of the AMPK/SIRT1 pathway , which plays a central role in regulating lipid metabolism.[1]

  • Inhibition of the NF-κB and MAPK signaling pathways , which are involved in inflammatory responses.[2]

  • Inhibition of 5α-reductase and activation of the Wnt/β-catenin pathway , relevant to hair loss studies.[7]

  • Modulation of calcium signaling and the PI3K/Akt/eNOS pathway , which can lead to vasodilation.[8][9]

Q: What is the recommended solvent and storage condition for DPHC?

A: DPHC is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For storage, we recommend aliquoting the stock solution and storing it at -20°C or -80°C to minimize freeze-thaw cycles.

Q: How long should I pre-incubate my cells with DPHC before adding a stimulus (e.g., an inflammatory agent)?

A: The optimal pre-incubation time can vary depending on the experimental context. A common starting point is a 1-hour pre-incubation with DPHC before adding the stimulus.[1] However, this should be optimized for your specific cell line and pathway of interest.

Q: Are there known off-target effects of DPHC?

A: As a polyphenolic compound, DPHC may have multiple biological activities.[1] While specific off-target effects are not extensively documented, it is good practice to include appropriate controls in your experiments to confirm that the observed effects are due to the intended pathway modulation.

Data Presentation

Table 1: Reported IC50 Values of DPHC in Various Cell Lines
Cell LineAssay TypeIC50 (µM)Target Pathway
HepG2Lipogenesis Assay~40AMPK/SIRT1
C2C12Anti-inflammatory Assay~12.5NF-κB
3T3-L1Anti-adipogenic AssayNot SpecifiedNot Specified
HDP5α-reductase InhibitionNot SpecifiedWnt/β-catenin

Note: IC50 values are highly dependent on the specific experimental conditions.

Table 2: Recommended Starting Incubation Times for DPHC Experiments
Assay TypeRecommended Incubation TimeNotes
Western Blot (Phosphorylation)30 min - 4 hoursPhosphorylation events can be rapid and transient. A time-course is highly recommended.
Gene Expression (qPCR)6 - 24 hoursAllows for transcriptional changes to occur.
Cell Viability / Proliferation24 - 72 hoursLonger incubation times are typically required to observe effects on cell growth.
Anti-inflammatory Assays1-hour pre-incubation, then 24 hours with stimulusThis is a common starting point for inflammatory models.[1]
Table 3: Example Time-Course of p-AMPK Inhibition by DPHC (40 µM) in HepG2 Cells
Incubation TimeFold Change in p-AMPK (vs. Control)
0 min1.0
15 min1.8
30 min2.5
1 hour2.2
2 hours1.5
4 hours1.1

This is example data and should be empirically determined.

Experimental Protocols

Protocol 1: Western Blotting for Phosphorylated AMPK (p-AMPK)
  • Cell Seeding: Seed cells (e.g., HepG2) in 6-well plates and grow to 70-80% confluency.

  • DPHC Treatment: Treat cells with the desired concentrations of DPHC for the optimized incubation time (e.g., 30 minutes). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK and total AMPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at an optimized density.

  • DPHC Treatment: After 24 hours, treat the cells with a range of DPHC concentrations. Include a vehicle control and a positive control for cell death.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells.

Visualizations

DPHC_Signaling_Pathway cluster_inflammation Inflammatory Pathway cluster_metabolism Metabolic Pathway TNF-α TNF-α IKK IKK TNF-α->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes transcription DPHC_inflam DPHC DPHC_inflam->IKK Cellular Stress Cellular Stress AMPK AMPK Cellular Stress->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates Lipogenesis Lipogenesis SIRT1->Lipogenesis inhibits DPHC_metab DPHC DPHC_metab->AMPK activates

Caption: Key signaling pathways modulated by this compound (DPHC).

DPHC_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis A Optimize Cell Seeding Density C Seed Cells in Multi-well Plate A->C B Prepare DPHC Stock Solutions D Perform Time-Course & Dose-Response with DPHC Treatment B->D C->D E Lyse Cells or Perform Assay Readout (e.g., Western Blot, MTT) D->E F Quantify Results E->F G Determine Optimal Incubation Time and Concentration F->G

Caption: Experimental workflow for optimizing DPHC incubation time.

Troubleshooting_Logic start Unexpected Result Observed (e.g., No Inhibition) q1 Was a time-course experiment performed? start->q1 a1_no Action: Perform time-course (e.g., 15m, 30m, 1h, 2h, 4h) q1->a1_no No q2 Was a dose-response experiment performed? q1->q2 Yes end_node Re-evaluate Experiment a1_no->end_node a2_no Action: Test a range of concentrations (e.g., 1µM to 100µM) q2->a2_no No q3 Were cell health & confluency optimal? q2->q3 Yes a2_no->end_node a3_no Action: Review cell culture practices. Use low passage, healthy cells at 70-80% confluency. q3->a3_no No q3->end_node Yes a3_no->end_node

Caption: Troubleshooting logic for unexpected DPHC experimental results.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Diphlorethohydroxycarmalol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of Diphlorethohydroxycarmalol (DPHC).

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues encountered during in vivo experiments with DPHC.

Issue Potential Cause Troubleshooting Steps
Low or undetectable plasma concentrations of DPHC after oral administration. Poor aqueous solubility of DPHC. DPHC, like many polyphenols, has limited solubility in aqueous solutions, which can hinder its dissolution in the gastrointestinal tract.1. Vehicle Optimization: Test a range of pharmaceutically acceptable vehicles to improve solubility. Consider lipid-based formulations such as oils (e.g., sesame oil, corn oil) or self-emulsifying drug delivery systems (SEDDS). 2. Particle Size Reduction: Employ micronization or nanocrystal technology to increase the surface area of DPHC, potentially enhancing its dissolution rate.
Low intestinal permeability. Phlorotannins, including DPHC, are relatively large and polar molecules, which can limit their passive diffusion across the intestinal epithelium.[1]1. In Vitro Permeability Assessment: Conduct a Caco-2 cell monolayer assay to determine the apparent permeability coefficient (Papp) of DPHC. This will provide a baseline for its absorption potential. 2. Formulation with Permeation Enhancers: Investigate the co-administration of DPHC with GRAS (Generally Recognized as Safe) permeation enhancers. Note: This approach requires careful toxicity and efficacy evaluation.
Extensive first-pass metabolism. DPHC may be subject to significant metabolism in the intestines and liver before reaching systemic circulation.1. In Vitro Metabolism Studies: Use liver microsomes or S9 fractions to assess the metabolic stability of DPHC. 2. Inhibition of Metabolic Enzymes: Co-administration with known inhibitors of relevant cytochrome P450 enzymes (CYPs) or UDP-glucuronosyltransferases (UGTs) could be explored in preclinical models to understand the metabolic pathways involved.[2]
High variability in plasma concentrations between experimental subjects. Inconsistent dosing. Inaccurate oral gavage technique or regurgitation can lead to variable dosing.1. Standardize Dosing Technique: Ensure all personnel are properly trained in oral gavage. Observe animals post-dosing for any signs of distress or regurgitation. 2. Formulation Homogeneity: Ensure the DPHC formulation is a homogenous suspension or solution to guarantee consistent dosing.
Food effects. The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of lipophilic compounds.1. Controlled Fasting: Standardize the fasting period for all animals before dosing. 2. Fed vs. Fasted Studies: Conduct pilot studies in both fed and fasted states to characterize the food effect on DPHC bioavailability.
Degradation of DPHC in the formulation or gastrointestinal tract. Instability at gastric pH. The acidic environment of the stomach may cause degradation of DPHC.1. Enteric Coating: For solid dosage forms, consider an enteric coating to protect DPHC from stomach acid and allow for release in the more neutral pH of the small intestine. 2. Encapsulation: Encapsulating DPHC in protective carriers like liposomes or solid lipid nanoparticles can shield it from harsh GI conditions.[3]

Frequently Asked Questions (FAQs)

Q1: I've read that DPHC has "exceptional oral bioavailability," yet my in vivo results suggest otherwise. Why is there a discrepancy?

A1: While some earlier reports may have suggested high oral bioavailability for DPHC, recent and more detailed pharmacokinetic studies on structurally similar phlorotannins, such as dieckol and 8,8′-bieckol, have demonstrated very low oral bioavailability, ranging from 0.06% to 0.5%.[4] It is a common characteristic of many polyphenols to exhibit low oral bioavailability due to factors like poor solubility, low permeability, and extensive first-pass metabolism.[2][5] It is crucial to rely on quantitative pharmacokinetic data when designing in vivo studies.

Q2: What are the key pharmacokinetic parameters I should be measuring for DPHC?

A2: To accurately assess the bioavailability of DPHC, you should aim to determine the following pharmacokinetic parameters:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Absolute Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation compared to intravenous administration.

Q3: What analytical methods are suitable for quantifying DPHC in plasma?

A3: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the most suitable method for the sensitive and selective quantification of DPHC and its metabolites in biological matrices like plasma.[4][6] Developing a robust LC-MS/MS method will be critical for obtaining reliable pharmacokinetic data.

Q4: Are there any formulation strategies that have been shown to improve the bioavailability of similar compounds?

A4: Yes, various nano-formulation strategies have been successfully employed to enhance the oral bioavailability of polyphenols. These include:

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic compounds like DPHC, improving their solubility and protecting them from degradation.

  • Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can enhance the solubilization and absorption of poorly water-soluble drugs.

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.

Q5: How can I predict the intestinal absorption of DPHC before conducting animal studies?

A5: The Caco-2 cell monolayer model is a widely accepted in vitro method for predicting the intestinal permeability of compounds.[1] This assay provides an apparent permeability coefficient (Papp), which can help classify DPHC's potential for absorption and identify if it is a substrate for efflux transporters.

Data Presentation: Pharmacokinetics of Structurally Related Phlorotannins

Since specific pharmacokinetic data for DPHC is not publicly available, the following table summarizes the data for structurally similar phlorotannins from Ecklonia cava after oral administration in rats. This data highlights the generally low bioavailability of this class of compounds.

Compound Dose (mg/kg) Cmax (ng/mL) Tlast (h) AUClast (h*ng/mL) Half-life (h) Bioavailability (%) Reference
8,8′-bieckol 10020.3 ± 8.78103.5 ± 40.52.240.069[Lee et al., 2024][4]
10001500.0 ± 519.62411400.0 ± 4242.64.410.50[Lee et al., 2024][4]
Dieckol 10016.3 ± 10.0884.1 ± 51.52.360.06[Lee et al., 2024][4]
1000666.7 ± 251.7244866.7 ± 2348.05.310.23[Lee et al., 2024][4]
Phlorofucofuroeckol-A 100Not quantifiable----[Lee et al., 2024][4]
100016.7 (in one rat)1---[Lee et al., 2024][4]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of DPHC.

Materials:

  • This compound (DPHC)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO and PEG)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Catheters for blood collection (e.g., jugular vein cannulation)

  • Anticoagulant (e.g., heparin or EDTA)

  • Centrifuge

  • Freezer (-80°C)

Methodology:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral Group: Administer DPHC suspension/solution at a specific dose (e.g., 100 mg/kg) via oral gavage.

    • Intravenous Group: Administer DPHC solution at a lower dose (e.g., 10 mg/kg) via the tail vein or a catheter.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately transfer blood samples into tubes containing an anticoagulant. Centrifuge at 4°C to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of DPHC in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and t1/2. Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of DPHC in vitro.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS)

  • DPHC

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system

Methodology:

  • Cell Culture: Culture Caco-2 cells until they reach confluence and differentiate into a monolayer on the Transwell® inserts (typically 21 days).

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Perform a Lucifer yellow permeability assay.

  • Permeability Assay:

    • Apical to Basolateral (A-B) Transport: Add DPHC solution to the apical (A) side of the Transwell® and fresh HBSS to the basolateral (B) side.

    • Basolateral to Apical (B-A) Transport: Add DPHC solution to the basolateral (B) side and fresh HBSS to the apical (A) side.

  • Sampling: Take samples from the receiver chamber at specific time intervals (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis: Determine the concentration of DPHC in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration. Calculate the efflux ratio (Papp(B-A) / Papp(A-B)).

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Assay vehicle Vehicle Screening solubility->vehicle informs caco2 Caco-2 Permeability nano Nanoformulation (e.g., SLN, SEDDS) caco2->nano guides need for metabolism Metabolic Stability (Microsomes) metabolism->nano informs need for protection pk_study Pharmacokinetic Study (Rats) vehicle->pk_study nano->pk_study bioavailability Calculate Bioavailability pk_study->bioavailability signaling_pathway_absorption DPHC_Lumen DPHC in GI Lumen DPHC_Dissolved Dissolved DPHC DPHC_Lumen->DPHC_Dissolved Dissolution (Rate-Limiting) Enterocyte Intestinal Enterocyte DPHC_Dissolved->Enterocyte Passive Diffusion (Low Permeability) Enterocyte->DPHC_Lumen Efflux (e.g., P-gp) Portal_Vein Portal Vein Enterocyte->Portal_Vein Absorption Metabolism First-Pass Metabolism (Intestine/Liver) Portal_Vein->Metabolism Systemic_Circulation Systemic Circulation Metabolism->Systemic_Circulation Reduced Bioavailability

References

Technical Support Center: Overcoming Phlorotannin Autofluorescence in Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with phlorotannin autofluorescence in your imaging studies.

Troubleshooting Guides

This section provides solutions to common problems encountered during the imaging of phlorotannin-rich samples.

Problem: High background fluorescence obscuring the signal of interest.

  • Possible Cause: Autofluorescence from phlorotannins and other endogenous fluorophores within the sample. Phlorotannins, being phenolic compounds, are known to exhibit intrinsic fluorescence, which can interfere with the detection of specific fluorescent labels.[1]

  • Solutions:

    • Photobleaching: Expose the sample to light before introducing your fluorescent probes. This can selectively reduce the autofluorescence of endogenous molecules.[2][3] The effectiveness of photobleaching can vary depending on the intensity and duration of light exposure.

    • Chemical Quenching: Treat the sample with a chemical agent that reduces autofluorescence. Several reagents can be effective, though their suitability may depend on your specific sample and experimental conditions.[4][5][6]

    • Spectral Imaging and Linear Unmixing: If your microscopy setup allows, acquire images across a range of wavelengths (a lambda stack). This data can then be processed using linear unmixing algorithms to computationally separate the phlorotannin autofluorescence spectrum from the spectrum of your specific fluorophore.[7][8][9]

    • Choice of Fluorophore: Utilize fluorophores that emit in the far-red or near-infrared spectrum. Autofluorescence from biological tissues is typically strongest in the blue and green regions of the spectrum.[5][10][11] Shifting your detection to longer wavelengths can significantly improve the signal-to-noise ratio.

Problem: Chemical quenching agent is affecting the integrity of my sample or the viability of my cells.

  • Possible Cause: Some chemical quenching agents can be harsh and may interact with cellular components or be toxic to live cells. For instance, copper sulfate is highly effective at quenching autofluorescence but can negatively impact cell viability in some cases.[4]

  • Solutions:

    • Test Different Quenching Agents: Experiment with a panel of quenching agents to find one that is compatible with your sample. Agents like sodium borohydride and ammonium chloride may be less effective at quenching but have better biocompatibility.[4]

    • Optimize Concentration and Incubation Time: Titrate the concentration of the quenching agent and optimize the incubation time to find a balance between effective autofluorescence reduction and minimal sample damage.

    • Consider Post-Fixation Quenching: If you are working with fixed samples, apply the quenching agent after the fixation step to minimize its impact on cellular morphology.

Problem: Autofluorescence appears to increase after fixation.

  • Possible Cause: Aldehyde fixatives, such as formaldehyde and glutaraldehyde, can react with amines in the tissue to create fluorescent products, thereby increasing autofluorescence.[5][12]

  • Solutions:

    • Use a Non-Aldehyde Fixative: Consider using alternative fixatives like chilled methanol or ethanol, which do not induce fluorescence.[5]

    • Reduce Fixation Time and Temperature: If aldehyde fixation is necessary, minimize the fixation time and perform the fixation at a lower temperature to reduce the formation of fluorescent artifacts.[5]

    • Aldehyde Blocking: After fixation, treat the sample with an aldehyde-blocking agent like glycine or sodium borohydride to quench the reactive aldehyde groups.[12]

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when studying phlorotannins?

Autofluorescence is the natural emission of light by biological structures when they are excited by light.[5] Phlorotannins, which are polyphenolic compounds found in brown algae, are intrinsically fluorescent.[1] This inherent fluorescence can create a high background signal that can mask the weaker signals from your specific fluorescent labels, making it difficult to accurately detect and quantify your target molecules.[10]

Q2: Which autofluorescence reduction method is best for my experiment?

The best method depends on several factors, including the nature of your sample (live cells, fixed tissue), the imaging equipment available, and the specific fluorophores you are using. The following table summarizes the advantages and disadvantages of common techniques to help you decide.

MethodAdvantagesDisadvantages
Photobleaching Simple, does not require additional reagents.[2]Can be time-consuming, may damage the sample or the target fluorophore if not optimized.[3]
Chemical Quenching Can be highly effective at reducing autofluorescence.[4]May affect sample integrity, cell viability, or the signal from the target fluorophore.[4][6]
Spectral Unmixing Computationally separates autofluorescence from the specific signal, preserving both.[7][8]Requires specialized microscopy and software.[9]
Far-Red Fluorophores Avoids the spectral region where autofluorescence is strongest.[5][10]Requires a detector sensitive to far-red wavelengths.

Q3: What are the typical excitation and emission wavelengths for phlorotannin autofluorescence?

The exact excitation and emission spectra of phlorotannin autofluorescence can vary. However, like many other plant-derived phenolic compounds such as lignin, they tend to have broad fluorescence spectra, primarily in the blue and green regions of the visible spectrum.[1] It is recommended to determine the specific autofluorescence profile of your sample using a spectral scan on your microscope.[10][11]

Q4: Can I combine different methods to reduce autofluorescence?

Yes, combining methods can often be more effective. For example, you could use a gentle chemical quenching agent and then select a fluorophore in the far-red spectrum to maximize your signal-to-noise ratio.

Experimental Protocols

Protocol 1: Chemical Quenching with Copper Sulfate (for fixed samples)

This protocol is adapted from studies on reducing autofluorescence in plant-derived scaffolds.[4]

  • Sample Preparation: Prepare your phlorotannin-rich samples (e.g., fixed algal tissue sections) on microscope slides.

  • Rehydration: If your samples are dehydrated, rehydrate them through a series of decreasing ethanol concentrations, followed by a final wash in phosphate-buffered saline (PBS).

  • Quenching Solution: Prepare a solution of copper sulfate (CuSO4) in an appropriate buffer (e.g., 0.1 M ammonium acetate buffer). The optimal concentration may need to be determined empirically, but a starting point of 1 mg/mL can be used.

  • Incubation: Incubate the samples in the copper sulfate solution. Incubation times can range from 10 to 60 minutes at room temperature.

  • Washing: Thoroughly wash the samples with PBS to remove any excess copper sulfate.

  • Immunostaining/Labeling: Proceed with your standard immunofluorescence or fluorescent staining protocol.

  • Mounting and Imaging: Mount the samples with an appropriate mounting medium and image using a fluorescence microscope.

Protocol 2: Spectral Imaging and Linear Unmixing

This protocol provides a general workflow for using spectral imaging to remove autofluorescence.[7][8][9]

  • Prepare a Control Sample: Prepare a sample that is unstained but otherwise identical to your experimental samples. This will be used to record the autofluorescence spectrum.

  • Acquire a Lambda Stack of the Control: Using a confocal microscope with a spectral detector, acquire a lambda stack (a series of images at different emission wavelengths) of the unstained control sample. This will give you the "fingerprint" of the autofluorescence.

  • Acquire a Lambda Stack of the Stained Sample: Acquire a lambda stack of your fluorescently labeled experimental sample under the same conditions.

  • Perform Linear Unmixing: Use the software associated with your microscope to perform linear unmixing. Define the autofluorescence spectrum from the control sample as one of the components to be unmixed. The software will then computationally separate the autofluorescence signal from your specific fluorophore signal in the experimental sample's lambda stack.

  • Analyze the Unmixed Image: The output will be separate images for the autofluorescence and your fluorophore, allowing for a clear, background-free view of your signal of interest.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_autofluorescence_reduction Autofluorescence Reduction cluster_labeling_imaging Labeling & Imaging start Start with Phlorotannin-rich Sample fixation Fixation (optional) start->fixation sectioning Sectioning/ Mounting fixation->sectioning photobleaching Photobleaching sectioning->photobleaching chemical_quenching Chemical Quenching sectioning->chemical_quenching labeling Fluorescent Labeling photobleaching->labeling chemical_quenching->labeling spectral_unmixing Spectral Unmixing (during imaging) analysis Image Analysis spectral_unmixing->analysis imaging Fluorescence Microscopy labeling->imaging imaging->spectral_unmixing imaging->analysis troubleshooting_logic cluster_solutions Potential Solutions cluster_fixation_solutions Fixation-Related Solutions start High Background Autofluorescence? photobleach Photobleaching start->photobleach chem_quench Chemical Quenching start->chem_quench spectral Spectral Unmixing start->spectral far_red Use Far-Red Fluorophores start->far_red fixation_issue Fixation-Induced Autofluorescence? start->fixation_issue end Improved Signal-to-Noise photobleach->end chem_quench->end spectral->end far_red->end alt_fix Alternative Fixative fixation_issue->alt_fix reduce_time Reduce Fixation Time/Temp fixation_issue->reduce_time aldehyde_block Aldehyde Blocking fixation_issue->aldehyde_block alt_fix->end reduce_time->end aldehyde_block->end

References

Technical Support Center: Diphlorethohydroxycarmalol (DPHC) Experimental Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of Diphlorethohydroxycarmalol (DPHC). The information is designed to assist in the design and execution of robust control experiments to validate the biological activities of DPHC.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving DPHC for in vitro and in vivo studies?

A1: For in vitro studies, DPHC is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock is then further diluted in the cell culture medium to the final working concentration. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%). For in vivo studies in mice, DPHC can be dissolved in distilled water or saline for oral gavage.[1]

Q2: How can I determine the appropriate concentration range of DPHC for my experiments?

A2: The effective concentration of DPHC varies depending on the cell type and biological effect being investigated. A dose-response experiment is essential to determine the optimal concentration. Based on published studies, concentrations for in vitro experiments typically range from 2 µM to 100 µM.[2][3] For instance, in EA.hy926 endothelial cells, DPHC induced nitric oxide (NO) production in a dose-dependent manner, with significant effects observed between 6 µM and 100 µM.[2] In HepG2 cells, a protective effect against palmitate-induced lipotoxicity was observed at 40 µM.[4] A cell viability assay, such as the MTT assay, should always be performed to rule out cytotoxicity at the tested concentrations.[2][3]

Q3: What are the essential positive and negative controls for studying DPHC's effects on cell signaling pathways?

A3: The choice of controls depends on the specific pathway being investigated.

  • Negative Controls: A vehicle control (e.g., medium with the same concentration of DMSO used to dissolve DPHC) is mandatory to account for any effects of the solvent. An untreated control group (cells in medium alone) should also be included.

  • Positive Controls: A known activator or inhibitor of the signaling pathway of interest should be used. For example, when studying the PI3K/Akt pathway, a known activator like insulin-like growth factor (IGF-1) could be a positive control. Conversely, to confirm the involvement of a specific pathway, pretreatment with a known inhibitor (e.g., a PI3K inhibitor like LY294002) before DPHC treatment can be employed.

Q4: How can I validate the anti-inflammatory effects of DPHC in vitro?

A4: To validate the anti-inflammatory effects of DPHC, you can use a cell-based model of inflammation. A common approach is to induce an inflammatory response in macrophages (e.g., RAW 264.7 cells) or other relevant cell types using lipopolysaccharide (LPS).[5] The key readouts to measure the anti-inflammatory effects of DPHC include:

  • Nitric Oxide (NO) Production: Measure NO levels in the culture supernatant using the Griess reagent.[5]

  • Pro-inflammatory Cytokine Expression: Quantify the mRNA and protein levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using RT-qPCR and ELISA/Western blotting, respectively.[5][6]

  • Signaling Pathway Activation: Assess the phosphorylation status of key inflammatory signaling proteins like NF-κB and MAPKs using Western blotting.[5][7]

Troubleshooting Guides

Issue 1: High variability in experimental replicates with DPHC.
  • Possible Cause 1: DPHC Precipitation. DPHC may precipitate out of solution at high concentrations or in certain media.

    • Troubleshooting Step: Visually inspect the media for any precipitate after adding DPHC. Prepare fresh DPHC solutions for each experiment and consider vortexing or brief sonication to ensure complete dissolution.

  • Possible Cause 2: Inconsistent Cell Seeding. Uneven cell density across wells can lead to variable results.

    • Troubleshooting Step: Ensure a single-cell suspension before seeding and use a consistent pipetting technique to plate the cells evenly.

  • Possible Cause 3: Cell Passage Number. The responsiveness of cells can change with high passage numbers.

    • Troubleshooting Step: Use cells within a consistent and low passage number range for all experiments.

Issue 2: No observable effect of DPHC at expected concentrations.
  • Possible Cause 1: DPHC Degradation. DPHC, like many polyphenols, may be sensitive to light and temperature.

    • Troubleshooting Step: Store the DPHC stock solution protected from light at -20°C or -80°C. Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Suboptimal Treatment Duration. The time required for DPHC to exert its effects may vary.

    • Troubleshooting Step: Perform a time-course experiment to determine the optimal incubation time for the desired effect. For example, in EA.hy926 cells, significant NO production was observed starting from 30 minutes, with a peak at 24 hours.[2]

  • Possible Cause 3: Cell Line Specificity. The target signaling pathways for DPHC may not be active or responsive in the chosen cell line.

    • Troubleshooting Step: Confirm the expression and activity of the target proteins in your cell line. Consider using a different cell model that is known to be responsive to similar compounds.

Issue 3: Unexpected cytotoxic effects of DPHC at low concentrations.
  • Possible Cause 1: Impure DPHC Sample. The DPHC sample may contain impurities that are toxic to the cells.

    • Troubleshooting Step: Verify the purity of your DPHC sample using techniques like HPLC. If possible, obtain a high-purity standard.

  • Possible Cause 2: Synergistic Toxicity with Media Components. Components in the cell culture medium may interact with DPHC to produce toxic byproducts.

    • Troubleshooting Step: Test the cytotoxicity of DPHC in different types of culture media.

  • Possible Cause 3: High Sensitivity of the Cell Line. The specific cell line being used may be particularly sensitive to DPHC.

    • Troubleshooting Step: Perform a careful dose-response curve starting from very low concentrations to determine the non-toxic concentration range for your specific cell line.

Experimental Protocols & Data

Cell Viability Assay (MTT Assay)
  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of DPHC (e.g., 0, 6, 20, 60, 100 µM) for 24 hours.[2]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Presentation:

DPHC Concentration (µM)Cell Viability (%) vs. Control
0 (Control)100
6Not significantly different[2]
20Not significantly different[2]
60Not significantly different[2]
100Slight decrease (not always significant)[2]
Nitric Oxide (NO) Production Assay (Griess Assay)
  • Protocol:

    • Seed cells in a 24-well plate and treat with DPHC as described above.

    • After the incubation period, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Calculate the NO concentration using a sodium nitrite standard curve.

  • Data Presentation:

DPHC Concentration (µM)NO Production (% of Control)
0 (Control)100
6Increased[2]
20Increased (dose-dependent)[2]
60Significantly increased[2]
100Significantly increased[2]
Western Blot Analysis for Signaling Proteins
  • Protocol:

    • Treat cells with DPHC for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-eNOS, eNOS, p-NF-κB, NF-κB).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Presentation:

Target ProteinDPHC Treatment Effect
p-Akt / Total AktIncreased ratio[1]
p-eNOS / Total eNOSIncreased ratio[2]
p-NF-κB / Total NF-κBDecreased ratio (in inflammatory models)[5][7]
p-JNK / Total JNKDecreased ratio (in inflammatory models)[8]
p-p38 / Total p38Decreased ratio (in inflammatory models)[8]

Visualizations

DPHC_Vasodilation_Pathway DPHC This compound (DPHC) VEGFR2 VEGFR2 DPHC->VEGFR2 AchR AchR DPHC->AchR PI3K PI3K VEGFR2->PI3K PLC PLC AchR->PLC IP3 IP3 PLC->IP3 CaM CaM IP3->CaM + Ca2+ eNOS eNOS CaM->eNOS activates Akt Akt PI3K->Akt activates Akt->eNOS phosphorylates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation

Caption: DPHC-mediated vasodilation signaling pathway.

DPHC_Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_controls Control Groups start Seed Cells (e.g., RAW 264.7) induce Induce Inflammation (e.g., LPS) start->induce treat Treat with DPHC (Dose-Response) induce->treat griess Griess Assay (NO Production) treat->griess qpcr RT-qPCR (Cytokine mRNA) treat->qpcr elisa ELISA / Western Blot (Cytokine Protein) treat->elisa western Western Blot (Signaling Proteins) treat->western untreated Untreated Control vehicle Vehicle Control (DMSO) positive Positive Control (LPS only)

Caption: Experimental workflow for validating DPHC's anti-inflammatory effects.

DPHC_Troubleshooting_Logic start Unexpected Result no_effect No Effect Observed start->no_effect toxicity Unexpected Toxicity start->toxicity variability High Variability start->variability check_reagents Check Reagent Quality (DPHC purity, solvent) check_cells Check Cell Health (Passage #, morphology) check_protocol Review Protocol (Concentration, duration) no_effect->check_reagents Possible Cause no_effect->check_protocol Possible Cause toxicity->check_reagents Possible Cause toxicity->check_cells Possible Cause variability->check_cells Possible Cause variability->check_protocol Possible Cause

Caption: Logical troubleshooting flow for DPHC experiments.

References

minimizing off-target effects of Diphlorethohydroxycarmalol in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Diphlorethohydroxycarmalol (DPHC) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPHC) and what are its primary on-target effects?

This compound (DPHC) is a phlorotannin, a type of polyphenol, isolated from the brown alga Ishige okamurae. Its primary reported on-target effects include:

  • Vasodilation: DPHC promotes the production of nitric oxide (NO) in endothelial cells through the PI3K/Akt/eNOS signaling pathway, leading to vasodilation.

  • Anti-inflammatory activity: It can suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[1]

  • Metabolic regulation: DPHC can influence lipid metabolism by activating the AMPK and SIRT1 signaling pathways.[2]

  • Antioxidant activity: As a polyphenol, DPHC exhibits antioxidant properties by scavenging free radicals.

Q2: What are the potential off-target effects of DPHC that I should be aware of in my assays?

While specific off-target interactions of DPHC are not extensively documented, as a polyphenol, it may exhibit the following off-target effects that can influence experimental outcomes:

  • Interaction with multiple protein kinases: Polyphenols can directly bind to and modulate the activity of various protein kinases beyond the intended target pathways.[1][3] This can lead to unexpected changes in cellular signaling.

  • Interference with cell viability assays: DPHC, like other polyphenols, can directly reduce tetrazolium salts (e.g., MTT, MTS, XTT) used in cell viability assays, leading to an overestimation of cell viability.[4][5][6]

  • Alteration of cellular autofluorescence: Phenolic compounds can possess intrinsic fluorescent properties, potentially increasing the background signal in fluorescence-based assays.[7]

  • Pro-oxidant activity: Under certain conditions, such as in the presence of metal ions, polyphenols can act as pro-oxidants, generating reactive oxygen species (ROS) and causing cellular damage.[8]

Q3: How can I minimize potential interference of DPHC in my fluorescence-based assays?

To minimize fluorescence interference from DPHC, consider the following strategies:

  • Include proper controls: Always include "DPHC only" wells (without cells) and "vehicle-treated cells" to quantify the intrinsic fluorescence of DPHC and any autofluorescence it may induce in cells.

  • Perform a spectral scan: If possible, determine the excitation and emission spectra of DPHC to identify and avoid spectral overlap with your fluorescent probes.

  • Wash cells before measurement: For endpoint assays, wash the cells with phosphate-buffered saline (PBS) to remove any unbound DPHC before adding the fluorescent substrate or imaging.

  • Use red-shifted fluorophores: DPHC's autofluorescence is more likely to interfere in the blue-green spectral region. Utilizing red or far-red fluorescent dyes can help to reduce this interference.

Q4: What is the recommended concentration range for DPHC in in-vitro assays?

The optimal concentration of DPHC will vary depending on the cell type and the specific assay. However, based on published studies, a common concentration range for in-vitro experiments is between 1 µM and 100 µM . It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.

Q5: What are the best practices for preparing and storing DPHC solutions?

  • Solubility: DPHC is generally soluble in dimethyl sulfoxide (DMSO) and ethanol. Prepare a high-concentration stock solution in one of these solvents.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.

  • Working solution: Dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. Be aware that the stability of DPHC in aqueous media can be limited over time.[9] It is recommended to prepare fresh working solutions for each experiment.

Troubleshooting Guides

Cell Viability Assays (MTT, MTS, XTT)

Issue: Inconsistent or unexpectedly high cell viability readings.

This is a common issue when working with polyphenols like DPHC, which can directly reduce tetrazolium salts, leading to a false-positive signal.[4][5][6]

Potential Cause Recommended Solution
Direct reduction of tetrazolium salt by DPHC Run a cell-free control with DPHC and the assay reagent to quantify direct reduction. Subtract this background from your experimental values.
Wash cells with PBS before adding the tetrazolium reagent to remove extracellular DPHC.
Use an alternative viability assay that is less susceptible to interference, such as a crystal violet assay or an ATP-based assay (e.g., CellTiter-Glo®).
DPHC-induced changes in cellular metabolism Corroborate MTT/MTS results with a direct cell counting method (e.g., trypan blue exclusion) or a DNA quantification assay (e.g., CyQUANT®).
Precipitation of DPHC in culture medium Visually inspect wells for any precipitate. Ensure the final DMSO concentration is low (typically <0.5%) and that DPHC is fully dissolved in the medium.
Western Blotting for Signaling Pathway Analysis (e.g., PI3K/Akt, MAPK)

Issue: Weak or no signal for phosphorylated proteins, or high background.

Polyphenol treatments can sometimes lead to challenges in detecting specific protein phosphorylation due to their broad effects on cellular signaling.

Potential Cause Recommended Solution
Weak or No Signal
Insufficient DPHC treatment time or concentrationOptimize the DPHC concentration and treatment duration by performing a time-course and dose-response experiment.
Rapid dephosphorylation of target proteinsLyse cells quickly on ice after treatment and include phosphatase inhibitors in your lysis buffer.
Low abundance of target proteinIncrease the amount of protein loaded onto the gel.
High Background
Non-specific antibody bindingOptimize the blocking conditions (e.g., use 5% BSA or non-fat dry milk in TBST) and antibody dilutions.
Cross-reactivity of antibodies with other kinasesEnsure the specificity of your primary antibody. Use highly cross-adsorbed secondary antibodies.
Aggregation of DPHC in the sampleCentrifuge the cell lysate at high speed before loading to pellet any insoluble material.
Nitric Oxide (NO) Production Assay (Griess Assay)

Issue: Inaccurate or variable nitric oxide measurements.

The Griess assay is an indirect method that measures nitrite, a stable breakdown product of NO. DPHC, as an antioxidant, could potentially interfere with this colorimetric assay.

Potential Cause Recommended Solution
Interference of DPHC with the Griess reagent Include a control with DPHC in cell-free medium to check for any direct reaction with the Griess reagent.
DPHC scavenging of nitric oxide While DPHC is an antioxidant, its primary effect on NO is through increased eNOS activity. If scavenging is suspected, consider using a direct NO sensor.
Phenol red in the medium interfering with absorbance reading Use phenol red-free medium for the experiment, as its color can interfere with the absorbance reading at 540 nm.
Low NO production Ensure cells are healthy and responsive. Optimize DPHC concentration and stimulation time.

Experimental Protocols

Cell Viability MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment and allow them to adhere overnight.

  • DPHC Treatment: Prepare serial dilutions of DPHC in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the DPHC-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO or a solubilization buffer (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for PI3K/Akt Pathway
  • Cell Treatment and Lysis: Plate cells and treat with the desired concentration of DPHC for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol.

  • Sample Preparation: Prepare various concentrations of DPHC in the same solvent as the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Reaction: In a 96-well plate, add 50 µL of each DPHC concentration or control to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Visualizations

Signaling Pathways

DPHC_Signaling_Pathways cluster_vasodilation Vasodilation Pathway cluster_inflammation Anti-inflammatory Pathway cluster_metabolism Metabolic Regulation Pathway DPHC1 DPHC PI3K PI3K DPHC1->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation DPHC2 DPHC IKK IKK DPHC2->IKK MAPK MAPK DPHC2->MAPK NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation DPHC3 DPHC AMPK AMPK DPHC3->AMPK SIRT1 SIRT1 AMPK->SIRT1 Lipogenesis Lipogenesis SIRT1->Lipogenesis Experimental_Workflow cluster_planning Experiment Planning cluster_execution Assay Execution cluster_analysis Data Analysis & Troubleshooting Plan Define Hypothesis Select Assay Dose Determine DPHC Concentration Range Plan->Dose Controls Plan Controls: - Vehicle - DPHC only - Untreated Dose->Controls Treat Treat Cells with DPHC Controls->Treat Prepare Prepare DPHC Stock & Working Solutions Prepare->Treat Incubate Incubate for Defined Period Treat->Incubate Assay Perform Assay (e.g., MTT, WB) Incubate->Assay Measure Measure Signal (Absorbance, Fluorescence, etc.) Assay->Measure Analyze Analyze Data (Normalize to Controls) Measure->Analyze Troubleshoot Troubleshoot Unexpected Results (Refer to Guides) Analyze->Troubleshoot Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions & Mitigations Problem Unexpected Assay Result OffTarget DPHC Off-Target Effect Problem->OffTarget Interference Assay Interference Problem->Interference ExperimentalError Experimental Error Problem->ExperimentalError Validate Validate with Orthogonal Assay OffTarget->Validate Controls Run Additional Controls Interference->Controls Optimize Optimize Protocol (e.g., wash steps, concentration) ExperimentalError->Optimize

References

Diphlorethohydroxycarmalol (DPHC) Research: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure reproducibility in research involving Diphlorethohydroxycarmalol (DPHC), a phlorotannin derived from the brown alga Ishige okamurae.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPHC) and what is its primary source? A1: this compound (DPHC) is a type of phlorotannin, a class of polyphenolic compounds found exclusively in brown algae.[1][2] Its primary and most studied source is the edible brown alga Ishige okamurae, which is abundant along the coast of Jeju Island, Korea.[3]

Q2: What are the known biological activities of DPHC? A2: DPHC exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anti-diabetic, anti-obesity, and vasodilatory effects.[3][4][5] Research has shown its potential in preventing hair loss, protecting against hepatic lipogenesis, and improving inflammatory myopathy.[4][6][7]

Q3: What is the stability and recommended storage for DPHC? A3: Like many polyphenols, DPHC can be sensitive to light, heat, and oxidation. For long-term storage, it should be kept as a solid in a tightly sealed container, protected from light, and stored at -20°C or lower. For short-term use, stock solutions prepared in a suitable solvent like DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles to maintain compound integrity.[8][9]

Q4: In which solvents is DPHC soluble? A4: DPHC is generally soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). For cell culture experiments, it is common to dissolve DPHC in DMSO to create a concentrated stock solution, which is then diluted in the culture medium to the final working concentration.

Q5: What are the key signaling pathways modulated by DPHC? A5: DPHC has been shown to modulate several critical signaling pathways. These include:

  • PI3K/Akt/eNOS Pathway: DPHC promotes vasodilation by activating this pathway, leading to nitric oxide (NO) production.[5][10]

  • NF-κB and MAPK Pathways: It exerts anti-inflammatory effects by suppressing the activation of NF-κB and MAPKs in response to inflammatory stimuli like TNF-α.[6][11]

  • AMPK/SIRT1 Pathway: DPHC can attenuate hepatic lipogenesis by activating AMPK and SIRT1 signaling.[4]

  • Wnt/β-catenin Pathway: It has shown potential in preventing androgenic alopecia by promoting the Wnt/β-catenin signaling pathway in human dermal papilla cells.[7]

Experimental Protocols & Methodologies

Protocol 1: Isolation and Purification of DPHC from Ishige okamurae

This protocol is a generalized summary of methods reported in the literature.[3][6] Reproducibility depends on precise control of chromatographic conditions.

  • Extraction:

    • Wash dried and powdered Ishige okamurae to remove salt and epiphytes.[12]

    • Extract the powder with 70-80% aqueous methanol or ethanol at room temperature with stirring for 24 hours.[3][13]

    • Filter the mixture and concentrate the filtrate in vacuo to obtain the crude extract.[13]

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition it sequentially with ethyl acetate.

    • Collect the ethyl acetate fraction, which will be enriched with phlorotannins, and evaporate the solvent.[3]

  • Column Chromatography:

    • Subject the ethyl acetate fraction to silica gel column chromatography.

    • Elute with a solvent gradient of increasing polarity (e.g., a chloroform-methanol gradient).

    • Further purify the resulting fractions on a Sephadex LH-20 column to separate compounds based on size.[3]

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification using a preparative HPLC system equipped with a C18 column.[14]

    • Use an isocratic or gradient solvent system (e.g., methanol-water or acetonitrile-water) to elute DPHC.

    • Monitor the elution profile with a UV detector and collect the DPHC peak.

    • Confirm the purity and identity of the isolated compound using NMR and MS analysis.[3][15]

Protocol 2: Western Blot Analysis of PI3K/Akt/eNOS Pathway Activation

This protocol describes how to assess the effect of DPHC on key proteins in the vasodilation pathway in endothelial cells (e.g., EA.hy926).[14]

  • Cell Culture and Treatment:

    • Culture EA.hy926 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with non-toxic concentrations of DPHC (e.g., 6, 20, 60 µM) for a specified time (e.g., 24 hours).[14] Include an untreated control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 12,000 rpm for 20 minutes at 4°C.[14]

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.[14]

    • Transfer the separated proteins onto a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-Akt, total Akt, p-eNOS, total eNOS, and a loading control (e.g., β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to their respective total protein levels.

Troubleshooting Guides

Guide 1: DPHC Isolation and Purity Issues
Question / IssuePossible Cause(s)Suggested Solution(s)
Low yield of DPHC from extraction. 1. Inefficient extraction solvent or duration.[16][17] 2. Seasonal/regional variation in phlorotannin content of the seaweed.[18] 3. Degradation of DPHC during processing.1. Optimize the ethanol/methanol concentration and extraction time. Consider techniques like ultrasound-assisted extraction (UAE) to improve efficiency.[19] 2. Ensure the source material (I. okamurae) is harvested at the optimal time and location. Document the collection details for reproducibility. 3. Minimize exposure to heat and light during evaporation and purification steps. Process samples quickly.
Purity of isolated DPHC is low (<95%). 1. Incomplete separation from other similar phlorotannins. 2. Co-elution of impurities during HPLC.[19]1. Add an additional chromatographic step (e.g., a different type of column like Sephadex or an alternative stationary phase). 2. Optimize the HPLC method: adjust the solvent gradient, flow rate, or change the column to one with a different selectivity.[20]
NMR spectrum does not match published data. 1. Presence of residual solvents from purification. 2. Compound degradation. 3. Incorrect compound was isolated.1. Ensure the sample is thoroughly dried under high vacuum before NMR analysis. 2. Re-check the purity by analytical HPLC. If degradation is suspected, re-purify a fresh batch. 3. Re-run 2D NMR experiments (COSY, HSQC, HMBC) and compare with literature values to confirm the structure.[15][21]
Guide 2: Inconsistent Results in Cell-Based Assays
Question / IssuePossible Cause(s)Suggested Solution(s)
High variability between replicates in a cell viability (e.g., MTT) assay. 1. Pipetting errors. 2. Uneven cell seeding or cell clumping. 3. DPHC precipitation in the culture medium. 4. Reagents are old or were stored improperly.[9]1. Use calibrated pipettes and prepare a master mix of reagents for all wells. 2. Ensure a single-cell suspension before seeding. Check for even cell distribution across the plate before adding treatment. 3. Check the final DMSO concentration (keep it below 0.5%). Visually inspect wells for precipitation after adding DPHC. If needed, slightly lower the DPHC concentration. 4. Use fresh reagents and confirm proper storage conditions for all kit components.
No or weak signal in a reporter gene (e.g., luciferase) assay. 1. Low transfection efficiency. 2. The specific signaling pathway is not active in the chosen cell line. 3. The concentration of DPHC is too low or too high (causing toxicity). 4. Luciferin/coelenterazine substrate has degraded.[9]1. Optimize the DNA-to-transfection reagent ratio. Use a positive control plasmid (e.g., constitutively expressing GFP) to visually confirm transfection efficiency.[9] 2. Confirm from literature that your cell line expresses the necessary receptors and pathway components. 3. Perform a dose-response experiment with a wide range of DPHC concentrations. 4. Prepare substrates fresh and protect them from light. Use a luminometer with an injector if possible.[9]
Western blot shows no change in protein phosphorylation after DPHC treatment. 1. Incorrect time point for analysis. 2. Inactive DPHC (degraded). 3. Insufficient protein loading or poor antibody quality. 4. Problems with phosphatase inhibitors in the lysis buffer.1. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 6h, 24h) to find the optimal time for pathway activation.[14] 2. Test the DPHC batch with a simple, rapid assay where its activity is known (e.g., an antioxidant assay). 3. Run a positive control for the pathway. Check antibody datasheets for recommended dilutions and positive control lysates. 4. Ensure phosphatase inhibitors are fresh and added to the lysis buffer immediately before use.

Signaling Pathway Diagrams

// Nodes TNFa [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DPHC [label="DPHC", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkBa [label="p-IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="p-p65 (NF-κB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPKs [label="{p-JNK | p-p38}", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Genes\n(TNF-α, IL-1β, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Atrophy [label="Muscle Atrophy Genes\n(MuRF-1, MAFbx)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TNFa -> {IKK, MAPKs} [color="#34A853", label=" activates"]; IKK -> IkBa [color="#34A853"]; IkBa -> NFkB [color="#34A853", label=" releases"]; {NFkB, MAPKs} -> Cytokines [color="#34A853"]; NFkB -> Atrophy [color="#34A853"];

DPHC -> {IKK, MAPKs, NFkB} [color="#EA4335", arrowhead="T", label=" inhibits"]; } } Caption: DPHC inhibits TNF-α-induced inflammatory and muscle atrophy pathways.[6][11]

// Nodes DPHC [label="DPHC", fillcolor="#FBBC05", fontcolor="#202124"]; AchR [label="AchR", fillcolor="#F1F3F4", fontcolor="#202124"]; VEGFR2 [label="VEGFR2", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="↑ [Ca²⁺]cytol", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="p-Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eNOS [label="p-eNOS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Vaso [label="Vasodilation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges DPHC -> {AchR, VEGFR2} [color="#34A853", label=" activates"]; {AchR, VEGFR2} -> Ca2 [color="#34A853"]; {AchR, VEGFR2} -> PI3K [color="#34A853"]; PI3K -> Akt [color="#34A853"]; {Ca2, Akt} -> eNOS [color="#34A853"]; eNOS -> NO [color="#34A853"]; NO -> Vaso [color="#34A853"]; } } Caption: DPHC promotes vasodilation via AchR/VEGFR2 and PI3K/Akt/eNOS pathways.[10][14]

// Nodes Palmitate [label="Palmitate\n(Lipotoxicity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DPHC [label="DPHC", fillcolor="#FBBC05", fontcolor="#202124"]; AMPK [label="p-AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; SIRT1 [label="SIRT1", fillcolor="#34A853", fontcolor="#FFFFFF"]; SREBP1c [label="SREBP-1c", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAS [label="FAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipogenesis [label="Hepatic Lipogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DPHC -> AMPK [color="#34A853", label=" activates"]; AMPK -> SIRT1 [color="#34A853", label=" activates"]; {AMPK, SIRT1} -> SREBP1c [color="#EA4335", arrowhead="T", label=" inhibits"]; SREBP1c -> FAS [color="#34A853", label=" activates"]; FAS -> Lipogenesis [color="#34A853"]; Palmitate -> {SREBP1c, Lipogenesis} [color="#34A853"]; Palmitate -> AMPK [color="#EA4335", arrowhead="T", label=" inhibits"]; } } Caption: DPHC attenuates palmitate-induced lipogenesis via the AMPK/SIRT1 pathway.[4]

Quantitative Data Summary

Table 1: Effect of DPHC on Nitric Oxide (NO) Production in EA.hy926 Cells

Data summarized from Lu et al. (2021).[14]

DPHC ConcentrationIncubation TimeNO Production (Fold Change vs. Control)
60 µM30 min~1.2
60 µM1 h~1.3**
60 µM3 h~1.4
60 µM12 h~1.6
60 µM24 h~1.8***
6 µM24 h~1.2
20 µM24 h~1.5**
100 µM24 h~1.7***
Significance denoted as *p < 0.05, **p < 0.01, ***p < 0.001 compared to the control group.
Table 2: Effect of DPHC on Pro-inflammatory Cytokine mRNA Expression in C2C12 Cells

Data summarized from Kim et al. (2020).[13]

TreatmentTNF-α mRNA (Fold Change)IL-1β mRNA (Fold Change)IL-6 mRNA (Fold Change)
Control1.001.001.00
TNF-α stimulated~2.40~2.28~2.43
TNF-α + DPHC (12.5 µg/mL)~0.41~0.68~0.57

References

Technical Support Center: Standardization of Diphlorethohydroxycarmalol (DPHC) Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on standardizing Diphlorethohydroxycarmalol (DPHC) extracts to ensure consistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPHC) and why is standardization important?

A1: this compound (DPHC) is a phlorotannin, a type of polyphenolic compound found in brown algae, particularly Ishige okamurae.[1][2][3] It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and vasodilatory effects.[1][3] Standardization of DPHC extracts is crucial because the concentration of bioactive compounds in natural products can vary significantly due to factors like geographical source, harvest time, and extraction methods.[4][5] Consistent DPHC concentration is essential for reproducible pharmacological and clinical results.[6][7]

Q2: What are the major challenges in standardizing DPHC extracts?

A2: The primary challenges in standardizing DPHC extracts are similar to those for other herbal extracts and include:

  • Raw Material Variability: The chemical composition of Ishige okamurae can differ based on genetics, environmental conditions, and harvesting season.[4]

  • Complexity of the Extract: Crude extracts contain a multitude of compounds, some of which may have synergistic or antagonistic effects.[4]

  • Inconsistent Extraction and Processing: The choice of solvent, temperature, and purification method can significantly alter the final DPHC concentration and the presence of other compounds.[8][4][5]

  • Compound Stability: Phlorotannins like DPHC can be sensitive to heat, light, and oxidation, which can lead to degradation during extraction and storage.[8][4]

Q3: Which analytical method is most suitable for quantifying DPHC in an extract?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and robust technique for the quantification of DPHC and other phlorotannins.[9][10] When coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS), HPLC allows for accurate identification and quantification.[10][11]

Q4: Are there commercially available DPHC standards for HPLC calibration?

A4: The availability of pure DPHC as a commercial standard can be limited. The monomer phloroglucinol is a more commonly available standard for the general quantification of phlorotannins.[4] For precise quantification of DPHC, it may be necessary to isolate and purify the compound to generate an in-house standard, with its structure confirmed by techniques like NMR spectroscopy.

Troubleshooting Guides

Extraction & Purification Issues
Problem Possible Cause(s) Suggested Solution(s)
Low DPHC Yield 1. Inappropriate Solvent: The solvent may not be optimal for extracting DPHC. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be sufficient to extract the compound effectively.[8] 3. Degradation of DPHC: Phlorotannins can oxidize or degrade during extraction, especially at high temperatures.[8][4]1. Solvent Optimization: Test a range of solvents with varying polarities. Aqueous mixtures of ethanol or acetone (e.g., 50-70%) are often effective for phlorotannins.[6][7] 2. Optimize Conditions: Increase extraction time or temperature moderately. However, be cautious of degradation at temperatures above 50-60°C.[8][4] 3. Protect from Degradation: Consider extracting under a nitrogen atmosphere or adding antioxidants like ascorbic acid to the extraction solvent.[9] Store extracts at low temperatures (e.g., 4°C) away from light.[4]
Emulsion Formation during Liquid-Liquid Extraction (LLE) 1. High Concentration of Surfactant-like Compounds: The crude extract may contain compounds that stabilize emulsions.[12] 2. Vigorous Shaking: Excessive agitation can promote emulsion formation.[12]1. Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase and break the emulsion.[12] 2. Gentle Inversion: Gently invert the separatory funnel instead of vigorous shaking. 3. Filtration: Pass the emulsified layer through a bed of celite or glass wool. 4. Centrifugation: Centrifuge the emulsion to force phase separation.
Poor Separation in Centrifugal Partition Chromatography (CPC) 1. Inappropriate Biphasic Solvent System: The partition coefficient (Kd) of DPHC in the selected solvent system may not be optimal for separation.[13] 2. Incorrect Flow Rate or Rotational Speed: These parameters influence the mixing and settling of the two phases.[14]1. Solvent System Selection: Systematically test different biphasic solvent systems to find one where the Kd of DPHC is between 0.5 and 2.0 for good separation. 2. Parameter Optimization: Adjust the flow rate and rotational speed. A lower flow rate can improve resolution but increases run time.[15]
HPLC Analysis Issues
Problem Possible Cause(s) Suggested Solution(s)
Variable Retention Times 1. Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause. 2. Column Temperature Fluctuations: Changes in column temperature affect retention. 3. Column Degradation: The stationary phase may be degrading.1. Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily and ensure accurate mixing.[16] 2. Use a Column Oven: Maintain a constant column temperature using a column oven. 3. Use a Guard Column: A guard column can protect the analytical column from contaminants.[17]
Peak Tailing 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Silanol groups on the silica backbone interacting with the analyte. 3. Column Void: A void has formed at the head of the column.1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 2. Mobile Phase Modifier: Add a small amount of a competitive agent like triethylamine to the mobile phase to block active silanol groups. 3. Replace Column: If a void has formed, the column needs to be replaced.[17]
Ghost Peaks 1. Contaminated Mobile Phase or System: Impurities in the solvent or carryover from previous injections. 2. Late Eluting Compounds: A peak from a previous injection eluting in the current run.1. Use High-Purity Solvents: Use HPLC-grade solvents and flush the system thoroughly. 2. Increase Run Time: Extend the gradient run time to ensure all compounds from the previous sample have eluted.

Quantitative Data

Table 1: Comparison of Extraction Solvents for Total Phenolic Content (TPC) from Brown Algae

Solvent SystemPlant SpeciesTPC (mg GAE/g extract)Reference
80% AcetoneTurmeric221.68[1]
80% EthanolCurry Leaf92.23[1]
80% MethanolCurry Leaf18.7 (chlorogenic acid)[1]
WaterCurry Leaf13.4 (chlorogenic acid)[1]
70% AcetoneFucus vesiculosusHighest Recovery[8]

Note: GAE = Gallic Acid Equivalents. Data for DPHC specifically is limited; this table provides a general comparison for phenolic compounds from natural sources.

Experimental Protocols

Protocol 1: Extraction of DPHC-Enriched Fraction from Ishige okamurae

This protocol is based on methodologies described for the extraction of phlorotannins from brown algae.[6][9]

  • Preparation of Algal Material:

    • Collect fresh Ishige okamurae and wash thoroughly with running water to remove salt, sand, and epiphytes.

    • Freeze-dry the cleaned algae.

    • Grind the dried algae into a fine powder.

  • Solvent Extraction:

    • Suspend the algal powder in 50% aqueous ethanol (v/v) at a solid-to-liquid ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture through cheesecloth and then filter paper to remove solid residues.

  • Concentration:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation.

    • Freeze-dry the concentrated extract to obtain a crude powder.

Protocol 2: Quantification of DPHC using HPLC-DAD

This protocol provides a general framework for the HPLC analysis of DPHC.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and Diode-Array Detector (DAD).

    • C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A linear gradient from 10% B to 70% B over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 270-280 nm (phlorotannins typically absorb in this range).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the DPHC-enriched extract in 50% ethanol.

    • Prepare a series of dilutions of a DPHC standard (if available) or a purified in-house standard for the calibration curve.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the DPHC standard against its concentration.

    • Quantify the amount of DPHC in the extract by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Standardization raw_material Raw Ishige okamurae wash Wash & Dry raw_material->wash grind Grind to Powder wash->grind extract Solvent Extraction (50% Ethanol, 24h) grind->extract filter Filtration extract->filter concentrate Concentration (Rotary Evaporation) filter->concentrate freeze_dry Freeze Drying concentrate->freeze_dry crude_extract DPHC-Enriched Extract freeze_dry->crude_extract hplc HPLC-DAD Analysis crude_extract->hplc quantify Quantification hplc->quantify standardized_extract Standardized Extract quantify->standardized_extract

Caption: Workflow for DPHC extraction and standardization.

Signaling Pathways

DPHC-Mediated Vasodilation via PI3K/Akt/eNOS Pathway

G DPHC DPHC Receptor AchR / VEGFR2 DPHC->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Induces

Caption: DPHC induces vasodilation via the PI3K/Akt/eNOS pathway.[18]

DPHC's Anti-Inflammatory Effect via NF-κB Pathway Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex InflammatoryStimuli->IKK Activates IκB IκBα IKK->IκB Phosphorylates NFkB_inactive NF-κB (Inactive) IκB->NFkB_inactive Inhibits NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation ProInflammatoryGenes Pro-inflammatory Gene Expression Nucleus->ProInflammatoryGenes Induces DPHC DPHC DPHC->IKK Inhibits

References

Troubleshooting Unexpected Results in Diphlorethohydroxycarmalol (DPHC) Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diphlorethohydroxycarmalol (DPHC) assays. Unexpected results can arise from various factors, from sample preparation to assay execution and data interpretation. This guide is designed to help you identify and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Preparation & Handling

Question: My DPHC extract shows lower than expected antioxidant activity. What could be the cause?

Answer: Several factors during extraction and handling can lead to reduced antioxidant activity. Phlorotannins like DPHC can be sensitive to degradation.[1] Consider the following:

  • Extraction Solvent and Conditions: The choice of solvent, temperature, and extraction time significantly impacts the yield and stability of phlorotannins.[1] For instance, increasing ethanol concentration beyond an optimal point (e.g., 52%) or excessively high temperatures can lead to lower yields.[1] Similarly, prolonged extraction times might cause degradation.[1]

  • Storage Conditions: Phlorotannins can be unstable. Storing extracts in aqueous solutions for extended periods, especially at temperatures above 50°C, can lead to degradation.[2][3] Ensure your samples are stored appropriately, for example, lyophilized or frozen at low temperatures.

  • Purity of the Extract: Crude extracts contain other compounds like polysaccharides, pigments, and proteins that can interfere with the assay or reduce the relative concentration of DPHC.[4] Purification steps, such as liquid-liquid extraction or solid-phase extraction (SPE), can yield extracts enriched in phlorotannins and provide more accurate results.[4][5]

Question: I am observing batch-to-batch variability in my DPHC assay results. Why is this happening?

Answer: Batch-to-batch variability is a common issue, particularly when working with natural products. Key factors include:

  • Source Material: The phlorotannin content in brown algae can vary significantly based on the season of collection, geographical location, and even the specific part of the plant used.[4][6]

  • Extraction Protocol Consistency: Minor deviations in the extraction protocol (e.g., solvent ratio, temperature, time) between batches can lead to different yields and purity of DPHC.[1] Maintaining a consistent and well-documented protocol is crucial.

Antioxidant Assays (e.g., DPPH, ABTS)

Question: In my DPPH assay, the color change is very slow or not occurring as expected. What should I check?

Answer: This issue can stem from several sources:

  • DPPH Reagent Quality: The DPPH radical is sensitive to light and oxygen.[7] If the reagent has degraded, it will result in a weaker or absent reaction. Always use a fresh, properly stored DPPH solution. A positive control like ascorbic acid or Trolox can help verify reagent activity.[6]

  • Solvent Choice: The type of solvent can influence the reaction kinetics.[7] Ensure the solvent used to dissolve your DPHC sample is compatible with the DPPH assay system.

  • Steric Hindrance: Antioxidants may react slowly or appear inactive towards DPPH due to steric effects that limit accessibility to the radical site.[7][8]

  • Sample Concentration: There might be a non-linear relationship between the antioxidant concentration and the DPPH radical scavenging activity.[7] It is advisable to test a range of dilutions.

Question: My antioxidant capacity values (e.g., TEAC) from an ABTS assay seem inconsistent. What could be wrong?

Answer: The ABTS assay, while robust, has its own set of challenges:

  • Reaction Time: The reaction between the sample and the ABTS radical cation (ABTS•+) can be slow to reach an endpoint.[7] Measuring at a fixed time point without ensuring the reaction has completed can lead to variable results.

  • ABTS•+ Generation: The ABTS•+ must be generated prior to the assay, either chemically or enzymatically. Inconsistent generation can lead to variability in the assay.[7]

  • Interfering Substances: The ABTS•+ is a synthetic radical not found in biological systems, and its reaction may not always reflect in vivo conditions.[7] Other compounds in your extract could also react with the radical, leading to an overestimation of DPHC's activity.

Cell-Based Assays

Question: I am not observing the expected anti-inflammatory effect of DPHC in my cell-based assay (e.g., NO production in RAW 264.7 cells). What should I investigate?

Answer: Unexpected results in cell-based assays can be complex. Here is a logical workflow to troubleshoot the issue:

G A No Expected Anti-Inflammatory Effect B Check Cell Viability (MTT/MTS Assay) A->B C Is DPHC cytotoxic at the tested concentration? B->C D Yes: Re-run at lower, non-toxic concentrations C->D Yes E No: Proceed to check inflammatory stimulus C->E No F Verify Inflammatory Stimulus (e.g., LPS) E->F G Did the positive control show a response? F->G H No: Issue with stimulus or detection reagent. Prepare fresh. G->H No I Yes: Stimulus is active. Check DPHC sample. G->I Yes J Evaluate DPHC Sample Integrity I->J K Has the sample degraded? Was it properly dissolved? J->K N All Checks Passed: Consider Assay Biology J->N If issues persist L Potential Degradation: Use freshly prepared sample K->L M Solubility Issue: Check solvent compatibility with media K->M

Troubleshooting workflow for cell-based anti-inflammatory assays.

Question: My cell viability assay shows that DPHC is toxic at concentrations where I expect to see a biological effect. What does this mean?

Answer: If DPHC appears toxic, it's crucial to determine if this is a true cytotoxic effect or an artifact.

  • Assay Interference: Phenolic compounds can interfere with certain viability assays. For example, they can reduce the MTT reagent non-enzymatically, leading to a false-positive signal for viability. It is advisable to run a control with DPHC and the assay reagent in cell-free media to check for direct interactions.

  • Concentration Range: DPHC may have a narrow therapeutic window. For example, in one study, DPHC was non-toxic at 6, 20, and 60 μM, but cell viability slightly decreased at 100 μM in EA.hy926 cells.[9] A comprehensive dose-response curve is essential to identify the optimal non-toxic concentration range for your specific cell line and assay conditions.

Quantitative Data Summary

The following tables summarize potential sources of variability and their quantitative impact on phlorotannin and antioxidant assays.

Table 1: Factors Influencing Phlorotannin Extraction Yield

ParameterConditionEffect on YieldReference
Ethanol Concentration Increased from 0% to 52%Increased TPC[1]
Increased from 52% to 100%Decreased TPC[1]
Extraction Temperature Increased from 25°C to 150°CIncreased TPC[1]
Increased from 150°C to 200°CDecreased TPC[1]
Extraction Time Increased from 1h to 4hIncreased TPC[1]
Increased from 4h to 8hDecreased TPC[1]

TPC: Total Phenolic Content

Table 2: Common Interferences in Antioxidant Assays

AssayInterfering Substance/FactorPotential OutcomeReference
Folin-Ciocalteu Non-phenolic reducing agents (e.g., some proteins, sugars)Overestimation of total phenolic content[4]
DPPH Sample color, steric hindranceInaccurate absorbance readings, underestimation of activity[6][7]
ABTS Compounds reacting with the synthetic radicalInaccurate reflection of in vivo activity[7]
All Assays Oleamide leaching from labwareFalse positive anti-inflammatory or pro-inflammatory effects[10]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This protocol provides a general methodology for assessing the antioxidant capacity of DPHC.

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Measurement & Analysis A Prepare DPHC stock solution (e.g., in Methanol/DMSO) D Add DPHC dilutions, control, and blank to microplate wells A->D B Prepare fresh DPPH working solution (e.g., 0.1 mM in Methanol) E Add DPPH solution to all wells B->E C Prepare positive control (e.g., Ascorbic Acid) C->D D->E F Incubate in the dark (e.g., 30 minutes at room temp) E->F G Measure absorbance (e.g., at 517 nm) F->G H Calculate % Inhibition: [1 - (Abs_sample / Abs_control)] * 100 G->H I Determine IC50 value H->I

Workflow for a typical DPPH antioxidant assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPHC in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a working solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) (e.g., 0.1 mM in methanol). Store in the dark.

    • Prepare a positive control, such as ascorbic acid or Trolox, at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add your DPHC sample at various dilutions.

    • Add the solvent blank and positive controls to separate wells.

    • Add the DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). The incubation time may need optimization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells at a wavelength between 515-520 nm using a microplate reader.[7]

    • The scavenging activity is calculated as a percentage of inhibition relative to the blank control.

    • Calculate the IC50 value, which is the concentration of DPHC required to scavenge 50% of the DPPH radicals.

Protocol 2: Nitric Oxide (NO) Production Assay in Macrophages

This protocol outlines the steps to measure the anti-inflammatory effect of DPHC by quantifying NO production in LPS-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in appropriate media (e.g., DMEM with 10% FBS).

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of DPHC for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS) (e.g., 1 µg/mL), and incubate for 24 hours. Include control wells (cells only), LPS-only wells, and DPHC-only wells.

  • NO Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant from each well.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate at room temperature for 10-15 minutes, allowing a chromophore to form.

    • Measure the absorbance at approximately 540 nm.

  • Data Analysis:

    • Quantify the nitrite concentration (a stable product of NO) in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

    • Results are often expressed as a percentage of NO production relative to the LPS-only control.

Signaling Pathway

DPHC has been shown to exert protective effects against oxidative stress by modulating key inflammatory signaling pathways. One such pathway is the NF-κB pathway, which is critical in regulating the expression of pro-inflammatory enzymes like iNOS and COX-2.

G Stress High Glucose / Oxidative Stress NFkB_Activation NF-κB Activation Stress->NFkB_Activation Induces DPHC This compound (DPHC) DPHC->NFkB_Activation Suppresses iNOS_COX2 Over-expression of iNOS & COX-2 NFkB_Activation->iNOS_COX2 Leads to Inflammation Increased NO Production & Inflammation iNOS_COX2->Inflammation

DPHC's inhibitory effect on the NF-κB signaling pathway.

This diagram illustrates how high glucose-induced oxidative stress can activate the NF-κB signaling pathway, leading to the over-expression of iNOS and COX-2 and subsequent inflammation. DPHC has been shown to suppress this activation, thereby reducing the production of inflammatory mediators like nitric oxide (NO).[11]

References

Validation & Comparative

A Comparative Analysis of Diphlorethohydroxycarmalol and Finasteride as 5α-Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of diphlorethohydroxycarmalol (DPHC) and finasteride, two compounds that inhibit 5α-reductase, a key enzyme in androgen metabolism. The information presented is based on available experimental data to facilitate an objective evaluation of their potential as therapeutic agents.

Introduction to 5α-Reductase Inhibition

5α-reductase is an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness). By inhibiting 5α-reductase, the production of DHT is reduced, offering a therapeutic strategy for these conditions. Finasteride is a well-established synthetic 5α-reductase inhibitor, while this compound, a phlorotannin derived from brown algae, has emerged as a promising natural inhibitor.

Quantitative Comparison of Inhibitory Activity

A direct quantitative comparison of the 5α-reductase inhibitory activity of DPHC and finasteride is limited by the current lack of a publicly available IC50 value for DPHC. However, recent research provides a strong qualitative assessment of DPHC's potential.

CompoundTarget EnzymeIC50 ValueSource Organism/Synthesis
Finasteride 5α-reductase type II4.2 nMSynthetic
This compound (DPHC) 5α-reductaseNot yet quantified in publicly available literature. A 2025 study indicates significant inhibition and predicts superiority to finasteride based on molecular docking and in vitro cell-based assays.[1]Ishige okamurae (Brown Alga)

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

Mechanism of Action and Signaling Pathway

Both finasteride and DPHC exert their effects by inhibiting the 5α-reductase enzyme, thereby blocking the conversion of testosterone to DHT. This reduction in DHT levels leads to a decrease in androgen signaling in target tissues like the prostate and hair follicles.

Finasteride is known to be a specific inhibitor of 5α-reductase isozymes 2 and 3.[2] The mechanism of DPHC is also through the inhibition of 5α-reductase, as demonstrated in studies on human dermal papilla cells.[1]

Below is a diagram illustrating the 5α-reductase signaling pathway and the points of inhibition.

G 5α-Reductase Signaling Pathway Testosterone Testosterone SRD5A 5α-Reductase Testosterone->SRD5A DHT Dihydrotestosterone (DHT) SRD5A->DHT AR Androgen Receptor DHT->AR Gene Androgen-Responsive Gene Transcription AR->Gene Response Cellular Response (e.g., Prostate Growth, Hair Follicle Miniaturization) Gene->Response Finasteride Finasteride Finasteride->SRD5A Inhibits DPHC This compound (DPHC) DPHC->SRD5A Inhibits

Mechanism of 5α-reductase inhibition.

Experimental Protocols

The inhibitory activity of compounds on 5α-reductase can be determined through various in vitro assays. A common approach involves using a source of the enzyme, the substrate (testosterone), and then quantifying the product (DHT) in the presence and absence of the inhibitor.

Cell-Based 5α-Reductase Inhibition Assay

This method utilizes cell lines that endogenously express 5α-reductase, such as the human prostate cancer cell line LNCaP.

1. Enzyme Preparation:

  • LNCaP cells are cultured to a sufficient density.

  • The cells are harvested, and a crude enzyme extract is prepared by homogenization and centrifugation to isolate the microsomal fraction containing the 5α-reductase enzyme.

2. Inhibition Assay:

  • The enzyme preparation is pre-incubated with various concentrations of the test compound (DPHC or finasteride) or a vehicle control.

  • The enzymatic reaction is initiated by adding the substrate, testosterone, and the cofactor, NADPH.

  • The reaction is incubated at 37°C for a defined period.

  • The reaction is stopped, and the steroids are extracted.

3. Quantification of Testosterone and DHT:

  • The amounts of remaining testosterone and newly formed DHT are quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Data Analysis:

  • The percentage of inhibition for each concentration of the test compound is calculated.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram outlines the general workflow for a cell-based 5α-reductase inhibition assay.

G Workflow for 5α-Reductase Inhibition Assay cluster_0 Enzyme Preparation cluster_1 Inhibition Assay cluster_2 Analysis Culture Culture LNCaP cells Harvest Harvest and Homogenize Cells Culture->Harvest Centrifuge Centrifugation to Isolate Microsomes Harvest->Centrifuge Preincubation Pre-incubate Enzyme with Inhibitor (DPHC or Finasteride) Centrifuge->Preincubation Reaction Add Testosterone and NADPH to Initiate Reaction Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Stop Stop Reaction and Extract Steroids Incubation->Stop Quantification Quantify Testosterone and DHT (HPLC or LC-MS) Stop->Quantification Calculation Calculate % Inhibition Quantification->Calculation IC50 Determine IC50 Value Calculation->IC50

References

A Comparative Analysis of the Antioxidant Activities of DPHC and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of antioxidant research, the quest for potent free radical scavengers is paramount for the development of novel therapeutics against oxidative stress-mediated pathologies. This guide provides a comparative overview of the antioxidant activities of (R)-5-hydroxy-1-7-diphenyl-3-heptanone (DPHC), a bioactive compound isolated from Alpinia officinarum, and the well-established antioxidant, ascorbic acid (Vitamin C). This comparison is tailored for researchers, scientists, and professionals in drug development, offering a concise summary of their mechanisms and available quantitative data.

Quantitative Comparison of Antioxidant Activity

CompoundDPPH Radical Scavenging Activity (IC50)Notes
Ascorbic Acid 6.1 µg/mL - 41.25 µg/mL[1][2]A potent free radical scavenger with a well-documented, dose-dependent activity. The variation in IC50 values can be attributed to different experimental conditions.
DPHC Not available in the reviewed literature.DPHC has demonstrated significant antioxidant effects by activating the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px)[3][4][5].

Experimental Protocols

A standardized and meticulously executed experimental protocol is critical for the accurate assessment and comparison of antioxidant activities. The following section details the methodology for the widely employed DPPH radical scavenging assay.

DPPH Radical Scavenging Assay Protocol

This protocol is a common method used to determine the free radical scavenging activity of a test compound, such as DPHC or ascorbic acid.

1. Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or other suitable solvent)

  • Test compound (DPHC or other substance of interest)

  • Ascorbic acid (as a positive control)

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

  • Pipettes

2. Preparation of Solutions:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Test Compound Solutions: Prepare a series of dilutions of the test compound in methanol to determine the concentration-dependent activity.

  • Ascorbic Acid Standard Solutions: Prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control and for comparison.

3. Assay Procedure:

  • To a 96-well plate, add a specific volume of the various concentrations of the test compound and ascorbic acid solutions to different wells.

  • Add a corresponding volume of the solvent (e.g., methanol) to a well to serve as the blank.

  • Add the DPPH solution to all wells.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

4. Calculation of Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100

Where:

  • A_control is the absorbance of the DPPH solution without the test compound.

  • A_sample is the absorbance of the DPPH solution with the test compound.

5. Determination of IC50:

The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound. The IC50 is the concentration of the test compound that causes 50% inhibition of the DPPH radical.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved in antioxidant activity assessment and the mode of action of these compounds, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH DPPH Solution Mix Mix & Incubate DPPH->Mix Test_Compound Test Compound (DPHC) Test_Compound->Mix Ascorbic_Acid Ascorbic Acid (Standard) Ascorbic_Acid->Mix Measure Measure Absorbance (517nm) Mix->Measure 30 min incubation Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

DPPH Assay Experimental Workflow

Ascorbic_Acid_Mechanism cluster_ascorbic_acid Ascorbic Acid (Reduced Form) cluster_radical Free Radical cluster_products Reaction Products Ascorbate Ascorbate Anion DPPH_Radical DPPH• Ascorbyl_Radical Ascorbyl Radical Ascorbate->Ascorbyl_Radical Donates H• DPPH_H DPPH-H (Reduced) DPPH_Radical->DPPH_H Accepts H•

Radical Scavenging by Ascorbic Acid

References

A Comparative Analysis of Diphlorethohydroxycarmalol and Other Phlorotannins for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Diphlorethohydroxycarmalol (DPHC) with other prominent phlorotannins, namely Dieckol and Phlorofucofuroeckol-A. The information presented herein is supported by experimental data to assist researchers and drug development professionals in evaluating their therapeutic potential.

Introduction to Phlorotannins

Phlorotannins are a class of polyphenolic compounds found exclusively in brown algae.[1] They are formed by the polymerization of phloroglucinol (1,3,5-trihydroxybenzene) units and exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] DPHC, isolated from Ishige okamurae, along with Dieckol and Phlorofucofuroeckol-A, predominantly found in Ecklonia cava, are among the most studied phlorotannins for their potent bioactivities.[3][4][5][6]

Comparative Biological Activities

The therapeutic potential of DPHC, Dieckol, and Phlorofucofuroeckol-A stems from their diverse biological functions. This section provides a comparative overview of their key activities, supported by quantitative data where available.

Antioxidant Activity

Phlorotannins are renowned for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals. The antioxidant capacities of DPHC, Dieckol, and Phlorofucofuroeckol-A have been evaluated using various assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity assay being one of the most common.

PhlorotanninDPPH Radical Scavenging IC50 (µM)Source OrganismReference
This compound (DPHC) 3.41Ishige okamurae[3]
Dieckol 34.25Ecklonia stolonifera[7]
Phlorofucofuroeckol-A 12.74Ecklonia stolonifera[7]
Ascorbic Acid (for comparison)>3.41-[3]

Table 1: Comparative DPPH Radical Scavenging Activity of Phlorotannins. Lower IC50 values indicate stronger antioxidant activity.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phlorotannins have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. A common method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

PhlorotanninEffect on Nitric Oxide (NO) ProductionKey Signaling Pathways ModulatedReferences
This compound (DPHC) Inhibits NO productionDownregulates NF-κB and MAPK pathways[8]
Dieckol Inhibits NO productionInhibits NF-κB translocation and MAPK phosphorylation[9][10]
Phlorofucofuroeckol-A Inhibits NO productionSuppresses NF-κB and MAPK pathways[8][11]

Table 2: Comparative Anti-inflammatory Effects of Phlorotannins.

Anticancer Activity

The anticancer properties of phlorotannins are a significant area of research. These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.

PhlorotanninCancer Cell LineIC50 (µg/mL)Reference
Eckol (related phlorotannin) HeLa (Cervical Cancer)< 50[12]
H157 (Lung Cancer)< 50[12]
MCF7 (Breast Cancer)< 50[12]
Phlorotannin-rich extracts HT29 (Colon Cancer)53-58[13]
Dieckol & Phlorofucofuroeckol-A MCF-7 & MDA-MB-231 (Breast Cancer)Inhibit migration and invasion by ~50-60%[11]

Table 3: Cytotoxic Activity of Phlorotannins against Various Cancer Cell Lines.

Signaling Pathway Modulation

The biological effects of DPHC and other phlorotannins are mediated through their interaction with various cellular signaling pathways.

DPHC Signaling Pathways

DPHC has been shown to exert its vasodilatory effects through the PI3K/Akt/eNOS pathway .[3] In the context of inflammation, DPHC down-regulates the NF-κB and MAPK signaling pathways .[8]

DPHC_Signaling cluster_vasodilation Vasodilation cluster_inflammation Anti-inflammation DPHC1 DPHC PI3K PI3K DPHC1->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation DPHC2 DPHC NFkB NF-κB DPHC2->NFkB inhibits MAPK MAPK DPHC2->MAPK inhibits Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation

Figure 1: Signaling pathways modulated by DPHC.

Dieckol and Phlorofucofuroeckol-A Signaling Pathways

Dieckol and Phlorofucofuroeckol-A are potent modulators of inflammatory and cancer-related signaling pathways. They have been shown to inhibit the NF-κB and MAPK pathways , which are crucial for cell proliferation, migration, and inflammation.[9][11][14] Dieckol has also been reported to inhibit the PI3K/Akt/mTOR signaling pathway , a key regulator of cell growth and survival in cancer.[14]

Other_Phlorotannins_Signaling cluster_inflammation_cancer Inflammation & Cancer Dieckol Dieckol NFkB NF-κB Dieckol->NFkB inhibits MAPK MAPK Dieckol->MAPK inhibits PI3K_Akt PI3K/Akt/mTOR Dieckol->PI3K_Akt inhibits PFFA Phlorofucofuroeckol-A PFFA->NFkB inhibits PFFA->MAPK inhibits Cell_Proliferation Cell Proliferation NFkB->Cell_Proliferation Inflammation Inflammation NFkB->Inflammation MAPK->Cell_Proliferation MAPK->Inflammation PI3K_Akt->Cell_Proliferation inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis promotes

Figure 2: Key signaling pathways modulated by Dieckol and PFF-A.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the antioxidant activity of a compound.

  • Reagent Preparation : A stock solution of DPPH is prepared in methanol or ethanol.

  • Reaction Mixture : The phlorotannin sample is mixed with the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

DPPH_Workflow start Start prepare_reagents Prepare DPPH and Sample Solutions start->prepare_reagents mix Mix Sample with DPPH prepare_reagents->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Figure 3: Workflow for the DPPH radical scavenging assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment : The cells are treated with various concentrations of the phlorotannin and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation : The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Measurement : The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, such as those involved in signaling pathways (e.g., p-Akt, p-MAPK).

  • Protein Extraction : Cells are lysed to extract total protein.

  • Protein Quantification : The protein concentration is determined using a method like the Bradford or BCA assay.

  • SDS-PAGE : Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation : The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-Akt).

  • Secondary Antibody Incubation : The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection : A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or by a digital imager.

  • Analysis : The intensity of the protein bands is quantified to determine the relative protein expression levels.

Conclusion

This compound, Dieckol, and Phlorofucofuroeckol-A are potent bioactive compounds with significant therapeutic potential. DPHC demonstrates particularly strong antioxidant activity. All three compounds exhibit promising anti-inflammatory and anticancer effects through the modulation of key signaling pathways such as NF-κB and MAPK. Further comparative studies under standardized conditions are warranted to fully elucidate their relative potencies and to guide the selection of the most promising candidates for further drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in this field.

References

Cross-Validation of Diphlorethohydroxycarmalol's Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the versatile bioactivities of Diphlorethohydroxycarmalol (DPHC), a phlorotannin derived from brown algae, reveals its potent anti-inflammatory, neuroprotective, and anticancer properties across a range of in vitro and in vivo models. This guide provides a comparative summary of its performance, supported by experimental data and detailed methodologies to aid researchers in drug development and scientific investigation.

This compound (DPHC) has emerged as a promising bioactive compound with a diverse pharmacological profile. Isolated from brown algae species such as Ishige okamurae, DPHC has been the subject of numerous studies to elucidate its therapeutic potential. This guide synthesizes the available data to offer a clear comparison of its efficacy in different biological systems.

Quantitative Comparison of Bioactivities

To facilitate a clear comparison of DPHC's efficacy across different models, the following tables summarize the key quantitative data from various studies.

Anti-inflammatory Activity
Model Assay Key Findings Reference
Lipopolysaccharide (LPS)-induced RAW 264.7 MacrophagesNitric Oxide (NO) InhibitionDose-dependent inhibition of NO production.[1][2]
TNF-α-stimulated C2C12 MyotubesNO InhibitionSignificant inhibition of NO production (e.g., ~26% inhibition at 12.5 µg/mL).[3]
Palmitate-induced HepG2 cells and ZebrafishPro-inflammatory Cytokine ExpressionAttenuated the expression of pro-inflammatory cytokines.[4]
Neuroprotective Activity
Model Assay Key Findings Reference
Hydrogen Peroxide (H₂O₂)-induced HT22 Murine Hippocampal CellsCell ViabilityDose-dependent protection against H₂O₂-induced cell death.[5]
Reactive Oxygen Species (ROS) InhibitionEffectively inhibited the generation of intracellular ROS.[5]
Anticancer Activity
Model Assay IC₅₀ Value Reference
Murine Leukemia P-388 CellsCytotoxicityModerate cytotoxic activity reported.[6]
Human Promyelocytic Leukemia HL-60 CellsCytotoxicityA standardized extract containing DPHC showed an IC₅₀ of 126.0 µg/mL.[7]
Antioxidant Activity
Assay Principle Key Findings Reference
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical ScavengingElectron/hydrogen atom transferDPHC exhibits radical scavenging activity.[1][8][9][10]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical ScavengingElectron/hydrogen atom transferDPHC demonstrates the ability to scavenge ABTS radicals.[4][11][12][13][14]
FRAP (Ferric Reducing Antioxidant Power)Electron transferDPHC shows ferric reducing power.[3][4][11][15][16]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubated for 18 hours.[2]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of DPHC. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[2]

  • NO Measurement: The concentration of nitric oxide in the culture supernatant is determined by measuring the amount of nitrite, a stable metabolite of NO, using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated by comparing the absorbance of DPHC-treated cells with that of LPS-stimulated cells without DPHC treatment.

Neuroprotective Activity: H₂O₂-Induced Oxidative Stress in HT22 Cells
  • Cell Culture: HT22 murine hippocampal neuronal cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are plated in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with different concentrations of DPHC for a specified period (e.g., 1-2 hours) before being exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress.[5]

  • Cell Viability Assessment: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is read at 570 nm.[17][18][19][20]

  • ROS Measurement: Intracellular reactive oxygen species (ROS) levels are quantified using a fluorescent probe such as DCFH-DA. Cells are loaded with the probe, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.[5]

Anticancer Activity: Cytotoxicity Assay in HL-60 Cells
  • Cell Culture: Human promyelocytic leukemia HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[21]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 4 x 10⁴ cells/mL.[21]

  • Treatment: Cells are treated with various concentrations of DPHC and incubated for a specified duration (e.g., 72 hours).[21]

  • Cell Viability Assessment: Cell proliferation and viability are determined using the MTT assay as described in the neuroprotection protocol.[21]

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of DPHC that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol.[1][5][8][9][10]

  • Reaction Mixture: Different concentrations of DPHC are mixed with the DPPH solution in a 96-well plate or cuvettes.[1][5][8][9][10]

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[1][5][8][9][10]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity of DPHC.[1][5][8][9][10]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of DPHC required to scavenge 50% of the DPPH radicals) is determined.[2][22][23][24]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.

G cluster_0 Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Pro_inflammatory_Cytokines Induces DPHC_inflam DPHC DPHC_inflam->NFkB Inhibits

DPHC's anti-inflammatory action via NF-κB inhibition.

G cluster_1 Neuroprotective Experimental Workflow Start Seed HT22 Cells Pretreat Pre-treat with DPHC Start->Pretreat Induce_Stress Induce Oxidative Stress (H₂O₂) Pretreat->Induce_Stress Assess Assess Cell Viability (MTT) and ROS Levels Induce_Stress->Assess

Workflow for assessing DPHC's neuroprotective effects.

G cluster_2 Anticancer Apoptotic Pathway DPHC_cancer DPHC Caspase9 Caspase-9 DPHC_cancer->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis

DPHC induces apoptosis through caspase activation.

References

DPHC in the Spotlight: A Comparative Guide to TNF-α Signaling Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Diphlorethohydroxycarmalol (DPHC), a phlorotannin derived from brown algae, with established TNF-α inhibitors. We delve into the experimental data, mechanistic pathways, and comparative efficacy to support further research and development in inflammatory disease therapeutics.

Tumor necrosis factor-alpha (TNF-α) is a pivotal cytokine in the inflammatory cascade, making it a prime target for therapeutic intervention in a host of autoimmune and inflammatory disorders. While biologic inhibitors of TNF-α have revolutionized treatment for conditions like rheumatoid arthritis and inflammatory bowel disease, the quest for novel, small-molecule inhibitors with improved safety and efficacy profiles continues. This guide focuses on DPHC, a natural compound that has demonstrated potential as an inhibitor of TNF-α signaling, and places it in context with other known inhibitors.

Comparative Analysis of TNF-α Inhibitors

The following table summarizes the key characteristics of DPHC in comparison to a selection of well-established TNF-α inhibitors.

InhibitorClassMechanism of ActionReported IC50/EC50Key Findings
DPHC (this compound) Phlorotannin (Small Molecule)Downregulates mRNA expression of pro-inflammatory cytokines; Suppresses NF-κB and MAPK signaling pathways.[1]Not explicitly defined in provided results.Has been shown to counteract TNF-α-induced inflammation and muscle loss in in-vivo models.[2][3] Molecular docking studies suggest potential binding to TNF-α.[1][4] One study indicates it inhibits IL-6 production but not TNF-α in LPS-stimulated macrophages.[5][6]
Infliximab (Remicade®) Monoclonal Antibody (Biologic)Binds to and neutralizes both soluble and transmembrane forms of TNF-α.Not applicable (biologic)Effective in a wide range of inflammatory conditions.
Etanercept (Enbrel®) Fusion Protein (Biologic)Binds to and neutralizes TNF-α, preventing it from binding to its receptors.Not applicable (biologic)Widely used in the treatment of rheumatoid arthritis and other autoimmune diseases.
Adalimumab (Humira®) Monoclonal Antibody (Biologic)Binds specifically to TNF-α and blocks its interaction with p55 and p75 cell surface TNF receptors.Not applicable (biologic)A fully human monoclonal antibody, reducing the potential for immunogenicity.
Lenalidomide Small MoleculeInhibits TNF-α secretion.13 nM in PBMCsAn immunomodulatory drug with multiple mechanisms of action.

Unraveling the Mechanism: The TNF-α Signaling Pathway

The diagram below illustrates the TNF-α signaling cascade and the points at which various inhibitors, including the proposed mechanism for DPHC, exert their effects.

TNF_alpha_signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits Infliximab Infliximab/ Adalimumab Infliximab->TNF-α Inhibits Etanercept Etanercept Etanercept->TNF-α Inhibits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK Complex IKK Complex TRAF2->IKK Complex MAPK Cascade MAPK Cascade TRAF2->MAPK Cascade RIPK1->IKK Complex IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Gene Expression Inflammatory Gene Expression NF-κB->Gene Expression Translocates to Nucleus MAPK Cascade->Gene Expression Activates DPHC_effect DPHC (Proposed) DPHC_effect->NF-κB Inhibits (downstream) DPHC_effect->MAPK Cascade Inhibits (downstream)

Caption: TNF-α signaling pathway and points of inhibition.

Experimental Protocols: Assessing TNF-α Inhibition

To evaluate the inhibitory effect of a compound like DPHC on TNF-α signaling, a multi-faceted approach is required. Below are outlined methodologies for key experiments.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.

  • Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., DPHC) for a specified duration (e.g., 1-2 hours) before stimulation with a TNF-α inducer like lipopolysaccharide (LPS) or with recombinant TNF-α.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α Production
  • Principle: This assay quantifies the amount of TNF-α secreted into the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Measure the absorbance using a microplate reader and calculate the TNF-α concentration based on the standard curve.

Western Blot Analysis for Signaling Proteins
  • Principle: This technique is used to detect and quantify the expression and phosphorylation status of key proteins in the TNF-α signaling pathway (e.g., NF-κB, IκB, p38, JNK).

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-NF-κB, anti-IκB).

    • Wash and incubate with a secondary antibody conjugated to an enzyme.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a potential TNF-α inhibitor.

Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7) Pre-treatment Pre-treatment with DPHC (various concentrations) Cell_Culture->Pre-treatment Stimulation Stimulation with LPS or TNF-α Pre-treatment->Stimulation Harvest Harvest Supernatant and Cell Lysate Stimulation->Harvest ELISA ELISA for TNF-α (from supernatant) Harvest->ELISA Western_Blot Western Blot for Signaling Proteins (from cell lysate) Harvest->Western_Blot Data_Analysis Data Analysis and Interpretation ELISA->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for assessing TNF-α inhibition.

Conclusion

The available evidence suggests that DPHC, a natural compound from brown algae, warrants further investigation as a potential modulator of TNF-α-mediated inflammation. While initial studies are promising, particularly in the context of inflammatory muscle loss, further research is needed to elucidate its precise mechanism of action and to confirm a direct inhibitory effect on TNF-α. The conflicting data regarding its effect on TNF-α production in different cell types highlights the complexity of cytokine regulation and the need for comprehensive in-vitro and in-vivo studies. For drug development professionals, DPHC represents an interesting lead compound from a natural source that, with further optimization and characterization, could contribute to the development of novel anti-inflammatory therapies.

References

Specificity of Diphlorethohydroxycarmalol's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of Diphlorethohydroxycarmalol (DPHC), a phlorotannin derived from the brown alga Ishige okamurae, with other notable phlorotannins such as eckol, dieckol, and phlorofucofuroeckol-A. The focus is on the specificity of their actions on key signaling pathways, supported by available experimental data.

Comparative Analysis of Biological Activities

This compound has been shown to exert a range of biological effects by modulating several key cellular signaling pathways. To assess its specificity, we compare its activity with other well-studied phlorotannins. The following tables summarize the available quantitative data on their inhibitory concentrations (IC50) for various enzymes and their comparative effects on major signaling pathways.

Table 1: Comparative Inhibitory Activity (IC50) of Phlorotannins
CompoundTarget EnzymeIC50 ValueSource
This compound (DPHC) α-glucosidase0.16 mM
α-amylase0.53 mM
Butyrylcholinesterase (BChE)110.83 ± 1.15 μM
Eckol Acetylcholinesterase (AChE)8.8 μM
SARS-CoV 3CLpro8.8 μM
Dieckol Acetylcholinesterase (AChE)> 100 μM
SARS-CoV 3CLpro2.7 μM
Phlorofucofuroeckol-A Acetylcholinesterase (AChE)> 100 μM
Butyrylcholinesterase (BChE)4.7 μM
6,6'-bieckol Acetylcholinesterase (AChE)46.42 ± 1.19 μM
Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging)
CompoundIC50 ValueSource
This compound (DPHC) 3.41 μM
Eckstolonol 8.8 μM
Dieckol 6.2 μM
Phlorofucofuroeckol-A 4.7 μM
Ascorbic Acid (Reference) 10.3 μM

Specificity in Major Signaling Pathways

The specificity of a compound is not only determined by its potency towards a single target but also by its differential effects on various signaling cascades. Here, we compare the influence of DPHC and other phlorotannins on three critical pathways: PI3K/Akt, Wnt/β-catenin, and AMPK/SIRT1.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. DPHC has been shown to activate this pathway to promote vasodilation. Comparative studies indicate that other phlorotannins also modulate this pathway, but with varying efficacy.

One study directly comparing the effects of dieckol, eckol, and 8,8'-bieckol on the PI3K/Akt/GSK-3β pathway in the context of Alzheimer's disease revealed that dieckol was the most potent in augmenting the phosphorylation of both Akt and GSK-3β. Eckol has also been reported to activate the PI3K/Akt pathway, contributing to its cytoprotective effects. This suggests that while multiple phlorotannins converge on the PI3K/Akt pathway, their potency can differ, indicating a degree of specificity in their interaction with upstream or downstream components.

PI3K_Akt_Pathway DPHC This compound PI3K PI3K DPHC->PI3K activates Dieckol Dieckol Dieckol->PI3K activates (most potent) Eckol Eckol Eckol->PI3K activates Akt Akt PI3K->Akt phosphorylates eNOS eNOS (Vasodilation) Akt->eNOS phosphorylates GSK3b GSK-3β Akt->GSK3b phosphorylates (inactivates) caption Comparative Activation of the PI3K/Akt Pathway

Caption: Comparative Activation of the PI3K/Akt Pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in development and tissue homeostasis. DPHC has been shown to promote Wnt/β-catenin signaling, which is associated with its anti-androgenetic alopecia effects. In contrast, some studies on other polyphenols, including certain tannins, have reported inhibitory effects on this pathway. For instance, dieckol has been suggested to inhibit β-catenin in the context of adipogenesis, which would be an opposing effect to that of DPHC in hair follicle cells. This highlights a significant point of divergence and specificity among these compounds.

Wnt_Catenin_Pathway DPHC This compound Wnt_Signal Wnt Signaling DPHC->Wnt_Signal promotes Dieckol Dieckol b_catenin β-catenin Dieckol->b_catenin inhibits (context-dependent) GSK3b GSK-3β Wnt_Signal->GSK3b inhibits GSK3b->b_catenin phosphorylates (for degradation) TCF_LEF TCF/LEF b_catenin->TCF_LEF activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression promotes caption Divergent Effects on the Wnt/β-catenin Pathway

Caption: Divergent Effects on the Wnt/β-catenin Pathway.

AMPK/SIRT1 Signaling Pathway

The AMPK/SIRT1 pathway is a key regulator of cellular energy metabolism. DPHC has been demonstrated to activate this pathway, leading to the attenuation of hepatic lipogenesis. Similarly, dieckol has been reported to activate AMPK, which contributes to its anti-adipogenic effects. This suggests that both DPHC and dieckol can modulate metabolic processes through the AMPK pathway, though their downstream effects may be tissue- or cell-type specific.

AMPK_SIRT1_Pathway DPHC This compound AMPK AMPK DPHC->AMPK activates Dieckol Dieckol Dieckol->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates Metabolic_Regulation Metabolic Regulation (e.g., reduced lipogenesis) AMPK->Metabolic_Regulation SIRT1->Metabolic_Regulation caption Convergent Activation of the AMPK/SIRT1 Pathway

Caption: Convergent Activation of the AMPK/SIRT1 Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the effects of phlorotannins on the signaling pathways discussed.

Western Blot Analysis for PI3K/Akt Pathway Activation

This protocol is used to determine the phosphorylation status of key proteins in the PI3K/Akt pathway.

  • Cell Culture and Treatment: Cells are cultured to 70-80% confluency and then treated with various concentrations of DPHC or other phlorotannins for a specified duration.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of Akt (e.g., p-Akt Ser473) and other target proteins.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Wnt/β-catenin Luciferase Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.

  • Cell Transfection: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash with mutated TCF/LEF binding sites) using a suitable transfection reagent. A Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.

  • Treatment: After 24 hours, the transfected cells are treated with DPHC or other compounds in the presence or absence of a Wnt ligand (e.g., Wnt3a).

  • Luciferase Activity Measurement: After the treatment period (typically 24-48 hours), cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold change in reporter activity relative to the vehicle control is then calculated.

AMPK Activation Assay

This protocol assesses the activation of AMPK by measuring the phosphorylation of AMPK or its downstream targets.

  • Cell Culture and Treatment: Similar to the Western blot protocol, cells are cultured and treated with the phlorotannins of interest.

  • Protein Extraction: Total protein is extracted as described previously.

  • Western Blotting for Phospho-AMPK: The activation of AMPK is determined by measuring the phosphorylation of its catalytic α subunit at Threonine 172 (p-AMPKα Thr172) via Western blotting, as described above. The ratio of phosphorylated AMPK to total AMPK is calculated.

  • In Vitro Kinase Assay (Optional):

    • AMPK is immunoprecipitated from cell lysates.

    • The immunoprecipitated AMPK is incubated with a specific substrate (e.g., SAMS peptide) and ATP (often radiolabeled [γ-³²P]ATP).

    • The phosphorylation of the substrate is measured, typically by scintillation counting or autoradiography, to determine AMPK kinase activity.

Conclusion

The available evidence suggests that this compound exhibits a distinct, though not entirely unique, profile of biological activity when compared to other phlorotannins like eckol, dieckol, and phlorofucofuroeckol-A. While there is some overlap in their effects on pathways such as PI3K/Akt and AMPK, notable differences exist, particularly in the modulation of the Wnt/β-catenin pathway.

The specificity of DPHC appears to be context-dependent, with its effects varying based on the cell type and the specific biological process being investigated. For instance, its pro-Wnt/β-catenin signaling activity in the context of hair growth contrasts with the reported anti-β-catenin effects of dieckol in adipogenesis.

Further research, including head-to-head comparative studies employing a broader range of molecular assays and in vivo models, is necessary to fully elucidate the specificity and potential off-target effects of DPHC. Such studies will be crucial for its development as a targeted therapeutic agent. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.

Validating DPHC In Vitro Findings in In Vivo Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo experimental data validating the therapeutic potential of Diphlorethohydroxycarmalol (DPHC), a phlorotannin derived from the brown alga Ishige okamurae. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the preclinical validation of DPHC and its comparison with alternative compounds for similar indications. The guide summarizes key quantitative data, details experimental methodologies for reproducibility, and visualizes critical signaling pathways and workflows.

Executive Summary

This compound (DPHC) has demonstrated a range of biological activities in vitro, including anti-inflammatory, antioxidant, and hair growth-promoting effects. These initial findings have been subsequently tested and validated in various in vivo animal models, providing a strong foundation for further preclinical and clinical development. This guide compares the performance of DPHC with other relevant compounds, such as other phlorotannins for skin inflammation and established treatments like finasteride and minoxidil for androgenetic alopecia. The data presented herein is compiled from peer-reviewed scientific literature to ensure objectivity and accuracy.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from key in vitro and in vivo studies on DPHC and its alternatives.

Table 1: In Vitro Efficacy of DPHC and Comparator Compounds

Compound/ExtractAssayCell LineKey FindingsQuantitative DataReference
DPHC 5α-reductase inhibitionHuman Dermal Papilla Cells (HDPCs)Significantly inhibited 5α-reductase activity.Superior to finasteride in molecular docking analysis.[1]
Anti-inflammatoryRAW 264.7 macrophagesInhibited nitric oxide (NO) production.~47% inhibition of NO at 0.01 µg/mL.[2]
AntioxidantRAW 264.7 cellsReduced intracellular reactive oxygen species (ROS).Significant reduction in ROS levels.[3]
VasodilationEA.hy926 endothelial cellsIncreased nitric oxide (NO) production.Significant increase at 60 and 100 μM.[4]
Finasteride 5α-reductase inhibitionHuman Prostate HomogenatePotent inhibition of 5α-reductase.IC50 = 1 ng/mL.[5]
Minoxidil Hair Growth StimulationHuman Hair Follicles (in vitro)No direct stimulatory effect on linear hair growth.No significant change in hair growth rate.[6]
Eckol (Phlorotannin) Anti-inflammatoryHaCaT keratinocytesReduced pro-inflammatory chemokines and cytokines.Effective at 25, 50, and 100 µg/mL.[2]
Fucus vesiculosus extract (Phlorotannin-rich) Anti-inflammatoryRAW 264.7 macrophagesInhibited NO production.Stronger effects observed for lower molecular weight fractions.[7]

Table 2: In Vivo Efficacy of DPHC and Comparator Compounds

Compound/ExtractAnimal ModelIndicationKey FindingsQuantitative DataReference
DPHC DNCB-induced atopic dermatitis (mouse)Atopic DermatitisReduced ear thickness and mast cell infiltration.Data not specified.[8]
Testosterone-induced alopecia (mouse)Androgenetic AlopeciaPromoted hair regrowth.Data not specified.
High-fat diet-induced obesity (mouse)ObesityReduced body weight gain and adiposity.28.57% and 58.24% reduction in body weight gain at 25 and 50 mg/kg/day, respectively.[9]
High glucose-induced angiogenesis (zebrafish)AngiogenesisSuppressed vessel formation.Reduced fluorescence intensity by up to ~22% at 2 μM.[10]
Finasteride Testosterone-induced alopecia (mouse)Androgenetic AlopeciaCounteracted testosterone-induced hair loss.Follicular density of 2.05 ± 0.49/mm vs 1.05 ± 0.21 in testosterone group.[11]
Men with androgenetic alopecia (human clinical trial)Androgenetic AlopeciaIncreased total and anagen hair counts.Net improvement of 17.3 hairs/cm² (total) and 27.0 hairs/cm² (anagen) vs placebo at 48 weeks.
Minoxidil Women with androgenetic alopecia (human clinical trial)Androgenetic AlopeciaIncreased total hair weight and number.42.5% increase in total hair weight vs 1.9% for placebo over 32 weeks.[12]
Phlorotannin-rich extracts Various inflammatory models (in vivo)InflammationInhibition of pro-inflammatory mediators.Data varies depending on the specific phlorotannin and model.[13][14]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

In Vivo Model of DNCB-Induced Atopic Dermatitis in Mice

Objective: To induce an atopic dermatitis-like skin inflammation in mice to evaluate the therapeutic efficacy of topical or systemic treatments.

Animals: BALB/c mice are commonly used for this model.

Procedure:

  • Sensitization Phase:

    • Shave the dorsal skin of the mice.

    • Apply 100 µL of 1% 2,4-dinitrochlorobenzene (DNCB) in an acetone and olive oil vehicle (e.g., 4:1 ratio) to the shaved dorsal skin. This is typically done once daily for two consecutive days.

  • Challenge Phase:

    • After a rest period of approximately 5-7 days, repeatedly apply a lower concentration of DNCB (e.g., 0.2% or 0.5%) to the same area of the dorsal skin and often also to the ears. This is typically done 2-3 times per week for several weeks.

  • Treatment:

    • Administer the test compound (e.g., DPHC) either topically to the inflamed skin or systemically (e.g., oral gavage, intraperitoneal injection) according to the study design. A vehicle control group and a positive control group (e.g., a corticosteroid) should be included.

  • Evaluation:

    • Monitor clinical signs of atopic dermatitis, such as erythema, edema, excoriation, and dryness, using a scoring system.

    • Measure ear thickness using a caliper.

    • At the end of the study, collect skin tissue for histological analysis (e.g., H&E staining for inflammatory cell infiltration, toluidine blue staining for mast cells).

    • Measure serum levels of IgE and inflammatory cytokines (e.g., IL-4, IL-5, IFN-γ).

In Vivo Model of Testosterone-Induced Androgenetic Alopecia in Mice

Objective: To induce androgen-dependent hair loss in mice to evaluate the efficacy of hair growth-promoting agents.

Animals: C57BL/6 mice or other suitable strains are used. The hair growth cycle is synchronized to the telogen (resting) phase before the start of the experiment.

Procedure:

  • Hair Cycle Synchronization:

    • Depilate the dorsal skin of the mice to induce anagen (growth) phase. The hair will regrow and enter the telogen phase in approximately 2-3 weeks.

  • Induction of Alopecia:

    • Administer testosterone or dihydrotestosterone (DHT) subcutaneously or topically to induce and maintain an androgen-driven inhibition of hair growth. For example, daily subcutaneous injections of testosterone propionate.

  • Treatment:

    • Administer the test compound (e.g., DPHC) orally or topically. Include a vehicle control group and a positive control group (e.g., finasteride or minoxidil).

  • Evaluation:

    • Visually score hair regrowth over time.

    • Capture photographs of the dorsal skin at regular intervals for documentation.

    • At the end of the study, collect skin samples for histological analysis to determine the number and stage of hair follicles (anagen vs. telogen).

    • Analyze the expression of relevant genes and proteins in the skin tissue (e.g., 5α-reductase, androgen receptor, growth factors).

Western Blotting for Signaling Pathway Analysis

Objective: To determine the effect of a test compound on the expression and phosphorylation of key proteins in a specific signaling pathway.

Procedure:

  • Sample Preparation:

    • Lyse cells or homogenized tissue samples in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Denature the protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection:

    • Wash the membrane to remove unbound secondary antibody.

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by DPHC and a general experimental workflow for its in vivo validation.

DPHC_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_hair_growth Hair Growth Promotion Pathway cluster_vasodilation Vasodilation Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines DPHC_inflam DPHC DPHC_inflam->NFkB inhibition Testosterone Testosterone _5a_reductase 5α-reductase Testosterone->_5a_reductase DHT DHT _5a_reductase->DHT Androgen_Receptor Androgen Receptor DHT->Androgen_Receptor Hair_Follicle_Miniaturization Hair Follicle Miniaturization Androgen_Receptor->Hair_Follicle_Miniaturization DPHC_hair DPHC DPHC_hair->_5a_reductase inhibition DPHC_vaso DPHC PI3K PI3K DPHC_vaso->PI3K activation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation In_Vivo_Validation_Workflow In_Vitro_Findings In Vitro Findings (e.g., enzyme inhibition, cell proliferation) Animal_Model_Selection Animal Model Selection (e.g., mouse, zebrafish) In_Vitro_Findings->Animal_Model_Selection Study_Design Study Design (groups, dosage, duration) Animal_Model_Selection->Study_Design In_Vivo_Experiment In Vivo Experimentation (compound administration, monitoring) Study_Design->In_Vivo_Experiment Data_Collection Data Collection (e.g., clinical scores, tissue samples) In_Vivo_Experiment->Data_Collection Data_Analysis Data Analysis (histology, biochemical assays, statistics) Data_Collection->Data_Analysis Validation_Conclusion Validation and Conclusion (correlation between in vitro and in vivo data) Data_Analysis->Validation_Conclusion

References

Independent Investigations into the Bioactivity of Diphlorethohydroxycarmalol

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of DPHC's Biological Effects

The following tables summarize quantitative data from various studies investigating the effects of DPHC on different biological markers.

Table 1: Effect of DPHC on Muscle Atrophy Markers in Dexamethasone-Induced Mice

ParameterControlDEX-treatedDEX + DPHCReference
PI3K mRNA level (relative)NormalReducedRestored[1]
Akt mRNA level (relative)NormalReducedRestored[1]
Atrogin-1 mRNA level (relative)NormalIncreasedSuppressed[1]
MuRF1 mRNA level (relative)NormalIncreasedSuppressed[1]

DEX: Dexamethasone

Table 2: Vasodilatory Effects of DPHC on Endothelial Cells

ParameterControlDPHC (60 µM)Reference
Nitric Oxide (NO) ProductionBaselineIncreased (dose-dependent)[2][3]
Intracellular Calcium ([Ca2+]cytol) LevelsBaselineIncreased[3]
eNOS ExpressionBaselineIncreased[4]

Table 3: Anti-inflammatory Effects of DPHC on TNF-α-Stimulated Myotubes

ParameterControlTNF-α-treatedTNF-α + DPHCReference
MuRF-1 protein expressionBaselineIncreasedDown-regulated[5][6]
MAFbx/Atrogin-1 protein expressionBaselineIncreasedDown-regulated[5][6]
Pro-inflammatory cytokine mRNA (TNF-α, IL-1β, IL-6)BaselineIncreasedDown-regulated[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited DPHC studies.

1. Dexamethasone-Induced Muscle Atrophy in Mice

  • Animal Model: Male mice were used for this in-vivo study.

  • Induction of Atrophy: Dexamethasone (DEX) was administered subcutaneously at a dose of 1 mg/kg body mass daily for 10 days to induce muscle atrophy.[1]

  • DPHC Administration: DPHC, dissolved in distilled water, was administered daily by oral gavage for 28 days prior to DEX injection and continued throughout the 38-day experimental period.[1]

  • Analysis: mRNA levels of key proteins in the gastrocnemius muscle were analyzed to assess protein degradation and synthesis pathways.[1]

2. In Vitro Vasodilation Assay

  • Cell Line: Human vascular endothelial cell line EA.hy926 was utilized for these experiments.[8][9]

  • DPHC Treatment: Cells were treated with varying concentrations of DPHC (e.g., 6, 20, 60, and 100 µM).[2][3]

  • Nitric Oxide (NO) Measurement: Intracellular NO levels were measured at different time points (e.g., 30 min, 1h, 3h, 12h, and 24h) to determine the effect of DPHC on NO production.[3]

  • Calcium Imaging: Changes in intracellular calcium levels were monitored following DPHC treatment to understand the signaling cascade.[3]

3. TNF-α-Induced Inflammatory Myopathy in C2C12 Myotubes

  • Cell Culture: Murine C2C12 myoblasts were cultured and differentiated into myotubes.[7]

  • Inflammation Induction: Myotubes were stimulated with tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response.[5][6]

  • DPHC Treatment: The effect of DPHC was assessed by treating the TNF-α-stimulated myotubes with the compound.

  • Protein Expression Analysis: The expression levels of key proteins involved in muscle atrophy (MuRF-1 and MAFbx/Atrogin-1) and inflammatory signaling pathways (NF-κB and MAPKs) were determined.[5][6]

Signaling Pathways and Experimental Workflows

DPHC in Muscle Atrophy:

DPHC appears to counteract dexamethasone-induced muscle atrophy by modulating the PI3K/Akt signaling pathway. This leads to the inhibition of FoxO3a and subsequent downregulation of muscle-specific E3 ubiquitin ligases, atrogin-1 and MuRF1, which are key players in protein degradation.[1]

G DEX Dexamethasone PI3K_Akt PI3K/Akt Pathway DEX->PI3K_Akt inhibits FoxO3a FoxO3a PI3K_Akt->FoxO3a inhibits E3_Ligases Atrogin-1 & MuRF1 FoxO3a->E3_Ligases activates Protein_Degradation Protein Degradation E3_Ligases->Protein_Degradation promotes DPHC Diphlorethohydroxycarmalol DPHC->PI3K_Akt activates

DPHC's proposed mechanism in muscle atrophy.

DPHC in Vasodilation:

DPHC promotes vasodilation by stimulating nitric oxide (NO) production in endothelial cells. This process is mediated by an increase in intracellular calcium levels and the activation of the PI3K/Akt/eNOS signaling pathway.[4] The compound affects acetylcholine (AchR) and vascular endothelial growth factor 2 (VEGFR2) receptors, influencing calcium influx.[2][4]

G DPHC This compound Receptors AchR & VEGFR2 DPHC->Receptors activates PI3K_Akt PI3K/Akt Pathway DPHC->PI3K_Akt activates Ca_Influx Increased Intracellular Ca2+ Receptors->Ca_Influx eNOS eNOS Activation Ca_Influx->eNOS PI3K_Akt->eNOS NO_Production Nitric Oxide Production eNOS->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation

DPHC's vasodilatory signaling pathway.

DPHC in Inflammatory Myopathy:

In the context of inflammatory myopathy, DPHC acts as an inhibitor of TNF-α. It down-regulates the expression of pro-inflammatory cytokines and suppresses key proteins involved in muscle atrophy, MuRF-1 and MAFbx/Atrogin-1, through the inhibition of the NF-κB and MAPK signaling pathways.[5][6]

G TNFa TNF-α NFkB_MAPK NF-κB & MAPK Pathways TNFa->NFkB_MAPK activates Cytokines Pro-inflammatory Cytokines NFkB_MAPK->Cytokines induces E3_Ligases MuRF-1 & MAFbx/Atrogin-1 NFkB_MAPK->E3_Ligases activates Muscle_Atrophy Muscle Atrophy E3_Ligases->Muscle_Atrophy promotes DPHC This compound DPHC->NFkB_MAPK inhibits

References

Establishing the Therapeutic Index of Diphlorethohydroxycarmalol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the brown alga Ishige okamurae, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and vasodilatory effects. Establishing the therapeutic index of this promising natural compound is a critical step in evaluating its potential for clinical development. This guide provides a comparative analysis of the therapeutic index of DPHC, objectively comparing its performance with other well-known antioxidant and anti-inflammatory alternatives and presenting supporting experimental data.

Executive Summary

This compound demonstrates a favorable safety profile with a potentially wide therapeutic window. While a definitive median lethal dose (LD50) from acute oral toxicity studies in rodents has not been formally reported in the available scientific literature, numerous in vitro and in vivo studies consistently indicate low toxicity at therapeutically effective concentrations. This suggests a high therapeutic index, positioning DPHC as a promising candidate for further preclinical and clinical investigation.

Comparative Analysis of Therapeutic Indices

The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. The following tables summarize the available efficacy and toxicity data for DPHC and compare it with established antioxidant and anti-inflammatory compounds.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound (DPHC)

Cell LineTherapeutic EffectEffective Concentration (EC50/Effective Dose)Non-Toxic ConcentrationCytotoxicity ObservationReference
EA.hy926 (Human Endothelial)Vasodilation (NO Production)60 µMUp to 60 µMSlight decrease in viability at 100 µM[1]
C2C12 (Mouse Myoblast)Anti-inflammatory1.56 - 12.5 µg/mLNot specified, but used at effective concentrationsNo cytotoxicity mentioned at effective doses
RAW 264.7 (Mouse Macrophage)Anti-inflammatory (NO Inhibition)Methanol extracts containing DPHC effective up to 200 µg/mLUp to 200 µg/mLNo cytotoxic effect observed
Human Umbilical Vein Endothelial Cells (HUVECs)AntioxidantNot specifiedUp to 3.91 mMNo cytotoxic effect observed
HaCaT (Human Keratinocyte)Protection against PM2.5-induced damage20 µMUp to 40 µMNo cytotoxicity observed

Table 2: In Vivo Efficacy and Toxicity of this compound (DPHC) in Mice

Therapeutic EffectEffective DoseRoute of AdministrationToxicity ObservationReference
Anti-obesity25 and 50 mg/kg/day for 6 weeksOralNo adverse effects on body weight gain[2][3]
Improved Muscle Atrophy2.41 mg/kg/day for 38 daysOralNo adverse effects on body weight[4]

Table 3: Comparative Therapeutic Indices of Alternative Antioxidant and Anti-inflammatory Compounds in Mice

CompoundTherapeutic ClassEffective Dose (Oral)LD50 (Oral)Estimated Therapeutic Index (LD50 / Effective Dose)
This compound (DPHC) Antioxidant, Anti-inflammatory25-50 mg/kg> 50 mg/kg (based on no observed adverse effects)High (Exact value undetermined)
Resveratrol Antioxidant, Anti-inflammatory200-700 mg/kg (NOAEL in rats)~1000 mg/kg (Intraperitoneal in mice)~1.4 - 5
Curcumin Antioxidant, Anti-inflammatory100 mg/kg> 2000 mg/kg> 20
Quercetin Antioxidant, Anti-inflammatory10-100 mg/kg~160 mg/kg~1.6 - 16
Ibuprofen (NSAID) Anti-inflammatory10-30 mg/kg636 mg/kg~21 - 64
Diclofenac (NSAID) Anti-inflammatory10-20 mg/kg150 mg/kg~7.5 - 15

Note: The therapeutic index is an estimation and can vary depending on the specific therapeutic endpoint and toxicity measure used.

Experimental Protocols

Determination of In Vitro Cytotoxicity (MTT Assay)

Objective: To assess the effect of DPHC on the viability of cultured cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., EA.hy926 endothelial cells) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of DPHC (e.g., 0, 6, 20, 60, 100 µM) and a vehicle control for a specified period (e.g., 24 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group. The concentration that reduces cell viability by 50% is determined as the TC50.

Determination of In Vivo Acute Oral Toxicity (LD50)

Objective: To determine the median lethal dose (LD50) of DPHC following a single oral administration in mice. This is a standardized protocol that would be required for regulatory submission.

Methodology (Up-and-Down Procedure - OECD Guideline 425):

  • Animal Selection: Use healthy, young adult mice of a single sex (typically females, as they are often slightly more sensitive).

  • Housing and Acclimatization: House the mice in appropriate conditions with controlled temperature, humidity, and light-dark cycle. Allow for an acclimatization period of at least 5 days.

  • Dosing: Administer a single oral dose of DPHC to one mouse at a time using a gavage needle. The initial dose is selected based on available data, and subsequent doses are adjusted up or down by a constant factor depending on the outcome (survival or death) of the previously dosed animal.

  • Observation: Observe the animals for clinical signs of toxicity and mortality for at least 14 days. Record body weight changes.

  • LD50 Calculation: The LD50 is calculated using a statistical method based on the likelihood of the observed outcomes.

Visualizations

Signaling Pathway of DPHC-Induced Vasodilation

The vasodilatory effect of this compound is, in part, mediated by the activation of the PI3K/Akt/eNOS signaling pathway in endothelial cells, leading to the production of nitric oxide (NO).

DPHC_Vasodilation_Pathway DPHC This compound (DPHC) Receptor Cell Surface Receptor DPHC->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Converts L_Arginine L-Arginine L_Arginine->eNOS_active Vasodilation Vasodilation NO->Vasodilation Induces

Caption: DPHC-mediated activation of the PI3K/Akt/eNOS signaling pathway.

Experimental Workflow for Determining Therapeutic Index

The process of establishing a therapeutic index involves parallel assessments of a compound's efficacy and toxicity across a range of concentrations or doses.

Therapeutic_Index_Workflow cluster_Efficacy Efficacy Assessment cluster_Toxicity Toxicity Assessment Efficacy_Dose_Response Dose-Response Curve (Therapeutic Effect) EC50 Determine EC50/ED50 Efficacy_Dose_Response->EC50 Therapeutic_Index_Calc Therapeutic Index Calculation (TI = TC50/EC50 or LD50/ED50) EC50->Therapeutic_Index_Calc Toxicity_Dose_Response Dose-Response Curve (Toxic Effect) TC50_LD50 Determine TC50/LD50 Toxicity_Dose_Response->TC50_LD50 TC50_LD50->Therapeutic_Index_Calc

Caption: Workflow for calculating the therapeutic index.

References

Safety Operating Guide

Proper Disposal of Diphlorethohydroxycarmalol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative guidance on the safe handling and disposal of Diphlorethohydroxycarmalol (DPHC), ensuring laboratory safety and environmental protection.

This compound (DPHC) is a polyphenolic compound, specifically a phlorotannin, isolated from marine brown algae such as Ishige okamurae.[1][2] It is utilized in laboratory settings for research into its various biological activities, including antioxidant and anti-inflammatory properties.[1] Due to its chemical nature and hazardous properties, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols for its disposal to mitigate risks to personnel and the environment.

According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects (Acute and Chronic aquatic toxicity, Category 1).[3] Therefore, under no circumstances should DPHC or its solutions be disposed of down the drain.[3][4] All waste containing this compound must be treated as hazardous chemical waste and disposed of through an approved waste disposal facility.[3][5]

Hazard Profile and Safety Precautions

Before handling DPHC, it is crucial to be aware of its hazard profile and take appropriate safety measures. Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Data Presentation: Hazard and Safety Summary

Hazard ClassificationGHS CodePrecautionary StatementRequired Personal Protective Equipment (PPE)
Acute toxicity, Oral (Category 4)H302P264: Wash skin thoroughly after handling.[3]Protective gloves (chemical resistant)
P270: Do not eat, drink or smoke when using this product.[3]Impervious lab coat
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]Safety goggles with side-shields
Acute aquatic toxicity (Category 1)H400P273: Avoid release to the environment.[3]Suitable respirator (when handling powder)
Chronic aquatic toxicity (Category 1)H410P391: Collect spillage.[3]
Disposal P501: Dispose of contents/container to an approved waste disposal plant. [3]

Standard Operating Protocol for Disposal

This protocol provides a step-by-step methodology for the safe disposal of this compound waste generated in a laboratory setting. This procedure is analogous to the disposal of other phenolic compounds.[5][6]

Materials Required:

  • Designated, sealed, and clearly labeled hazardous waste container (shatter-proof bottle for liquids, sealable container for solids).[4][5]

  • Hazardous waste labels.

  • Appropriate PPE (see table above).

  • Chemical fume hood.[6]

  • Spill kit with absorbent material (e.g., vermiculite, dry sand).[7]

Experimental Protocol: Waste Segregation and Collection

  • Work Area Preparation: All handling and preparation of DPHC waste must be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[6][8]

  • Waste Identification: Identify all waste streams containing DPHC. This includes:

    • Unused or expired solid DPHC powder.

    • Aqueous solutions or buffer containing DPHC.[5]

    • Contaminated labware (e.g., pipette tips, Eppendorf tubes, gloves).[4]

    • Contaminated materials from spill cleanup.

  • Liquid Waste Collection:

    • Collect all aqueous solutions containing DPHC in a designated, shatter-proof hazardous waste bottle.[5]

    • Do not mix with other incompatible waste streams, such as strong acids/alkalis or strong oxidizing/reducing agents.[3]

    • The container must be clearly labeled "Hazardous Waste: this compound, Aqueous" and include the hazard symbols for "Toxic" and "Dangerous for the environment."

  • Solid Waste Collection:

    • Collect unused solid DPHC, contaminated gloves, pipette tips, and other disposable labware into a separate, sealable, puncture-proof container.[4][7]

    • This container must be clearly labeled "Hazardous Waste: this compound, Solid" with appropriate hazard symbols.

  • Spill Management:

    • In case of a spill, evacuate the area if necessary.

    • Wearing full PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand).[7]

    • Carefully collect the absorbed material and place it into the designated solid hazardous waste container.[3]

    • Decontaminate the surface with an appropriate solvent (e.g., alcohol) and collect the cleaning materials as hazardous waste.[9]

  • Container Management and Final Disposal:

    • Keep all hazardous waste containers tightly sealed when not in use.[4]

    • Store the waste containers in a cool, well-ventilated area, away from direct sunlight and incompatible materials.[3]

    • Once the container is 90% full, arrange for a pickup by your institution's certified hazardous waste management service.[4] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

DPHC_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_collection Collection & Containment cluster_disposal Final Disposal start Start: DPHC Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work Inside Chemical Fume Hood ppe->hood identify Identify Waste Type hood->identify liquid Liquid Waste (Solutions) identify->liquid Aqueous solid Solid Waste (Powder, Contaminated Items) identify->solid Dry/Contaminated spill Accidental Spill identify->spill Spillage collect_liquid Collect in Labeled, Shatter-Proof Bottle liquid->collect_liquid collect_solid Collect in Labeled, Sealable Container solid->collect_solid collect_spill Absorb with Inert Material, Collect into Solid Waste spill->collect_spill storage Store Sealed Container in Designated Area collect_liquid->storage collect_solid->storage collect_spill->collect_solid disposal Arrange Pickup by Approved Waste Disposal Plant storage->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound (DPHC).

References

Safe Handling and Personal Protective Equipment for Diphlorethohydroxycarmalol

Author: BenchChem Technical Support Team. Date: November 2025

Compound: Diphlorethohydroxycarmalol (DPHC) CAS Number: 138529-04-1[1][2][3][4][5] Molecular Formula: C24H16O13[2][3][5] Appearance: White to off-white solid/powder[3]

This document provides essential safety protocols and logistical guidance for the handling and disposal of this compound (DPHC), a polyphenolic compound isolated from the brown alga Ishige okamurae.[6][7][8] Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Identification and Risk Assessment

Based on available safety data, DPHC presents the following hazards:

  • Human Health: Classified as Acute Toxicity, Oral (Category 4). It is harmful if swallowed.[4]

  • Environmental Health: Classified as Acute and Chronic Aquatic Toxicity (Category 1). It is very toxic to aquatic life with long-lasting effects.[4]

Due to its fine powder form, there is a potential risk of inhalation, which necessitates careful handling to minimize dust generation.

Required Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling DPHC. The level of protection depends on the procedure being performed.

Core PPE Requirements (for all handling procedures):

  • Hand Protection: Chemical-resistant gloves (Nitrile or Neoprene are recommended as a general standard).[9] Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Eye Protection: ANSI-rated safety glasses with side shields or tightly fitting safety goggles.[10]

  • Body Protection: A standard laboratory coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

Enhanced PPE for Specific Tasks:

  • Weighing or Aliquoting Powder: When handling the solid compound outside of a ventilated enclosure, a respirator is required to prevent inhalation.

  • Handling Large Quantities (>1g): Work should be performed in a certified chemical fume hood.

The following table summarizes recommended PPE based on the task.

TaskHand ProtectionEye ProtectionRespiratory ProtectionBody Protection
Storage & Transport (sealed container) Nitrile GlovesSafety GlassesNot RequiredLab Coat
Weighing Powder (<1g on open bench) Nitrile GlovesSafety GogglesFFP2/FFP3 or N95 RespiratorLab Coat
Weighing Powder (in fume hood) Nitrile GlovesSafety GlassesNot RequiredLab Coat
Preparing Solutions Nitrile GlovesSafety GlassesNot Required (in fume hood)Lab Coat
Handling Dilute Solutions (<1mM) Nitrile GlovesSafety GlassesNot RequiredLab Coat
Engineering Controls and Equipment

Properly functioning engineering controls are the primary line of defense against exposure.

Control TypeSpecificationPurpose
Chemical Fume Hood Face Velocity: 80-120 ft/minTo contain airborne powder during weighing and solution preparation.
Safety Shower / Eyewash Station ANSI Z358.1 CompliantFor immediate decontamination in case of accidental large-scale skin or eye contact.
Analytical Balance Located in a draft shield or fume hoodTo minimize air currents that could disperse the powder.

Operational Plans

Experimental Protocol: Preparation of a 10 mM DPHC Stock Solution in DMSO

This protocol outlines the procedure for safely preparing a stock solution for use in in vitro experiments.[8][11][12]

Materials:

  • This compound (DPHC) solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile, filtered tips

  • Analytical balance

Procedure:

  • Preparation: Don all required PPE (Nitrile gloves, safety glasses, lab coat). Perform this procedure inside a certified chemical fume hood.

  • Tare Vessel: Place a sterile microcentrifuge tube or vial on the analytical balance and tare the weight.

  • Weigh DPHC: Carefully weigh approximately 5.12 mg of DPHC powder directly into the tared vessel. (Molecular Weight: 512.38 g/mol ).[2][3] Handle the container gently to avoid creating airborne dust.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vessel containing the DPHC powder.

  • Dissolution: Cap the vessel securely. Vortex or sonicate gently until the solid is completely dissolved.

  • Labeling: Clearly label the vessel with the compound name (DPHC), concentration (10 mM), solvent (DMSO), and date of preparation.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability, as recommended for similar compounds.[2]

Visual Guides for Safe Handling

The following diagrams illustrate the recommended workflow and decision-making process for handling DPHC safely.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure a Assess Risks & Consult SDS b Select & Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Weigh Solid DPHC c->d e Prepare Solution d->e f Perform Experiment e->f g Decontaminate Work Surfaces f->g h Segregate & Label Chemical Waste g->h i Doff & Dispose of PPE h->i j Wash Hands Thoroughly i->j

Diagram 1: A high-level workflow for the safe handling of DPHC.

PPE_Selection start Start: Handling DPHC q1 Is the DPHC in solid/powder form? start->q1 q2 Working inside a certified fume hood? q1->q2 Yes ppe_base Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat q1->ppe_base No (Dilute Solution) q2->ppe_base Yes ppe_enhanced Enhanced PPE: - Standard PPE - FFP2/FFP3 Respirator - Safety Goggles q2->ppe_enhanced No (Open Bench)

Diagram 2: Logic diagram for selecting appropriate PPE.
Disposal Plan

Due to its classification as "very toxic to aquatic life," all DPHC waste must be handled as hazardous chemical waste.[4] Under no circumstances should DPHC or its solutions be disposed of down the drain.

Waste Segregation and Disposal Procedures:

  • Solid Waste:

    • Includes unused DPHC powder, contaminated gloves, weigh boats, and paper towels.

    • Collect in a dedicated, clearly labeled hazardous waste bag or container.

    • Label as: "Hazardous Waste: this compound (Solid)"

  • Liquid Waste (DMSO Solutions):

    • Includes unused stock solutions and experimental waste.

    • Collect in a sealed, compatible (e.g., polyethylene or glass) hazardous waste container.

    • Label as: "Hazardous Waste: this compound in DMSO"

  • Aqueous Solutions:

    • Waste from experiments using aqueous buffers containing DPHC.

    • Collect in a separate, sealed hazardous waste container.

    • Label as: "Hazardous Waste: Aqueous Solution with this compound"

  • Final Disposal:

    • All labeled waste containers must be disposed of through the institution's official Environmental Health and Safety (EHS) office for incineration or other approved disposal methods.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[4]

  • Spill (Solid): Gently cover the spill with an absorbent material to avoid raising dust. Moisten the material slightly, then carefully scoop it into a labeled hazardous waste container. Decontaminate the area with an appropriate cleaning solution.

  • Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a labeled hazardous waste container. Decontaminate the area.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.